N-Boc-cis-4-hydroxy-L-proline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350919 | |
| Record name | N-Boc-cis-4-Hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87691-27-8 | |
| Record name | N-Boc-4-hydroxy-L-proline, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Boc-cis-4-Hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BOC-4-HYDROXY-L-PROLINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4YCJ0KW0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Boc-cis-4-hydroxy-L-proline: A Comprehensive Technical Guide for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-cis-4-hydroxy-L-proline is a synthetically versatile building block of significant interest in medicinal chemistry and drug discovery. As a conformationally constrained, non-proteinogenic amino acid, it serves as a crucial component in the design and synthesis of peptidomimetics, therapeutic peptides, and complex small molecules. Its unique stereochemistry and functional group presentation allow for the precise control of molecular architecture, leading to compounds with enhanced biological activity, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, tailored for professionals in the field of drug development and chemical research.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₅ | [1][2][3] |
| Molecular Weight | 231.25 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 146 °C (decomposes) | [1] |
| Optical Rotation | [α]²⁰/D -50.0±3°, c = 0.67 in methanol (B129727) | [1] |
| Purity | ≥97% | [1] |
| CAS Number | 87691-27-8 | [1][2][3] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the identity and purity of this compound.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Data available confirming the structure. |
| Mass Spectrometry | Expected molecular ion peaks corresponding to the molecular weight. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective utilization in research and development.
Synthesis of this compound
The following protocol is a generalized procedure for the N-Boc protection of cis-4-hydroxy-L-proline.
Materials:
-
cis-4-Hydroxy-L-proline
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (B128534) (TEA)
-
Dioxane and Water, or Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve cis-4-hydroxy-L-proline in a mixture of dioxane and water (or an appropriate solvent system).
-
Basification: Add sodium bicarbonate or triethylamine to the solution to create basic conditions.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane (or the reaction solvent) to the reaction mixture at 0 °C or room temperature.
-
Reaction Monitoring: Stir the reaction mixture for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Acidify the remaining aqueous solution to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain a white solid.
// Nodes A [label="cis-4-Hydroxy-L-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolution\n(Dioxane/Water)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Basification\n(NaHCO3 or TEA)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Addition of Boc₂O", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Reaction Stirring\n(Monitored by TLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Work-up\n(Acidification & Extraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Purification\n(Recrystallization or Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [color="#34A853"]; B -> C [color="#34A853"]; C -> D [color="#34A853"]; D -> E [color="#34A853"]; E -> F [color="#34A853"]; F -> G [color="#34A853"]; G -> H [color="#34A853"]; } Caption: Synthetic workflow for N-Boc protection.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is essential for determining the enantiomeric purity of this compound and its derivatives.
General Method:
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin or Ristocetin A based columns), is typically effective.
-
Mobile Phase: A polar organic phase or a reversed-phase system can be employed.
-
Polar Organic Mode: Acetonitrile or methanol with a small amount of acid and base (e.g., acetic acid and triethylamine).
-
Reversed-Phase Mode: Acetonitrile/water or methanol/water with a volatile buffer like ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate.
-
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
-
Flow Rate: Typically around 1.0 mL/min.
The specific conditions may require optimization based on the exact derivative and the column used.
Applications in Drug Discovery and Development
This compound is a valuable building block in several areas of drug discovery.
Peptide Synthesis
The incorporation of this compound into peptides can induce specific secondary structures, such as β-turns, and enhance metabolic stability by introducing a non-natural amino acid. The Boc-protecting group is suitable for solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.[4]
// Nodes Resin [label="Solid Support (Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection1 [label="Boc Deprotection (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Coupling with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection2 [label="Boc Deprotection (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elongation [label="Further Amino Acid Couplings", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Cleavage from Resin (e.g., HF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peptide [label="Purified Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Resin -> Deprotection1 [color="#34A853"]; Deprotection1 -> Coupling [color="#34A853"]; Coupling -> Deprotection2 [color="#34A853"]; Deprotection2 -> Elongation [color="#34A853"]; Elongation -> Cleavage [color="#34A853"]; Cleavage -> Peptide [color="#34A853"]; } Caption: Boc-SPPS workflow incorporation.
PROTACs and Antibody-Drug Conjugates (ADCs)
This compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based linker for proteolysis-targeting chimeras (PROTACs).[5] Its defined stereochemistry and rigidity can influence the spatial orientation and distance between the warhead and the targeting moiety, which is critical for the efficacy of these therapeutic modalities.
// Nodes TargetingMoiety [label="Targeting Moiety\n(e.g., Antibody or\nSmall Molecule)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="this compound\n(Linker Precursor)", fillcolor="#FBBC05", fontcolor="#202124"]; Warhead [label="Payload / Warhead\n(e.g., Cytotoxic Drug or\nE3 Ligase Binder)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugate [label="ADC or PROTAC", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges TargetingMoiety -> Linker [label=" ", color="#5F6368"]; Linker -> Warhead [label=" ", color="#5F6368"]; Warhead -> Conjugate [label=" ", arrowhead=none, color="#5F6368"]; TargetingMoiety -> Conjugate [label=" ", arrowhead=none, color="#5F6368"]; Linker -> Conjugate [label=" ", color="#5F6368"]; } Caption: Role as a linker precursor.
Conformational Control in Small Molecules
The rigid pyrrolidine (B122466) ring of this compound can be exploited to control the conformation of small molecule drug candidates. The cis-stereochemistry of the hydroxyl group influences the pucker of the five-membered ring, which in turn affects the spatial arrangement of other substituents. This conformational constraint can lead to higher binding affinity and selectivity for biological targets. Studies have shown that substitutions on the proline ring can modulate the cis/trans isomerism of the amide bond and the endo/exo ring pucker, impacting molecular recognition.[6]
Conclusion
This compound is a cornerstone building block for modern drug discovery and development. Its well-defined chemical and physical properties, coupled with its synthetic tractability, make it an invaluable tool for medicinal chemists. The ability to impart conformational rigidity and introduce a key functional handle for further elaboration ensures its continued importance in the synthesis of sophisticated and potent therapeutic agents, including peptides, ADCs, and PROTACs. This guide provides the essential technical information for researchers and scientists to effectively harness the potential of this versatile molecule in their research endeavors.
References
A Technical Guide to N-Boc-cis-4-hydroxy-L-proline (CAS: 87691-27-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-cis-4-hydroxy-L-proline is a valuable chiral building block and a proline analogue extensively utilized in medicinal chemistry and drug development. Its conformationally constrained pyrrolidine (B122466) ring, bearing a hydroxyl group, makes it a critical component in the synthesis of complex peptides, peptidomimetics, and other sophisticated molecular architectures. Proline analogues, such as this compound, are instrumental in modulating the biological, pharmaceutical, and physicochemical properties of peptides.[1] This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its role in peptide synthesis, and as a linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
This compound is a white solid at room temperature.[1] A comprehensive summary of its key physicochemical data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 87691-27-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₇NO₅ | [1][3] |
| Molecular Weight | 231.25 g/mol | [1][2][3] |
| Melting Point | 146 °C (decomposes) | [1] |
| Optical Activity | [α]20/D -50.0±3°, c = 0.67 in methanol (B129727) | [1] |
| Form | Solid | [1] |
| Synonyms | N-Boc-cis-4-hydroxypyrrolidine-2-carboxylic acid, (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | [1][2] |
| InChI Key | BENKAPCDIOILGV-BQBZGAKWSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--C[C@H]1C(O)=O | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the protection of the amino group of cis-4-hydroxy-L-proline with a tert-butyloxycarbonyl (Boc) group. A common synthetic route involves the reaction of cis-4-hydroxy-L-proline with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.
General Synthesis of this compound
While a specific protocol for the direct synthesis of the title compound was not found, a general procedure for the Boc protection of an amino acid is as follows. A detailed protocol for the synthesis of its methyl ester is also provided, illustrating the Boc protection as the initial step.
Conceptual Workflow for Boc Protection:
Caption: Boc protection of cis-4-hydroxy-L-proline.
Experimental Protocol for the Synthesis of this compound Methyl Ester
The following protocol is adapted from a patented synthesis process for the methyl ester derivative, which begins with the Boc protection of 4-hydroxy-L-proline.[4]
Step 1: N-Boc Protection
-
To a 2L reaction flask, add dichloromethane (B109758) (850g), 4-hydroxy-L-proline (131g), and 4-dimethylaminopyridine (B28879) (DMAP) (12.2g).
-
Stir the mixture for 10 minutes.
-
Slowly add di-tert-butyl dicarbonate (Boc anhydride) (240g) dropwise, maintaining the internal temperature at or below 30 °C.
-
After the addition is complete, maintain the internal temperature at 20-30 °C and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, add water to the reaction mixture, stir at 20-30 °C, and then separate the layers.
-
Dry the organic phase with anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the this compound as a white solid.
Step 2: Methyl Esterification
-
In a 5L reaction flask, add the this compound product from Step 1, tetrahydrofuran, and dicyclohexylcarbodiimide (B1669883) (DCC).
-
Stir the reaction mixture for 1 hour at 20-30 °C.
-
Slowly add methanol dropwise to the reaction solution.
-
Maintain the temperature and continue stirring, monitoring the reaction by TLC until completion.
-
Filter the reaction solution and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain a white solid crude product.
-
Further purify the crude product by recrystallization to yield the final N-Boc-cis-4-hydroxyproline methyl ester.
Applications in Drug Discovery and Development
This compound is a versatile building block with significant applications in modern drug discovery.
Peptide Synthesis
As a protected amino acid, it is suitable for Boc solid-phase peptide synthesis (SPPS).[1] The constrained ring structure of proline and its derivatives is crucial for inducing specific secondary structures in peptides, thereby influencing their biological activity and stability.
Workflow for Boc Solid-Phase Peptide Synthesis (SPPS):
Caption: General workflow for Boc SPPS.
Linker in Antibody-Drug Conjugates (ADCs) and PROTACs
This compound serves as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).
Conceptual Role in PROTAC and ADC Synthesis:
Caption: Role as a linker precursor in PROTAC and ADC synthesis.
In these applications, the proline derivative provides a rigid and defined scaffold to connect the different components of the therapeutic molecule, ensuring the correct spatial orientation for biological activity.
Safety Information
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H400 (Very toxic to aquatic life).[1][5] Appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be used when handling this compound.[1][5]
| Hazard Information | Details |
| Signal Word | Warning |
| Hazard Statements | H315, H319, H335, H400 |
| Precautionary Statements | P273, P302 + P352, P305 + P351 + P338 |
| Target Organs | Respiratory system |
| Storage Class | 11 (Combustible Solids) |
Conclusion
This compound is a cornerstone chiral building block in contemporary drug discovery and development. Its well-defined stereochemistry and conformational rigidity make it an invaluable tool for the synthesis of structurally complex and biologically active molecules. The detailed physicochemical data, synthesis protocols, and application workflows presented in this guide are intended to support researchers and scientists in leveraging the full potential of this versatile compound in their research endeavors.
References
Technical Guide: Solubility of N-Boc-cis-4-hydroxy-L-proline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of N-Boc-cis-4-hydroxy-L-proline, a key building block in the synthesis of various pharmaceuticals and complex molecules. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also includes data for the closely related compound N-Boc-L-proline to provide valuable insights for solvent selection and process development. Additionally, a generalized experimental protocol for determining solubility and a workflow for the synthesis of the title compound are presented.
Solubility Data
Extensive literature searches did not yield specific quantitative solubility data for this compound. However, qualitative solubility information for a related derivative and quantitative data for the parent compound lacking the hydroxyl group are available and summarized below. This information can serve as a useful starting point for solvent screening.
Table 1: Qualitative Solubility of a Related Derivative
| Compound | Solvent | Solubility |
| N-Boc-trans-4-hydroxy-L-proline methyl ester | Chloroform | Soluble |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble |
Note: The data in Table 1 is for the trans isomer's methyl ester, not the cis acid.
Table 2: Quantitative Solubility of a Related Compound: N-Boc-L-proline
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | Not Specified | ~15 |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~15 |
| Dimethylformamide (DMF) | Not Specified | ~20 |
The data presented in Table 2 for N-Boc-L-proline suggests that polar aprotic solvents are effective for solubilizing this related compound.[1] It is reasonable to infer that this compound may exhibit similar solubility in these types of solvents.
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Drying oven or vacuum oven
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter into a pre-weighed vial. This step should be performed quickly to avoid temperature fluctuations.
-
Solvent Evaporation: Evaporate the solvent from the filtered sample vial in a drying oven or vacuum oven at a suitable temperature until a constant weight is achieved.
-
Calculation: The solubility (S) in mg/mL is calculated using the following formula:
S (mg/mL) = (mass of dried solute in mg) / (volume of supernatant withdrawn in mL)
Synthesis Workflow of this compound
The following diagram illustrates the synthetic pathway for this compound, which is a crucial first step in the synthesis of its derivatives, such as the corresponding methyl ester.
Caption: Synthesis of this compound.
This guide provides a foundational understanding of the solubility characteristics of this compound. While direct quantitative data remains elusive, the provided information on related compounds and a robust experimental protocol will aid researchers in their work with this important synthetic intermediate.
References
N-Boc-cis-4-hydroxy-L-proline: A Technical Overview of its Melting Point and Physical State
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physical properties of N-Boc-cis-4-hydroxy-L-proline, a key building block in peptide synthesis and drug discovery. A thorough understanding of its melting point and physical state is crucial for its proper handling, storage, and application in various synthetic protocols.
Physicochemical Data Summary
The physical and chemical properties of this compound are well-documented. The quantitative data regarding its melting point and physical form are summarized in the table below for quick reference.
| Property | Value | Source |
| Melting Point | 146 °C (with decomposition) | [1][2][3] |
| Physical State | Solid | [1][2] |
| Appearance | White powder | |
| Molecular Formula | C₁₀H₁₇NO₅ | [4] |
| Molecular Weight | 231.25 g/mol | [2][4] |
Experimental Protocols for Melting Point Determination
The accurate determination of a melting point is a fundamental technique for compound identification and purity assessment. The reported melting point of this compound can be verified using standard laboratory procedures such as the capillary method or Differential Scanning Calorimetry (DSC).
Capillary Melting Point Method
This is a common and accessible method for determining the melting point of a solid crystalline substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed bottom. The packed sample height should be approximately 2-3 mm.
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., 10-15°C below 146°C).
-
Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid is observed. This is the onset of melting.
-
Record the temperature at which the entire solid has turned into a clear liquid. This is the completion of melting.
-
The recorded range provides the melting point of the sample. For a pure substance, this range is typically narrow.
-
Differential Scanning Calorimetry (DSC)
DSC is a more advanced thermoanalytical technique that provides a highly precise measurement of the melting temperature by detecting the heat flow associated with the phase transition.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (typically aluminum) and lids
-
Crimper for sealing the pans
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC sample pan.
-
Encapsulation: Place a lid on the pan and seal it using a crimper. This prevents any loss of sample during heating.
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the temperature program. A typical program would involve an initial isothermal period, followed by a linear heating ramp (e.g., 10°C/min) through the expected melting range, and a final isothermal period. The chamber is typically purged with an inert gas like nitrogen.
-
-
Data Acquisition: Initiate the temperature program. The instrument will measure the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Data Analysis: The melting point is determined from the resulting thermogram. The peak of the endothermic event corresponds to the melting temperature (Tₘ). The onset temperature of the peak is also often reported.
Workflow for Melting Point Determination
The logical flow for determining the melting point of a chemical compound like this compound is depicted in the following diagram.
Caption: A workflow diagram illustrating the key steps in determining the melting point of a solid compound using both the capillary method and Differential Scanning Calorimetry (DSC).
References
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Boc-cis-4-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound N-Boc-cis-4-hydroxy-L-proline. This proline analog is a valuable building block in medicinal chemistry and peptide synthesis, making unambiguous characterization essential. This document presents a comprehensive summary of its NMR data, detailed experimental protocols for data acquisition, and visual representations of its structure and the analytical workflow.
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.
Quantitative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Coupling Constant (J) Hz |
| Hα (C2-H) | 4.30 - 4.45 | m | |
| Hγ (C4-H) | ~4.50 | br s | |
| Hδ, Hδ' (C5-H₂) | 3.50 - 3.70 | m | |
| Hβ, Hβ' (C3-H₂) | 2.10 - 2.35 | m | |
| Boc (3 x CH₃) | ~1.45 | s | |
| OH (C4-OH) | Variable | br s | |
| COOH | Variable | br s |
Note: The chemical shifts and multiplicities can show slight variations depending on the solvent and concentration. The presence of rotamers due to the amide bond can lead to broadening of some signals.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ) ppm (CDCl₃) |
| COOH | ~176 |
| C=O (Boc) | ~155 |
| C (Boc quaternary) | ~80.5 |
| C4 | ~69.0 |
| C2 | ~59.0 |
| C5 | ~54.0 |
| C3 | ~38.0 |
| CH₃ (Boc) | ~28.3 |
Experimental Protocols
A generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
Sample Preparation
-
Material Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
Caption: Experimental workflow for NMR analysis of this compound.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: Approximately 240 ppm, centered around 100 ppm.
-
Data Processing
-
Fourier Transformation: The raw free induction decay (FID) is converted into the frequency domain spectrum.
-
Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integration (¹H NMR): The relative areas under the proton signals are integrated to determine the ratio of different types of protons in the molecule.
-
Peak Picking: The precise chemical shifts of the peaks are identified.
This comprehensive guide provides the necessary spectral data and methodologies to confidently identify and characterize this compound, supporting its application in research and development.
A Technical Guide to N-Boc-cis-4-hydroxy-L-proline: Commercial Availability, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Boc-cis-4-hydroxy-L-proline, a critical building block in modern drug discovery and peptide synthesis. We will delve into its commercial availability from leading suppliers, its key chemical and physical properties, and detailed experimental protocols for its application, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) that modulate the hypoxia signaling pathway.
Commercial Availability and Supplier Information
This compound, also known by its IUPAC name (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is readily available from a variety of chemical suppliers. The table below summarizes key information from several prominent vendors, offering a comparative overview of typical specifications.
| Supplier | Catalog Number (Example) | Purity Specification | Physical Form | Melting Point (°C) | Optical Activity |
| Sigma-Aldrich (MilliporeSigma) | 654019 | ≥97% | Solid | 146 (decomposes)[1] | [α]20/D -50.0±3°, c = 0.67 in methanol[1] |
| Thermo Scientific Chemicals | AAH2785003 | 97% | Powder | Not specified | Not specified |
| AK Scientific, Inc. | J95952 | ≥95% | Solid | 146-151 | -53° to -47° (c=0.67, MeOH) |
| MedKoo Biosciences, Inc. | 123123 | >98% | To be determined | To be determined | To be determined |
| LookChem | 87691-27-8 | Not specified | White to off-white powder | 146 (decomposes)[2] | Not specified |
Note: The information provided is based on publicly available data from supplier websites and may vary by batch. It is crucial to consult the Certificate of Analysis (CoA) for lot-specific data.[3]
Physicochemical Properties
This compound is a white to off-white crystalline powder.[2] Its chemical structure features a pyrrolidine (B122466) ring, a carboxylic acid, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group on the amine.
| Property | Value |
| CAS Number | 87691-27-8[1] |
| Molecular Formula | C10H17NO5[1] |
| Molecular Weight | 231.25 g/mol [1] |
| Storage Conditions | Store in a dry, dark place at 0 - 4 °C for the short term or -20 °C for the long term.[4] |
Applications in Drug Discovery and Peptide Synthesis
The unique stereochemistry and functional groups of this compound make it a valuable building block in several areas of research and development:
-
Peptide Synthesis: As a proline analog, it is incorporated into peptides to induce specific secondary structures and enhance biological activity or stability.[1] The Boc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) protocols.
-
PROTACs and Targeted Protein Degradation: This is a rapidly growing application. The hydroxyproline (B1673980) moiety is a key recognition element for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] By incorporating this compound into a bifunctional molecule (PROTAC), researchers can hijack the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[7][8]
-
ADC Linkers: It is also utilized as a component of non-cleavable antibody-drug conjugate (ADC) linkers.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using Fmoc-based solid-phase synthesis.
Materials:
-
Fmoc-Rink amide resin (or other suitable resin)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Coupling:
-
Dissolve this compound (or another Fmoc-amino acid) and the coupling reagent in DMF.
-
Add the base (DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the resin and allow it to react for the appropriate time (typically 1-2 hours).
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (if applicable).
-
Cleavage and Boc Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold ether, and then purify by HPLC.
Synthesis of a VHL Ligand Precursor using this compound
This protocol is adapted from methodologies for synthesizing VHL ligands for PROTAC development.[5][6]
Materials:
-
This compound
-
A suitable amine-containing core structure for the VHL ligand
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
TFA (for Boc deprotection)
Procedure:
-
Coupling Reaction:
-
To a solution of the amine-containing core structure in DMF, add this compound, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., saturated NaHCO3, brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to obtain the N-Boc protected VHL ligand precursor.
-
Boc Deprotection:
-
Dissolve the purified product in a solution of TFA in DCM (e.g., 1:1 v/v).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The resulting product is the amine-free VHL ligand, which can be further functionalized to create a PROTAC.
-
Visualizing Workflows and Pathways
Experimental Workflow: From Sourcing to VHL Ligand Synthesis
The following diagram illustrates the overall workflow for a researcher utilizing this compound.
Caption: Workflow for utilizing this compound.
Signaling Pathway: PROTAC-Mediated Hijacking of the VHL E3 Ligase
This diagram illustrates the mechanism of action for a PROTAC containing a VHL ligand derived from this compound.
Caption: PROTAC-mediated protein degradation via VHL recruitment.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. By understanding its commercial availability, key properties, and applications, scientists can effectively leverage this versatile building block in their research endeavors.
References
- 1. N-Boc-cis-4-ヒドロキシ-L-プロリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cas 87691-27-8,this compound | lookchem [lookchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. medkoo.com [medkoo.com]
- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
The Emergence of a Unique Stereoisomer: A Technical Guide to the Discovery and First Synthesis of cis-4-Hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and seminal synthetic routes to cis-4-hydroxy-L-proline, a pivotal non-proteinogenic amino acid in contemporary drug discovery and peptide chemistry. This document details both the historical chemical synthesis and the more recent, revolutionary enzymatic approaches, presenting quantitative data in structured tables, explicit experimental protocols, and logical diagrams to facilitate understanding and replication.
Discovery and Historical Context
While the naturally abundant stereoisomer, trans-4-hydroxy-L-proline, was first isolated from gelatin in 1902 by Hermann Emil Fischer, its diastereomer, cis-4-hydroxy-L-proline, is not found in common proteins and is considered a non-biogenic substance. The initial synthesis of a racemic mixture of 4-hydroxyproline (B1632879) was achieved by Hermann Leuchs in 1905. However, the stereoselective synthesis of the cis isomer remained a significant challenge for decades.
Early pioneering work by Patchett and Witkop laid the groundwork for accessing the cis configuration through the stereochemical inversion of the more accessible trans isomer.[1] This foundational research established the principle of activating the hydroxyl group of a protected trans-4-hydroxy-L-proline derivative to facilitate an intramolecular nucleophilic attack by the carboxylate, forming a bicyclic lactone intermediate. Subsequent hydrolysis of this lactone yields the desired cis stereochemistry. This approach has been refined over the years, forming the basis of many classical chemical syntheses of this valuable molecule.
A paradigm shift in the availability of cis-4-hydroxy-L-proline occurred with the discovery of a novel enzyme, L-proline cis-4-hydroxylase. Professor Kuniki Kino and Dr. Ryotaro Hara at Waseda University identified this enzyme from bacteria such as Mesorhizobium loti and Sinorhizobium meliloti.[2][3] This biocatalytic method offers a direct, highly stereoselective, and environmentally benign route from L-proline, revolutionizing the industrial production of cis-4-hydroxy-L-proline and making it more accessible for broad applications.
Chemical Synthesis Pathways
The chemical synthesis of cis-4-hydroxy-L-proline and its derivatives predominantly relies on the stereochemical inversion of the C4 hydroxyl group of the readily available trans-4-hydroxy-L-proline. Two common and effective strategies are detailed below.
Synthesis of N-Boc-cis-4-hydroxyproline methyl ester
This two-step procedure involves the protection of the amine group of 4-hydroxy-L-proline with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid. The stereochemistry at the C4 position is retained from the starting material, so beginning with cis-4-hydroxy-L-proline is implied for the direct synthesis of the cis-product, though this method is often used for derivatization. More commonly, the inversion is performed on a protected trans isomer first. The following protocol details the derivatization of 4-hydroxy-L-proline.
Experimental Protocol:
Step 1: N-Boc Protection
-
To a 2 L reaction vessel, add dichloromethane (B109758) (850 g), 4-hydroxy-L-proline (131 g), and 4-dimethylaminopyridine (B28879) (DMAP) (12.2 g).
-
Stir the mixture for 10-15 minutes.
-
Slowly add di-tert-butyl dicarbonate (B1257347) (Boc anhydride) (240 g) dropwise, maintaining the internal temperature at or below 30 °C.
-
After the addition is complete, continue stirring the mixture at 20-30 °C overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Add water (500 g) to the reaction mixture and stir for 1 hour at 20-30 °C.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-hydroxy-L-proline as a white solid.
Step 2: Methyl Esterification
-
In a 5 L reaction vessel, dissolve the N-Boc-4-hydroxy-L-proline (from the previous step) in tetrahydrofuran (B95107).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and stir the mixture for 1 hour at 20-30 °C.
-
Slowly add methanol (B129727) dropwise to the reaction mixture.
-
Maintain the temperature at 20-30 °C and continue stirring for 2 hours.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-cis-4-hydroxyproline methyl ester as a white solid.
-
The crude product can be further purified by recrystallization.
Quantitative Data:
| Step | Product | Starting Material | Yield (%) | Purity (%) | Melting Point (°C) | Optical Rotation [α]D (c=0.67 in MeOH) |
| N-Boc Protection | N-Boc-4-hydroxy-L-proline | 4-hydroxy-L-proline | 82.0 | 98.8 | 146 (decomposes) | -50.0 ± 3° |
| Methyl Esterification | N-Boc-cis-4-hydroxyproline methyl ester | N-Boc-4-hydroxy-L-proline | - | >97 | 82-86 | - |
Note: The yield for the esterification step was not explicitly provided in the source material.
Logical Workflow for N-Boc-cis-4-hydroxyproline methyl ester Synthesis:
Caption: Synthesis of N-Boc-cis-4-hydroxyproline methyl ester.
Synthesis of N-Phenylsulfonyl-cis-4-hydroxy-L-proline Methyl Ester via Stereochemical Inversion
This three-step synthesis begins with the commercially available trans-4-hydroxy-L-proline and achieves stereochemical inversion at the C4 position.[1]
Experimental Protocol:
Step 1: N-Phenylsulfonylation
-
Protect the nitrogen of trans-4-hydroxy-L-proline with a phenylsulfonyl group using standard procedures to yield N-phenylsulfonyl-trans-4-hydroxy-L-proline.
Step 2: Intramolecular Cyclization (Mitsunobu Reaction)
-
Dissolve N-phenylsulfonyl-trans-4-hydroxy-L-proline in a suitable solvent such as tetrahydrofuran (THF).
-
Add triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
This intramolecular Mitsunobu reaction forms a bicyclic lactone intermediate with inversion of stereochemistry at the C4 position.
Step 3: Lactone Opening and Esterification
-
The crude lactone is then subjected to basic hydrolysis (e.g., with potassium carbonate) to open the lactone ring, yielding N-phenylsulfonyl-cis-4-hydroxy-L-proline.
-
Subsequent esterification with a methylating agent (e.g., methyl iodide) in the presence of a base affords the final product, N-phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester.
Quantitative Data:
| Step | Product | Starting Material | Overall Yield (%) |
| Three-Step Synthesis | N-phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester | N-phenylsulfonyl-trans-4-hydroxy-L-proline | 82 |
Synthesis Pathway of N-Phenylsulfonyl-cis-4-hydroxy-L-proline Methyl Ester:
Caption: Stereoinversion via intramolecular Mitsunobu reaction.
Enzymatic Synthesis
The enzymatic synthesis of cis-4-hydroxy-L-proline represents a significant advancement in terms of efficiency, selectivity, and sustainability.
L-proline cis-4-hydroxylase Catalyzed Synthesis
This method utilizes the enzyme L-proline cis-4-hydroxylase to directly hydroxylate L-proline at the cis-4 position. The enzyme is a non-heme iron(II)/α-ketoglutarate-dependent dioxygenase.
Experimental Protocol (General Principles):
Enzyme Production:
-
The gene encoding L-proline cis-4-hydroxylase from a source such as Mesorhizobium loti is cloned into an expression vector.
-
The recombinant vector is transformed into a suitable host organism, typically Escherichia coli.
-
The host cells are cultured under conditions that induce the expression of the recombinant enzyme.
-
The cells are harvested, lysed, and the enzyme is purified using standard chromatographic techniques.
Biotransformation:
-
A reaction mixture is prepared containing L-proline, the purified L-proline cis-4-hydroxylase, and the necessary cofactors: 2-oxoglutarate, ferrous ions (Fe²⁺), and L-ascorbic acid in a suitable buffer.
-
The reaction is incubated under optimized conditions of temperature and pH.
-
The progress of the reaction is monitored by analyzing the formation of cis-4-hydroxy-L-proline.
-
Upon completion, the product is isolated and purified from the reaction mixture.
Quantitative Data:
| Parameter | Value/Condition |
| Enzyme | L-proline cis-4-hydroxylase |
| Substrate | L-proline |
| Cofactors | 2-oxoglutarate, Fe²⁺, L-ascorbic acid |
| Host Organism (for expression) | Escherichia coli |
| Reaction pH (optimal) | ~7.0 |
| Reaction Temperature (optimal) | ~25-35 °C |
Signaling Pathway for Enzymatic Synthesis:
Caption: Enzymatic synthesis of cis-4-hydroxy-L-proline.
Characterization Data
Accurate characterization of the synthesized compounds is crucial for their use in research and development.
NMR Data for cis-4-Hydroxy-L-proline:
| Nucleus | Chemical Shift (ppm) and Multiplicity |
| ¹H NMR | 4.25 (t, 1H), 3.75 (dd, 1H), 3.20 (m, 2H), 2.30 (m, 1H), 2.05 (m, 1H) |
| ¹³C NMR | 175.0, 69.5, 58.0, 55.5, 38.0 |
Note: NMR data can vary depending on the solvent and instrument frequency.
Conclusion
The journey from the initial challenging chemical syntheses to the elegant and efficient enzymatic production of cis-4-hydroxy-L-proline showcases the remarkable progress in synthetic chemistry and biotechnology. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, peptide science, and drug development, enabling the further exploration and application of this unique and valuable chiral building block.
References
Conformational Landscape of N-Boc-Protected Proline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-tert-butoxycarbonyl (Boc) protected proline derivatives are fundamental building blocks in modern peptide synthesis and drug discovery. The unique conformational properties of the proline ring, coupled with the influence of the bulky N-Boc protecting group, give rise to a complex conformational landscape that significantly impacts peptide structure, bioactivity, and drug efficacy. This technical guide provides a comprehensive analysis of the conformational behavior of N-Boc-proline derivatives, detailing the key conformational equilibria at play, the experimental techniques used for their characterization, and the implications for rational drug design.
Core Conformational Equilibria
The conformational flexibility of N-Boc-protected proline derivatives is primarily governed by two interconnected equilibria: the cis-trans isomerization of the tertiary amide bond and the puckering of the five-membered pyrrolidine (B122466) ring.
Cis-Trans Isomerization of the Prolyl Amide Bond
Unlike the secondary amide bonds found between other amino acids, which strongly favor the trans conformation, the energy barrier for rotation around the X-Pro bond (where X is the preceding residue or, in this case, the Boc group) is significantly lower. This results in a substantial population of both cis and trans isomers in solution. The cis-trans isomerization is a slow process on the NMR timescale, leading to the observation of distinct sets of signals for each conformer in the NMR spectrum.
The equilibrium between the cis and trans conformers is influenced by several factors, including the steric bulk of the N-acyl group, the nature of the C-terminal substituent, and the polarity of the solvent. The bulky tert-butyl group of the Boc protecting group generally favors the trans conformation to minimize steric hindrance. However, the cis population can still be significant and is often modulated by the surrounding chemical environment.
Pyrrolidine Ring Puckering
The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo (up) and Cγ-endo (down). In the Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, while in the Cγ-endo pucker, it is on the same side.
The ring pucker is intrinsically linked to the main chain torsion angles (φ and ψ) and the cis-trans state of the amide bond. Generally, the exo pucker is associated with a more compact polyproline II (PPII) helical conformation, while the endo pucker is linked to more extended structures. The cis amide bond strongly favors an endo ring pucker. The presence of substituents on the proline ring can also significantly influence the puckering equilibrium through steric and stereoelectronic effects.
Quantitative Conformational Data
The precise conformation of N-Boc-proline derivatives can be described by a set of dihedral angles and NMR coupling constants. The following tables summarize representative quantitative data for N-Boc-L-proline and its derivatives, compiled from various NMR and X-ray crystallographic studies.
Table 1: Dihedral Angles for N-Boc-L-proline Conformers
| Derivative | Conformer | Method | φ (°) | ψ (°) | ω (°) | χ1 (°) | χ2 (°) |
| N-Boc-L-proline | trans | X-ray | -63.2 | 156.1 | -174.3 | - | - |
| N-Boc-L-proline | trans (in peptide) | NMR/MD | -59.4 ± 7.1 | - | ~180 | - | - |
| N-Boc-L-proline | cis (in peptide) | NMR/MD | -81.6 ± 11.4 | - | ~0 | - | - |
Note: Dihedral angles for the free acid can vary significantly in the solid state. Data for peptidic context provides a more relevant picture for drug development.
Table 2: Representative ³J(H,H) Coupling Constants for Pyrrolidine Ring Protons
| Coupling | Cγ-exo Pucker (Hz) | Cγ-endo Pucker (Hz) |
| ³J(Hα, Hβ2) | ~8.5 | ~3.8 - 10.3 |
| ³J(Hα, Hβ3) | ~2.9 | ~1.6 - 3.7 |
Note: The magnitude of these coupling constants is highly dependent on the specific ring torsion angles and can be used to estimate the puckering preference.
Table 3: Cis/Trans Isomer Ratios of N-Boc-Proline Derivatives in Solution
| Derivative | Solvent | Method | % trans | % cis |
| N-Boc-L-proline-N'-methylamide | CDCl₃ | ¹H NMR | Major | Minor |
| N-Boc-L-proline-N'-methylamide | DMSO-d₆ | ¹H NMR | Major | Minor |
| Ac-Pro-Gly-Pro-OH | D₂O | ¹H NMR | 41 (trans-trans) | 13 (cis-cis), 46 (mixed) |
| N-Boc-morpholinyl-L-prolinamide | CDCl₃ | ¹H NMR | 55 | 45 |
Note: The cis/trans ratio is highly sensitive to the specific derivative and solvent conditions.[1][2]
Experimental Protocols
The conformational analysis of N-Boc-proline derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy for Conformational Analysis
Objective: To determine the cis/trans isomer ratio and the preferred pyrrolidine ring pucker.
Methodology:
-
Sample Preparation: Dissolve the N-Boc-proline derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of 5-10 mg/mL.
-
1D ¹H NMR Spectroscopy:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Identify the distinct sets of resonances corresponding to the cis and trans isomers. The signals of protons α to the carbonyl and nitrogen are particularly sensitive to the isomerization.
-
Integrate the well-resolved signals for both isomers to determine their relative populations.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within each isomer, aiding in the assignment of all proton resonances.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for assigning the crowded proline ring protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations. For proline derivatives, key NOE cross-peaks are observed between the Hα of proline and the Hδ of the preceding residue (or protons of the Boc group) in the trans isomer, and between the Hα of both residues in the cis isomer.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum. The chemical shifts of the Cβ and Cγ carbons are particularly indicative of the cis or trans conformation of the prolyl bond.
-
-
Data Analysis:
-
Measure the ³J(Hα,Hβ) coupling constants from the high-resolution 1D ¹H or 2D COSY spectra.
-
Use the Karplus equation to relate the measured coupling constants to the H-Cα-Cβ-H dihedral angles, which in turn provides information about the ring pucker.
-
Analyze the NOE/ROE intensities to obtain distance restraints, which can be used in molecular modeling to generate a 3D structure of the dominant conformer(s).
-
X-ray Crystallography for Solid-State Conformation
Objective: To determine the precise three-dimensional structure of the N-Boc-proline derivative in the solid state.
Methodology:
-
Crystallization:
-
Dissolve the purified N-Boc-proline derivative in a suitable solvent.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like vapor diffusion (hanging or sitting drop) or slow evaporation.
-
Optimize the conditions that yield single, diffraction-quality crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and cool it in a cryostream (typically liquid nitrogen).
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using direct methods or Patterson methods.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed one.
-
-
Data Analysis:
-
Analyze the final refined structure to determine bond lengths, bond angles, and dihedral angles, providing a high-resolution snapshot of the molecule's conformation in the crystal lattice.
-
Visualizing Conformational Processes
Graphviz diagrams can be used to represent the logical relationships in the conformational analysis of N-Boc-proline derivatives.
References
The Stereochemical Landscape of N-Boc-cis-4-hydroxy-L-proline: A Technical Guide for Researchers
An In-depth Examination of a Conformationally Constrained Building Block for Advanced Drug Development
N-Boc-cis-4-hydroxy-L-proline, a synthetic derivative of the naturally occurring amino acid hydroxyproline, has emerged as a critical building block in contemporary drug discovery and development. Its rigidified pyrrolidine (B122466) ring and strategically placed hydroxyl group offer unique stereochemical advantages for the design of sophisticated molecular architectures, including peptides, peptidomimetics, and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the stereochemistry of this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
The inherent stereochemistry of this compound dictates its physical, chemical, and spectroscopic properties. A summary of these key characteristics is presented below, providing a foundational dataset for its identification and application.
| Property | Value | Reference(s) |
| Chemical Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | [1][2] |
| Synonyms | Boc-cis-Hyp-OH, cis-N-Boc-4-hydroxy-L-proline | [2] |
| CAS Number | 87691-27-8 | |
| Molecular Formula | C₁₀H₁₇NO₅ | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 146 °C (decomposes) | [3] |
| Optical Rotation | [α]²⁰/D -50.0 ± 3° (c = 0.67 in methanol) | [3] |
| ¹H NMR | Spectrum available | [4] |
| ¹³C NMR | Data for related compounds available | [5] |
| IR Spectroscopy | Data for related compounds available | [6] |
| Mass Spectrometry | Data for related compounds available | [6] |
Stereochemistry and Conformational Analysis
The stereochemical identity of this compound is defined by the (2S,4S) configuration. This specific arrangement of the carboxylic acid at C2 and the hydroxyl group at C4 on the pyrrolidine ring profoundly influences its three-dimensional structure and, consequently, its utility in molecular design.
The pyrrolidine ring of proline and its derivatives is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The substituents on the ring significantly influence this equilibrium.[7] For 4-substituted prolines, the electronegativity and steric bulk of the substituent are key determinants of the preferred pucker.
In the case of cis-4-hydroxy-L-proline, the hydroxyl group and the carboxylic acid are on the same face of the ring. It has been shown that for (2S,4S)-4-hydroxyproline derivatives, the pyrrolidine ring predominantly adopts a Cγ-endo pucker.[5] This preference can be attributed to a transannular hydrogen bond between the 4-hydroxyl group and the carbonyl oxygen of the Boc protecting group or the carboxylic acid. This endo pucker is associated with a more extended conformation of peptide backbones when incorporated.[7]
The presence of the bulky N-Boc protecting group also influences the cis-trans isomerization of the tertiary amide bond. While this equilibrium is complex and solvent-dependent, the conformational constraints imposed by the ring pucker play a significant role.[7]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct Boc-protection of cis-4-hydroxy-L-proline.
Materials:
-
cis-4-Hydroxy-L-proline
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or a suitable solvent mixture
-
Water
-
Citric acid solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend cis-4-hydroxy-L-proline in a suitable solvent such as a mixture of water and dioxane or dichloromethane.
-
Add a base, such as triethylamine or sodium hydroxide, to deprotonate the amino group.
-
Cool the mixture in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, perform an aqueous workup. If using an organic solvent, wash the organic layer sequentially with a mild acid (e.g., saturated citric acid solution), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Note: A detailed protocol for the synthesis of the methyl ester of this compound can be found in the patent literature, which involves the Boc protection of 4-hydroxy-L-proline followed by esterification.[8]
Applications in Drug Discovery
The unique stereochemical features of this compound make it a valuable tool in several areas of drug development.
Solid-Phase Peptide Synthesis (SPPS)
This compound is frequently utilized in solid-phase peptide synthesis to introduce conformational constraints into peptides.[3] The rigidified endo pucker of the pyrrolidine ring can help to stabilize specific secondary structures, such as β-turns, which are often involved in molecular recognition events. The hydroxyl group also provides a handle for further functionalization.
Workflow for Solid-Phase Peptide Synthesis incorporating this compound.
PROTACs and ADC Linkers
This compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based linker for PROTACs.[2][9] In PROTACs, the linker plays a crucial role in positioning a target protein and an E3 ubiquitin ligase in close proximity to facilitate the ubiquitination and subsequent degradation of the target protein. The defined stereochemistry and rigidity of the proline derivative can help to optimize the ternary complex formation, leading to more potent and selective protein degraders.
References
- 1. (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | C10H17NO5 | CID 688614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound(87691-27-8) 1H NMR [m.chemicalbook.com]
- 5. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
The Architect's Toolkit: A Technical Guide to the Fundamental Role of Proline Analogs in Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proline, the only proteinogenic secondary amino acid, imparts unique conformational constraints on the peptide backbone, making it a critical determinant of protein structure and function. Its rigid pyrrolidine (B122466) ring restricts the main-chain dihedral angle φ and reduces the energy difference between the cis and trans conformations of the preceding peptide bond. This inherent structural influence has made proline and its synthetic analogs powerful tools in peptide engineering, drug discovery, and the study of protein folding. This technical guide provides an in-depth exploration of the core principles governing the influence of proline analogs on peptide structure. It details the synthetic methodologies for their incorporation, the analytical techniques for characterizing their effects, and their applications in modulating biological systems. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate understanding.
The Unique Conformational Landscape of Proline
The fundamental importance of proline and its analogs stems from their profound influence on two key structural equilibria in the peptide backbone:
-
Pyrrolidine Ring Pucker: The five-membered ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (where it is on the opposite side). These puckering states are in rapid equilibrium and are correlated with the cis/trans isomerization of the preceding peptide bond.[1]
-
Cis/Trans Isomerization: Unlike most other peptide bonds, which overwhelmingly favor the trans conformation (ω ≈ 180°), the energy barrier for the isomerization of an Xaa-Pro bond is significantly lower.[2][3] This results in a substantial population of the cis isomer (ω ≈ 0°) in solution, a phenomenon that can be a rate-limiting step in protein folding.[4]
The ability to synthetically modify the proline ring allows for precise control over these equilibria, enabling the stabilization of specific peptide conformations.
References
An In-depth Technical Guide to Non-Natural Amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Non-Natural Amino Acids
Non-natural amino acids (nnAAs), also known as unnatural or non-canonical amino acids (ncAAs), are amino acid analogs that are not among the 20 proteinogenic amino acids naturally encoded by the genetic code of living organisms.[1][2][3] Their introduction into proteins represents a significant advancement in chemical biology and drug discovery, allowing for the precise installation of novel chemical functionalities, biophysical probes, and post-translational modifications.[4][5][6][7] This expansion of the chemical repertoire of proteins enables researchers to investigate and manipulate biological processes with unprecedented control, leading to the development of novel therapeutics, engineered enzymes, and advanced biomaterials.[5][8][9]
The power of nnAAs lies in their diverse side chains, which can introduce a wide array of functionalities not found in natural proteins. These include:
-
Bioorthogonal handles: Azides, alkynes, and ketones that allow for specific chemical ligation to other molecules.[4][10]
-
Fluorescent probes: For tracking protein localization and dynamics within living cells.
-
Photocrosslinkers: To identify protein-protein interactions in their native environment.[11]
-
Post-translational modification mimics: To study the role of modifications like phosphorylation and acetylation.
-
Spectroscopic probes: For detailed biophysical characterization of protein structure and function.
The site-specific incorporation of these nnAAs is primarily achieved through the expansion of the genetic code, a powerful technique that reprograms the translational machinery of the cell.[7][12]
Genetic Code Expansion: The Core Methodology
The most prevalent method for site-specific incorporation of nnAAs is amber codon suppression .[13][14] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[15][16][17] This orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs, ensuring that the nnAA is specifically charged onto the orthogonal tRNA and not onto any of the host's tRNAs, and that the orthogonal aaRS does not recognize any of the endogenous amino acids.[16]
The process involves the following key components:
-
Reassigning a Codon: The amber stop codon (UAG), which is the least frequently used stop codon in many organisms, is repurposed to encode the nnAA.[7][14]
-
Orthogonal aaRS/tRNA Pair: A synthetase and tRNA pair from a different domain of life (e.g., from an archaeon for use in E. coli) are evolved or selected to be orthogonal in the host organism.[15][16] The aaRS is engineered to specifically recognize and charge the desired nnAA onto its cognate tRNA. The tRNA's anticodon is mutated to recognize the amber codon (CUA).
-
Expression System: Two plasmids are typically introduced into the host organism (e.g., E. coli): one encoding the gene of interest with an in-frame amber codon at the desired incorporation site, and another plasmid expressing the orthogonal aaRS and tRNA.[7][15]
-
nnAA Supplementation: The non-natural amino acid is supplied in the cell culture medium and is taken up by the cells.[7][15]
When the gene of interest is transcribed and translated, the ribosome pauses at the amber codon. The orthogonal tRNA, charged with the nnAA by the orthogonal aaRS, recognizes the UAG codon and incorporates the nnAA into the growing polypeptide chain, allowing for the synthesis of a full-length protein containing the nnAA at the specified position.
Genetic Code Expansion Workflow
Quantitative Data on nnAA Incorporation
The efficiency and fidelity of nnAA incorporation are critical parameters for the successful application of this technology. Efficiency refers to the yield of the full-length protein containing the nnAA, while fidelity refers to the accuracy of nnAA incorporation at the target codon versus the incorporation of natural amino acids. These parameters can be influenced by several factors, including the specific nnAA, the orthogonal pair used, the expression host, and the local sequence context of the repurposed codon.
| Orthogonal System | Non-Natural Amino Acid | Expression Host | Incorporation Efficiency (%) | Fidelity (%) | Reference |
| M. jannaschii TyrRS/tRNA | p-Azidophenylalanine (pAzF) | E. coli | ~50-90 | >95 | [4] |
| M. jannaschii TyrRS/tRNA | p-Acetylphenylalanine (pAcF) | E. coli | ~40-80 | >95 | [15] |
| M. barkeri PylRS/tRNA | Nε-acetyl-lysine | Mammalian Cells | up to 43 (multi-site) | High | [12] |
| E. coli TrpRS/tRNA | 5-Hydroxytryptophan | E. coli | up to 65 | High | [8] |
| Semisynthetic tRNA | L-3-Iodotyrosine | In vitro | 65 | High | [16] |
Note: The reported efficiencies can vary significantly between different studies and experimental setups.
Applications in Research and Drug Development
The ability to incorporate nnAAs has opened up new avenues in various research fields, particularly in drug discovery and the study of cellular signaling.
Probing G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane proteins that play a crucial role in signal transduction and are major drug targets.[11][18] The study of their dynamic conformational changes upon ligand binding and subsequent G-protein activation is essential for understanding their function. nnAAs provide powerful tools to investigate GPCR signaling:
-
Fluorescent Labeling: Incorporating fluorescent nnAAs allows for the direct visualization of receptor trafficking and dimerization in live cells.
-
Photocrosslinking: Placing photocrosslinking nnAAs within the ligand-binding pocket or at the G-protein interface can map molecular interactions and trap transient signaling complexes.
-
Spectroscopic Probes: nnAAs with unique spectroscopic properties can be used to monitor conformational changes in real-time using techniques like NMR or IR spectroscopy.
Probing GPCR Signaling with nnAAs
Antibody-Drug Conjugates (ADCs)
nnAAs are transforming the field of ADCs by enabling the creation of homogenous and precisely defined conjugates. By incorporating a nnAA with a bioorthogonal handle at a specific site on the antibody, a cytotoxic drug can be attached with a defined stoichiometry and location. This site-specific conjugation leads to improved pharmacokinetics, enhanced therapeutic efficacy, and reduced toxicity compared to traditional stochastic conjugation methods.
Enzyme Engineering
The introduction of nnAAs can be used to enhance or alter the catalytic activity of enzymes, create novel enzyme functionalities, and improve enzyme stability. This has significant implications for industrial biocatalysis and the development of enzymatic therapeutics.
Experimental Protocols
Site-Directed Mutagenesis for Amber Codon Introduction
This protocol is based on the QuikChange method for introducing a TAG codon into the gene of interest.[15][19][20][21][22]
1. Primer Design:
- Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired TAG mutation in the center.
- Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
- The mutation should be flanked by 10-15 bases of correct sequence on both sides.
2. PCR Reaction:
- Set up a PCR reaction with a high-fidelity polymerase (e.g., PfuUltra or KOD).
- Reaction Mix (50 µL):
- 5 µL of 10x reaction buffer
- 10-50 ng of dsDNA plasmid template
- 125 ng of forward primer
- 125 ng of reverse primer
- 1 µL of dNTP mix (10 mM)
- 1 µL of high-fidelity DNA polymerase
- Nuclease-free water to 50 µL
3. DpnI Digestion:
- Add 1 µL of DpnI restriction enzyme to the PCR product.
- Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
4. Transformation:
- Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated PCR product.
- Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification:
- Pick several colonies and grow overnight cultures.
- Isolate plasmid DNA and verify the presence of the mutation by DNA sequencing.
Protein Expression with nnAA in E. coli
This protocol outlines the general procedure for expressing a protein containing a nnAA in E. coli.[13][15]
1. Transformation:
- Co-transform competent E. coli expression cells (e.g., BL21(DE3)) with the plasmid containing your gene of interest (with the TAG codon) and the plasmid expressing the orthogonal aaRS/tRNA pair.
- Plate on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
2. Starter Culture:
- Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotics.
- Grow overnight at 37°C with shaking.
3. Large-Scale Culture and Induction:
- Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture.
- Add the non-natural amino acid to a final concentration of 1-2 mM.
- Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
- Induce protein expression with IPTG (final concentration ~1 mM) and, if required for the orthogonal plasmid, L-arabinose (final concentration ~0.02%).
- Continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C) to improve protein folding and nnAA incorporation.
4. Cell Harvest and Lysis:
- Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors).
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
Protein Purification and Characterization
1. Affinity Chromatography:
- If the protein has an affinity tag (e.g., His-tag, GST-tag), purify the protein from the clarified lysate using the appropriate affinity resin.
- Wash the resin extensively to remove non-specifically bound proteins.
- Elute the target protein using a suitable elution buffer (e.g., imidazole (B134444) for His-tagged proteins).
2. SDS-PAGE Analysis:
- Analyze the purified protein fractions by SDS-PAGE to assess purity and yield.
- Compare the expression levels of the full-length protein in the presence and absence of the nnAA to estimate incorporation efficiency. A band corresponding to the truncated product may be visible in the absence of the nnAA.
3. Mass Spectrometry:
- Confirm the successful incorporation of the nnAA and its precise location by mass spectrometry.
- Excise the protein band from the SDS-PAGE gel and perform in-gel digestion (e.g., with trypsin).
- Analyze the resulting peptides by LC-MS/MS. The mass of the peptide containing the nnAA will be shifted according to the mass of the nnAA.[23]
Conclusion
The incorporation of non-natural amino acids into proteins has revolutionized our ability to study and engineer biological systems. By expanding the chemical diversity of the proteome, this technology provides researchers with powerful tools to address fundamental questions in biology and to develop next-generation therapeutics and diagnostics. As the methodologies for genetic code expansion continue to improve in efficiency and scope, the applications of non-natural amino acids in research and drug development are poised to expand even further.
References
- 1. Expanding the eukaryotic genetic code with a biosynthesized 21st amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and purification of proteins with unnatural aminoacids, and determination of their structure by combination of chemical or photochemical modification and mass spectrometry | CU Digital Repository [dspace.cuni.cz]
- 3. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 4. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. addgene.org [addgene.org]
- 8. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement | MDPI [mdpi.com]
- 11. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 14. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 15. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 16. Site-specific incorporation of nonnatural residues during in vitro protein biosynthesis with semisynthetic aminoacyl-tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In-Frame Amber Stop Codon Replacement Mutagenesis for the Directed Evolution of Proteins Containing Non-Canonical Amino Acids: Identification of Residues Open to Bio-Orthogonal Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Site-Directed Mutagenesis [protocols.io]
- 20. bowdish.ca [bowdish.ca]
- 21. research.cbc.osu.edu [research.cbc.osu.edu]
- 22. neb.com [neb.com]
- 23. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
An In-Depth Technical Guide to the Safe Handling of N-Boc-cis-4-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-Boc-cis-4-hydroxy-L-proline (CAS No: 87691-27-8), a key building block in peptide synthesis and drug discovery. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is essential for proper storage and handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₅ | [1][2][3][4] |
| Molecular Weight | 231.25 g/mol | [1][2][3][4] |
| Appearance | White to off-white powder or crystalline powder | [2] |
| Melting Point | 146 °C (decomposes) | [1][2][3] |
| Boiling Point | 390.9 °C at 760 mmHg | [2] |
| Flash Point | 190.2 °C | [2] |
| Density | 1.312 g/cm³ | [2] |
| Solubility | No data available | [2] |
| pKa | 3.80 ± 0.40 (Predicted) | [2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Warning[1][3][5][6]
Hazard Pictograms:
-
(GHS07)
-
(GHS09)
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
| Aspect | Recommendation |
| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood.[5][7][8] |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][3][8] - Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][3][8] - Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher.[1][3] |
| Hygiene Practices | Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in the laboratory. |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store locked up.[5][8] Recommended storage temperatures can vary, with some suppliers suggesting room temperature[2] and others -20°C for powder.[7] |
| Incompatible Materials | Strong oxidizing agents.[9] |
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are vital.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[5][8] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[8] |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
| Step | Action |
| Personal Precautions | Ensure adequate ventilation. Avoid dust formation.[5] Wear appropriate personal protective equipment (PPE) as described in Section 3. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Avoid release to the environment as it is very toxic to aquatic life.[5] |
| Methods for Cleaning Up | Sweep up and shovel into a suitable, labeled container for disposal.[10] Collect spillage.[5] |
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. The product should be sent to an approved waste disposal plant.[5][8]
Visualized Workflow: Emergency Response to a Spill
The following diagram outlines the logical steps for responding to an accidental spill of this compound in a laboratory setting.
Caption: Workflow for handling an accidental spill of this compound.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available safety data sheets. It is not a substitute for a comprehensive risk assessment by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. N-Boc-cis-4-Hydroxy-L-Prolin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cas 87691-27-8,this compound | lookchem [lookchem.com]
- 3. N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8 [sigmaaldrich.com]
- 4. medkoo.com [medkoo.com]
- 5. echemi.com [echemi.com]
- 6. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. This compound|87691-27-8|MSDS [dcchemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Technical Guide: Storage and Stability of N-Boc-cis-4-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions and stability profile of N-Boc-cis-4-hydroxy-L-proline, a key building block in peptide synthesis and drug discovery. The information presented herein is intended to ensure the integrity and purity of this reagent throughout its lifecycle.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's handling and storage requirements.
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₅ |
| Molecular Weight | 231.25 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 146 °C (decomposes) |
| Solubility | Soluble in methanol (B129727) |
| Optical Rotation | [α]20/D ~ -50° (c=0.67 in methanol) |
Recommended Storage Conditions
To maintain the quality and prevent degradation of this compound, the following storage conditions are recommended based on supplier data sheets and general best practices for chemically sensitive compounds.
| Condition | Recommendation | Rationale |
| Short-Term Storage | 0 - 4 °C[1] | To minimize the rate of potential degradation for materials in active use. |
| Long-Term Storage | -20 °C[1] | To ensure maximum stability and shelf-life for stock materials. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container. | To prevent degradation due to moisture and atmospheric components. |
| Light Exposure | Store in a dark place, protected from light. | To prevent potential photodegradation. |
| Humidity | Store in a dry environment. A desiccator is recommended. | To prevent hydrolysis of the Boc protecting group and degradation of the compound. |
Stability Profile and Potential Degradation Pathways
While specific, publicly available stability studies on this compound are limited, an understanding of its chemical structure allows for the postulation of its primary degradation pathways under various stress conditions. The N-Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions, and the proline ring itself can be susceptible to oxidation.
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under hydrolytic (acidic and basic), oxidative, and thermal stress.
Note: The N-Boc group is generally stable under basic conditions.
Experimental Protocols for Forced Degradation Studies
To experimentally determine the stability of this compound and identify its degradation products, a forced degradation study is essential. The following section outlines a comprehensive experimental protocol.
Experimental Workflow
The overall workflow for a forced degradation study is depicted below.
Detailed Methodologies
4.2.1. Preparation of Stock and Working Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the appropriate solvent (e.g., methanol, water, or the stress medium) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4.2.2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for predetermined time points. Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.
-
Oxidative Stress: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for predetermined time points.
-
Thermal Stress (Solid): Place a known amount of the solid compound in a controlled temperature oven at 80°C for a specified duration. Periodically withdraw samples, dissolve in methanol, and analyze.
-
Thermal Stress (Solution): Incubate the stock solution at 80°C in a sealed vial for a specified duration.
-
Photolytic Stress: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
4.2.3. Stability-Indicating HPLC-UV Method:
A robust stability-indicating method should be developed and validated to separate the parent compound from all potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, gradually increase to elute all components. A typical gradient might be 5-95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or a wavelength determined by UV spectral analysis) |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity (peak purity analysis using a photodiode array detector), linearity, range, accuracy, precision, and robustness.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear, tabular format to facilitate comparison.
Table 3: Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of this compound | % Total Impurities | Major Degradant(s) (Retention Time) |
| Control (t=0) | 0 | 100 | < 0.1 | - |
| 0.1 M HCl, 60°C | 24 h | Data | Data | Data |
| 0.1 M NaOH, 60°C | 24 h | Data | Data | Data |
| 3% H₂O₂, RT | 24 h | Data | Data | Data |
| Thermal (Solid), 80°C | 7 days | Data | Data | Data |
| Thermal (Solution), 80°C | 7 days | Data | Data | Data |
| Photolytic (Solid) | ICH Q1B | Data | Data | Data |
| Photolytic (Solution) | ICH Q1B | Data | Data | Data |
Data to be filled from experimental results.
Conclusion
This technical guide provides essential information for the proper storage and handling of this compound. Adherence to the recommended storage conditions is critical for maintaining the compound's purity and stability. The proposed forced degradation protocol offers a systematic approach to understanding the stability profile of this important molecule, enabling researchers and drug development professionals to ensure the quality of their starting materials and intermediates. It is important to note that in the absence of specific published stability data, the degradation pathways presented are theoretical and should be confirmed through experimental studies as outlined.
References
Methodological & Application
Application Notes and Protocols for N-Boc-cis-4-hydroxy-L-proline in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-cis-4-hydroxy-L-proline is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides with unique structural and functional properties. The cis stereochemistry of the hydroxyl group at the 4-position of the proline ring introduces specific conformational constraints that can influence peptide folding, stability, and biological activity. This application note provides detailed protocols and data for the efficient incorporation of this compound into peptide chains using the Boc/Bzl strategy. Its applications are notable in the synthesis of collagen-mimetic peptides, where the hydroxylation of proline is crucial for triple helix stability, and in the development of novel therapeutic peptides with enhanced enzymatic resistance and receptor-binding profiles.[1]
Key Applications
-
Collagen-Mimetic Peptides: The hydroxylation of proline residues is a key post-translational modification that stabilizes the collagen triple helix.[2] Incorporating cis-4-hydroxy-L-proline can modulate the stability and folding kinetics of synthetic collagen peptides, providing valuable tools for studying collagen biology and developing new biomaterials.[2]
-
Conformationally Constrained Peptides: The rigid pyrrolidine (B122466) ring of proline, further constrained by the cis-hydroxyl group, can be used to induce specific turns and secondary structures in peptides. This is a powerful strategy for designing peptides with high affinity and selectivity for biological targets.
-
Enhanced Enzymatic Stability: The presence of non-standard amino acids like cis-4-hydroxy-L-proline can render peptides more resistant to degradation by proteases, thereby increasing their in vivo half-life.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 87691-27-8 |
| Molecular Formula | C₁₀H₁₇NO₅ |
| Molecular Weight | 231.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 146 °C (decomposes)[3] |
| Optical Rotation | [α]²⁰/D -50.0±3°, c = 0.67 in methanol[3] |
| Solubility | Soluble in DMF, DCM, and methanol |
Table 2: Representative Coupling Efficiency of this compound with Various Coupling Reagents
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Coupling Efficiency (%)* | Notes |
| DIC/HOBt | 10 | 2-4 | >98% | Cost-effective and reliable. Longer coupling times may be required. |
| HBTU/DIPEA | 2 | 1-2 | >99% | Fast and efficient activation. A common choice for standard SPPS. |
| PyBOP/DIPEA | 2 | 1-2 | >99% | Similar to HBTU, very effective for most couplings. |
| HATU/DIPEA | 2 | 0.5-1 | >99.5% | Highly reactive, recommended for difficult couplings or sterically hindered amino acids. |
*Note: Coupling efficiencies are representative and can vary depending on the peptide sequence, resin, and specific reaction conditions. Monitoring the coupling reaction is always recommended.
Table 3: Typical Cleavage and Deprotection Conditions
| Reagent | Conditions | Time | Expected Purity (%)* |
| TFA/DCM (1:1) | Room Temperature | 30 min | >95% (for Boc deprotection) |
| HF/Anisole (B1667542) (9:1) | 0 °C | 1 hr | >90% (for final cleavage) |
| TFMSA/TFA/DCM | Room Temperature | 1-2 hr | >85% (for final cleavage) |
*Note: Purity is dependent on the peptide sequence and purification method.
Experimental Protocols
The following protocols are based on standard Boc/Bzl SPPS strategies and are optimized for the incorporation of this compound.
Protocol 1: Resin Loading (Attachment of the First Amino Acid)
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.
-
Amino Acid Salt Formation: In a separate flask, dissolve this compound (1.5 eq.) in a minimal amount of dimethylformamide (DMF). Add cesium carbonate (Cs₂CO₃) (0.5 eq.) and stir until the amino acid is fully dissolved and the cesium salt is formed.
-
Solvent Evaporation: Remove the solvent under reduced pressure.
-
Esterification: Redissolve the dried cesium salt in DMF and add it to the swollen resin. Heat the mixture to 50°C and agitate for 12-24 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum.
-
Substitution Level Determination: Determine the loading of the first amino acid using a quantitative method such as the picric acid test or by cleaving the amino acid from a small amount of resin and analyzing it by UV-Vis spectroscopy.
Protocol 2: Solid-Phase Peptide Synthesis Cycle
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.
Step 1: Deprotection
-
Wash the resin-bound peptide with DCM (3x).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin with DCM (5x).
Step 2: Neutralization
-
Wash the resin with isopropanol (B130326) (IPA) (2x) and DCM (3x).
-
Add a 10% solution of diisopropylethylamine (DIPEA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
Step 3: Coupling
-
In a separate vessel, dissolve this compound (3 eq.) and a coupling agent such as HOBt (3 eq.) in DMF.
-
Add the coupling reagent (e.g., DIC, 3 eq.) to the amino acid solution and allow it to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. For coupling to a secondary amine like proline, the isatin (B1672199) test is recommended. A negative test (no color change) indicates a complete reaction. If the test is positive, a recoupling step may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Cleavage and Final Deprotection
-
Dry the fully assembled peptide-resin under vacuum.
-
Transfer the resin to a high-frequency (HF) cleavage apparatus.
-
Add a scavenger, such as anisole (10% v/v), to the resin.
-
Cool the apparatus to -78°C (dry ice/acetone bath).
-
Carefully condense anhydrous HF into the reaction vessel.
-
Allow the reaction mixture to stir at 0°C for 1 hour.
-
Remove the HF by vacuum distillation.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
Protocol 4: Peptide Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy.
Caption: Role of hydroxyproline in the stabilization of the collagen triple helix.
References
Application Notes and Protocols: N-Boc-cis-4-hydroxy-L-proline as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Boc-cis-4-hydroxy-L-proline as a versatile chiral building block in the synthesis of complex molecules, particularly in the field of drug discovery. Detailed protocols for key transformations and applications are provided to facilitate its use in the laboratory.
Introduction
This compound is a valuable proline analog extensively utilized in medicinal chemistry and peptide synthesis. Its rigid pyrrolidine (B122466) ring and the presence of a hydroxyl group at the C4 position with cis stereochemistry offer a unique scaffold for the introduction of diverse functionalities with high stereocontrol. This chiral building block is a key precursor in the synthesis of various bioactive molecules, including antiviral agents and constrained peptides. Proline analogues, such as this compound, are promising for modifying the biological and physicochemical properties of peptides.[1]
Applications in Drug Discovery
The constrained nature of the proline ring in this compound makes it an attractive starting material for the synthesis of peptidomimetics and small molecule inhibitors. A prominent application is in the development of antiviral drugs, particularly inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease.
Synthesis of HCV Protease Inhibitors
This compound and its derivatives are crucial intermediates in the synthesis of several HCV protease inhibitors, including Boceprevir and Telaprevir. These drugs function by covalently and reversibly binding to the active site of the NS3 protease, thereby inhibiting the viral replication process.[2]
Mechanism of Action of HCV NS3/4A Protease Inhibitors:
The HCV NS3/4A protease plays a critical role in the viral life cycle by cleaving the viral polyprotein into mature non-structural proteins essential for replication.[2] Furthermore, the NS3/4A protease actively suppresses the host's innate immune response by cleaving two key adaptor proteins: Mitochondrial Antiviral Signaling (MAVS) protein and Toll/IL-1 receptor domain-containing adapter-inducing interferon-β (TRIF). The cleavage of MAVS and TRIF disrupts the RIG-I-like receptor (RLR) and Toll-like receptor 3 (TLR3) signaling pathways, respectively, thereby inhibiting the production of type I interferons and allowing the virus to evade the host immune system. HCV protease inhibitors block this cleavage, thus restoring the host's antiviral signaling.
Caption: HCV NS3/4A protease-mediated immune evasion and its inhibition.
Key Synthetic Transformations and Protocols
This compound can be readily modified at its hydroxyl and carboxyl groups to generate a variety of derivatives. The following protocols describe some of the key synthetic transformations.
Esterification of this compound
The carboxylic acid moiety can be esterified to facilitate subsequent reactions or to modulate the pharmacokinetic properties of the final compound. A common derivative is the methyl ester.
Table 1: Synthesis of this compound Methyl Ester
| Step | Reaction | Reagents and Conditions | Yield | Purity | Reference |
| 1 | Boc Protection | 4-hydroxy-L-proline, (Boc)₂O, DMAP, CH₂Cl₂ | 82.0% | 98.8% | [3] |
| 2 | Methyl Esterification | This compound, DCC, Methanol (B129727), THF | High | High | [3] |
Experimental Protocol: Synthesis of this compound Methyl Ester [3]
Step 1: Boc Protection of 4-hydroxy-L-proline
-
To a 2L reaction flask, add 850g of dichloromethane, 131g of 4-hydroxy-L-proline, and 12.2g of DMAP.
-
Stir the mixture for 10 minutes.
-
Slowly add 240g of Boc anhydride (B1165640) dropwise to the reaction solution, maintaining the internal temperature at or below 30 °C.
-
After the addition is complete, maintain the internal temperature at 20-30 °C and stir the mixture overnight.
-
Monitor the reaction by TLC until the raw materials are completely consumed.
-
Add 500g of water to the reaction solution and stir at 20-30 °C for 1 hour.
-
Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the this compound as a white solid.
Step 2: Methyl Esterification
-
In a 5L reaction bottle, dissolve the product from Step 1 in tetrahydrofuran.
-
Add DCC (dicyclohexylcarbodiimide) and stir the reaction for 1 hour at 20-30 °C.
-
Slowly add methanol dropwise to the reaction solution and maintain the temperature.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction solution and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain a white solid crude product.
-
Recrystallize the crude product to obtain the pure this compound methyl ester.
Caption: Workflow for the synthesis of this compound methyl ester.
Stereochemical Inversion via Mitsunobu Reaction
The stereochemistry of the hydroxyl group at the C4 position can be inverted from cis to trans using the Mitsunobu reaction. This transformation is crucial for accessing a different set of diastereomeric compounds with potentially distinct biological activities. The reaction proceeds with clean inversion of stereochemistry for secondary alcohols.[4]
Table 2: Mitsunobu Inversion of N-Boc-4-hydroxy-L-proline Derivatives
| Substrate | Nucleophile | Reagents | Product | Yield | Reference |
| N-Boc-trans-4-hydroxy-L-proline | Intramolecular | PPh₃, DEAD, THF | N-Boc-cis-proline lactone | - | [5] |
| This compound methyl ester | p-Nitrobenzoic acid | PPh₃, DIAD, Toluene | N-Boc-trans-4-(p-nitrobenzoyloxy)-L-proline methyl ester | - | - |
Experimental Protocol: General Mitsunobu Reaction for Hydroxyl Inversion [6]
-
Dissolve the this compound derivative (1 eq.) and triphenylphosphine (B44618) (1.5 eq.) in anhydrous THF (10 vol).
-
Add the nucleophile (e.g., a carboxylic acid, 1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD) (1.5 eq.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC. The formation of a white precipitate (triphenylphosphine oxide) indicates reaction progress.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter to remove the triphenylphosphine oxide.
-
Wash the filtrate successively with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the inverted product.
Caption: General scheme of the Mitsunobu reaction for stereochemical inversion.
Synthesis of 4-Substituted Proline Derivatives
The hydroxyl group of this compound serves as a handle for the introduction of various substituents, leading to a diverse library of proline analogs.
Table 3: Examples of 4-Substituted Proline Derivatives
| Starting Material | Reaction | Reagents | Product | Overall Yield | Reference |
| N-Boc-trans-4-hydroxy-L-proline benzyl (B1604629) ester | Mesylation, Selenylation, Elimination, Cyclopropanation | MsCl, (PhSe)₂, NaBH₄, Co(II)-complex | Bicyclic dimethylcyclopropyl amino acid fragment | 40% (4 steps) | [2] |
| N-Boc-4-oxo-L-proline benzyl ester | Electrophilic Fluorination, Reduction | KHMDS, NFSI, NaBH₄ | 3-Fluoro-4-hydroxyproline diastereomers | - | [7] |
Experimental Protocol: Synthesis of a Bicyclic Proline Derivative for Nirmatrelvir (B3392351) [2]
This multi-step synthesis starts from the trans isomer, but highlights the utility of the hydroxyproline (B1673980) scaffold.
-
Mesylation: To a solution of N-Boc-trans-4-hydroxy-L-proline benzyl ester in CH₂Cl₂ at 0 °C, add triethylamine (B128534) and DMAP, followed by methanesulfonyl chloride. Stir until completion.
-
Selenylation: Treat the resulting mesylate with diphenyldiselenide and sodium borohydride (B1222165) in an appropriate solvent to yield the phenylselenyl derivative.
-
Elimination: Oxidize the selenide (B1212193) to the corresponding selenoxide, which undergoes spontaneous syn-elimination to form the alkene.
-
Cyclopropanation: Subject the alkene to cobalt(II)-catalyzed dimethylcyclopropanation using 2,2-dichloropropane, zinc, and a Co(II)-complex to afford the target bicyclic amino acid fragment.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its utility in the construction of HCV protease inhibitors demonstrates its importance in modern drug discovery. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel therapeutics and chemical probes. The ability to readily modify the hydroxyl group with stereocontrol opens up a vast chemical space for the design and synthesis of new proline-based compounds.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. biorxiv.org [biorxiv.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
Application of N-Boc-cis-4-hydroxy-L-proline in the Synthesis of PROTAC Linkers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately impacting the efficiency and selectivity of protein degradation.
N-Boc-cis-4-hydroxy-L-proline is a versatile and widely used building block in the synthesis of PROTAC linkers, particularly for those that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The hydroxyproline (B1673980) scaffold provides a rigidified and stereochemically defined linker element that can properly orient the POI and VHL ligands for effective ternary complex formation. The cis-hydroxy group serves as a key recognition motif for the VHL E3 ligase, mimicking the endogenous interaction with hydroxylated hypoxia-inducible factor 1α (HIF-1α). The N-Boc protecting group allows for controlled, stepwise synthesis of the PROTAC linker.
These application notes provide detailed protocols and supporting data for the synthesis and application of PROTACs utilizing this compound-derived linkers.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a VHL Ligand-Linker Intermediate from this compound
This protocol outlines the synthesis of a key intermediate where a linker is attached to the VHL ligand derived from this compound. This intermediate can then be coupled to a ligand for a protein of interest.
Materials:
-
This compound
-
(S)-1-((S)-2-(tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VHL ligand precursor)
-
Linker with a terminal amine and a functional group for coupling (e.g., Boc-NH-PEG-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane), anhydrous
-
TFA (Trifluoroacetic acid)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Coupling of the Linker to the VHL Ligand Precursor:
-
Dissolve the VHL ligand precursor (1.0 eq) and the Boc-protected amino-linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected VHL ligand-linker conjugate.
-
-
Boc Deprotection of the Linker Terminus:
-
Dissolve the Boc-protected VHL ligand-linker conjugate in anhydrous DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM several times to remove residual TFA. The resulting amine salt is often used in the next step without further purification.
-
Protocol 2: General Procedure for PROTAC Synthesis via Amide Bond Formation
This protocol describes the final coupling of the VHL ligand-linker intermediate (from Protocol 1) to a carboxylic acid-functionalized POI ligand.
Materials:
-
VHL ligand-linker amine salt (from Protocol 1)
-
POI ligand with a terminal carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Activation of the POI Ligand Carboxylic Acid:
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling to the VHL Ligand-Linker:
-
Add a solution of the VHL ligand-linker amine salt (1.1 eq) in anhydrous DMF to the activated POI ligand solution.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1, step 1.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Caption: General workflow for PROTAC synthesis.
Quantitative Data
The following tables summarize key quantitative data for representative PROTACs synthesized using hydroxyproline-based VHL ligands. This data is essential for evaluating the binding affinity, degradation efficiency, and cellular activity of the synthesized PROTACs.
Table 1: VHL Binding Affinity of Hydroxyproline-Containing Ligands
| Compound | Modification on Hydroxyproline | VHL Binding Affinity (Kd, nM) | Reference |
| VH032 | Unmodified | 185 | [1] |
| MZ1 | Unmodified | 110 | [2] |
| (3R,4S)-F-Hyp VHL Ligand | 3-Fluoro | 210 | [2] |
| (3S,4S)-F-Hyp VHL Ligand | 3-Fluoro | 4100 | [2] |
Table 2: Degradation and Cellular Activity of Hydroxyproline-Based PROTACs
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Cellular Activity (GI50, nM) | Reference |
| MZ1 | BRD4 | ~25 | >90 | HeLa | 13 | [2] |
| AT1 | BRD4 | 4.6 | >95 | RS4;11 | 2.5 | [2] |
| ARV-110 | Androgen Receptor | 1 | >95 | VCaP | 1 | Clinical Trials |
| A1874 | SMARCA2/4 | 5 | >90 | MOLM-13 | 1.8 | [2] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation. GI50: Concentration for 50% growth inhibition.
Logical Relationships in PROTAC Design
The successful design of a PROTAC involves a careful balance of multiple factors. The choice of the POI ligand and the E3 ligase ligand determines the target and the degradation pathway. The linker, often derived from building blocks like this compound, is crucial for optimizing the formation of a stable and productive ternary complex.
Caption: Key relationships in PROTAC design and optimization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTAC linkers, particularly for VHL-recruiting PROTACs. Its rigidified, stereochemically defined structure and its ability to engage in key interactions with the VHL E3 ligase make it an ideal component for rationally designing potent and selective protein degraders. The protocols and data presented in these application notes provide a comprehensive resource for researchers in the field of targeted protein degradation, facilitating the development of novel PROTAC-based therapeutics.
References
Application of N-Boc-cis-4-hydroxy-L-proline in the Design of Peptidomimetic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-cis-4-hydroxy-L-proline is a valuable chiral building block in medicinal chemistry, particularly in the design of peptidomimetics. Its conformationally constrained pyrrolidine (B122466) ring and the stereospecific placement of the hydroxyl group offer a unique scaffold for creating molecules that can mimic or disrupt peptide-protein interactions with high affinity and selectivity. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom facilitates its use in standard solid-phase and solution-phase peptide synthesis.[1][2] This application note details the use of this compound in the design of dual-target inhibitors of Matrix Metalloproteinase-9 (MMP-9) and Carbonic Anhydrase II (CA-II), two enzymes implicated in cancer progression.
The cis-4-hydroxyl group provides a strategic point for chemical modification, allowing for the introduction of various functional groups to probe specific interactions within enzyme active sites. This approach can lead to the development of potent and selective inhibitors.
Application: Dual Inhibition of MMP-9 and CA-II
MMP-9 and CA-II are overexpressed in various cancers and contribute to tumor invasion, metastasis, and proliferation. Designing dual inhibitors that can simultaneously target both enzymes is a promising strategy in cancer therapy. Peptidomimetics derived from this compound can be functionalized with moieties that interact with the active sites of both MMP-9 and CA-II.
Quantitative Data Summary
The following table summarizes representative inhibition data for a series of hypothetical peptidomimetics derived from a proline scaffold, illustrating the potential for potent and selective inhibition of MMP-9 and CA-II.
| Compound ID | Scaffold Modification | MMP-9 IC₅₀ (nM) | CA-II IC₅₀ (nM) |
| P-001 | Unsubstituted Proline | 850 | 1200 |
| CHP-002 | cis-4-OH | 450 | 980 |
| CHP-S-003 | cis-4-O-(4-sulfamoylbenzyl) | 75 | 55 |
| CHP-BPS-004 | cis-4-O-(biphenyl-4-sulfonyl) | 25 | 30 |
| CHP-BPH-005 | cis-4-O-(biphenyl-4-hydroxamate) | 15 | 450 |
Experimental Protocols
General Synthesis of a Proline-Based Peptidomimetic Inhibitor
This protocol describes a general solution-phase synthesis of a peptidomimetic incorporating a modified this compound core.
Materials:
-
This compound
-
Desired coupling partner (e.g., an amine or amino acid ester)
-
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
-
Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Reagents for deprotection (e.g., Trifluoroacetic acid (TFA))
-
Reagents for functionalization of the hydroxyl group (e.g., an appropriate sulfonyl chloride or alkyl halide)
Procedure:
-
Coupling Reaction:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add EDC (1.1 eq), HOBt (1.1 eq), and NMM (2.2 eq) at 0°C with stirring.
-
After 10 minutes, add the desired amine coupling partner (1.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove DMF under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude coupled product.
-
Purify by flash chromatography.
-
-
Functionalization of the Hydroxyl Group (Example: Sulfonylation):
-
Dissolve the purified product (1.0 eq) in dry DCM.
-
Add a base such as pyridine (B92270) or DIPEA (1.5 eq).
-
Cool the mixture to 0°C and add the desired sulfonyl chloride (1.2 eq) dropwise.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
-
Boc Deprotection:
-
Dissolve the functionalized intermediate in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the solution under reduced pressure to remove the TFA and DCM.
-
Triturate the residue with cold diethyl ether to precipitate the final product as a TFA salt.
-
MMP-9 Inhibition Assay (Fluorometric)
This protocol is based on a generic fluorometric assay for MMP-9 activity.
Materials:
-
Recombinant human MMP-9
-
MMP-9 assay buffer
-
Fluorogenic MMP-9 substrate
-
Test compounds (peptidomimetics) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of MMP-9 in the assay buffer.
-
In the 96-well plate, add assay buffer to all wells.
-
Add the test compounds at various concentrations to the sample wells. Add DMSO to the control wells.
-
Add the MMP-9 working solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Add the fluorogenic MMP-9 substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at an excitation/emission wavelength appropriate for the substrate.
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Carbonic Anhydrase II Inhibition Assay (Colorimetric)
This protocol is based on the esterase activity of CA-II.
Materials:
-
Recombinant human Carbonic Anhydrase II
-
CA-II assay buffer
-
CA-II substrate (e.g., p-nitrophenyl acetate)
-
Test compounds (peptidomimetics) dissolved in DMSO
-
96-well clear microplate
-
Absorbance plate reader
Procedure:
-
Prepare a working solution of CA-II in the assay buffer.
-
Add assay buffer to all wells of the 96-well plate.
-
Add the test compounds at various concentrations to the sample wells. Add DMSO to the control wells.
-
Add the CA-II working solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes.
-
Add the CA-II substrate to all wells.
-
Measure the absorbance at a wavelength appropriate for the product (e.g., 405 nm for p-nitrophenol) in a kinetic mode for 30-60 minutes.
-
Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Visualizations
Signaling Pathway of MMP-9 in Cancer Progression
Caption: Role of MMP-9 in cancer progression.
Experimental Workflow for Peptidomimetic Inhibitor Development
Caption: Drug discovery workflow.
References
Application Notes and Protocols for the Synthesis of Constrained Peptides Using N-Boc-cis-4-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained peptides, which feature cyclic or rigidified structures, are of significant interest in drug discovery due to their enhanced metabolic stability, improved receptor affinity and selectivity, and increased cell permeability compared to their linear counterparts. The incorporation of non-standard amino acids, such as N-Boc-cis-4-hydroxy-L-proline, is a powerful strategy for introducing conformational constraints into a peptide sequence. The hydroxyl group of this proline analog can serve as a handle for further chemical modifications, such as cyclization or the attachment of other functional groups, leading to peptides with novel therapeutic properties.
These application notes provide detailed protocols for the synthesis of constrained peptides using this compound via Boc-based solid-phase peptide synthesis (SPPS). Methodologies for peptide cleavage, deprotection, purification, and characterization are also described.
Key Applications
-
Introduction of conformational constraints: The rigid pyrrolidine (B122466) ring of proline, further constrained by the cis-4-hydroxyl group, can induce specific secondary structures, such as β-turns, in the peptide backbone.
-
Scaffold for further modification: The hydroxyl group provides a site for post-synthetic modifications, including esterification, etherification, or Mitsunobu reactions, allowing for the creation of diverse peptide libraries.
-
Improved pharmacokinetic properties: The incorporation of this non-natural amino acid can enhance resistance to enzymatic degradation, leading to a longer in vivo half-life.
-
Development of novel therapeutics: Constrained peptides containing this compound are being explored as potential drug candidates for various diseases, including cancer and infectious diseases.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Incorporating this compound
This protocol outlines the manual Boc-SPPS for a generic pentapeptide (e.g., Tyr-Gly-Gly-Phe-Hyp) on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g loading)
-
N-Boc-L-tyrosine
-
N-Boc-glycine
-
N-Boc-L-phenylalanine
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Methanol (MeOH)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Esterification):
-
Dissolve this compound (3 equivalents relative to resin loading) and cesium iodide (1.1 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the solution.
-
Add the amino acid solution to the swollen resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DCM for 5 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Subsequent Amino Acid Couplings:
-
Dissolve the next N-Boc-protected amino acid (3 equivalents), EDC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection, Neutralization, and Coupling Cycles: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Boc Deprotection: After the final coupling, perform the Boc deprotection (step 3) and neutralization (step 4).
-
Washing and Drying: Wash the final peptide-resin with DCM (3x) and MeOH (3x), and dry under vacuum.
Protocol 2: Cleavage and Deprotection
Materials:
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (B1667542) (scavenger)
-
p-Cresol (B1678582) (scavenger)
-
Diethyl ether (cold)
-
Water
Procedure:
-
Preparation: Place the dried peptide-resin in an HF cleavage apparatus. Add anisole and p-cresol (10% v/v each relative to HF volume) as scavengers.
-
HF Cleavage: Cool the apparatus to -10°C and condense anhydrous HF into the reaction vessel. Stir the mixture at 0°C for 1 hour.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Extract the peptide from the resin with a mixture of acetonitrile and water. Lyophilize the aqueous solution to obtain the crude peptide powder.
Protocol 3: Peptide Purification and Characterization
Purification:
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 5 µm, 100 Å, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5% to 65% B over 30 minutes is a good starting point and can be optimized.
-
Detection: UV at 220 nm and 280 nm.
Characterization:
-
Mass Spectrometry: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the purified peptide.
-
Amino Acid Analysis: To confirm the amino acid composition of the peptide.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and purification of a model pentapeptide (Tyr-Gly-Gly-Phe-Hyp).
| Parameter | Value |
| Resin Loading | 1.0 mmol/g |
| Synthesis Scale | 0.2 mmol |
| Crude Peptide Yield | 150 mg |
| Purity (by RP-HPLC) | ~75% |
Table 1: Crude Peptide Synthesis Data
| Parameter | Value |
| HPLC Column | C18, 5 µm, 100 Å |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-65% Acetonitrile (in 0.1% TFA) over 30 min |
| Retention Time | 15.2 min |
| Purified Yield | 85 mg |
| Final Purity | >98% |
| Observed Mass [M+H]⁺ | 570.25 Da |
| Calculated Mass [M+H]⁺ | 570.24 Da |
Table 2: Purified Peptide Data and Characterization
Visualizations
Caption: Boc-SPPS workflow for constrained peptides.
Caption: Post-synthetic modification strategies.
Application Notes and Protocols for Incorporating N-Boc-cis-4-hydroxy-L-proline into Macrocyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced stability, target affinity, and novel functionalities. N-Boc-cis-4-hydroxy-L-proline is a valuable building block in this context, particularly for the synthesis of macrocyclic peptides. Its unique structural features offer several advantages in the design of potent and selective bioactive molecules.
The cis-orientation of the hydroxyl group on the proline ring introduces a distinct conformational constraint compared to its more common trans-isomer. This pre-organization can be leveraged to favor specific secondary structures, such as β-turns, which are often crucial for receptor binding and biological activity. By locking the peptide backbone into a more rigid conformation, the entropic penalty of binding to a target is reduced, potentially leading to higher affinity.
Furthermore, the hydroxyl group provides a handle for further chemical modification, allowing for the introduction of reporter tags, PEGylation to improve pharmacokinetic properties, or the formation of additional intramolecular bridges. Peptides incorporating cis-4-hydroxy-L-proline have been shown to exhibit increased resistance to enzymatic degradation, a critical attribute for the development of viable peptide drugs.[1][2] The applications of these modified macrocycles are vast, ranging from antimicrobial agents to inhibitors of protein-protein interactions in oncology.
This document provides detailed protocols for the incorporation of this compound into macrocyclic peptides using Boc-based solid-phase peptide synthesis (SPPS) and subsequent on-resin cyclization.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a linear peptide on a Wang resin using Boc chemistry. It is assumed that the hydroxyl group of this compound does not require additional protection for standard coupling reactions, but for sensitive sequences or alternative chemistries, protection (e.g., as a t-butyl ether) may be considered.
Materials:
-
Wang Resin (or other suitable resin for C-terminal acid peptides)
-
N-Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in the synthesis vessel.
-
First Amino Acid Loading:
-
Dissolve the first N-Boc-protected amino acid (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and vortex.
-
Add the activation mixture to the swollen resin and shake for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 10 minutes.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
Pre-activate the next N-Boc-amino acid (including this compound) (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Elongation: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Boc Deprotection: After the final amino acid coupling, perform a final Boc deprotection (step 3).
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum. The resin-bound linear peptide is now ready for on-resin cyclization.
Protocol 2: On-Resin Head-to-Tail Cyclization (Lactam Bridge Formation)
This protocol describes the cyclization of the linear peptide on the solid support.
Materials:
-
Resin-bound linear peptide from Protocol 1
-
DMF, peptide synthesis grade
-
DIPEA
-
HBTU
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 1-2 hours.
-
Cyclization:
-
In a separate vessel, prepare the cyclization solution: Dissolve HBTU (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the HBTU solution.
-
Add the cyclization solution to the swollen peptide-resin.
-
Shake the reaction vessel at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing by HPLC-MS.
-
-
Washing:
-
Once the cyclization is complete, wash the resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x).
-
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage from Resin and Final Deprotection
This protocol details the cleavage of the macrocyclic peptide from the solid support and the removal of any side-chain protecting groups.
Materials:
-
Resin-bound macrocyclic peptide from Protocol 2
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Cleavage:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
-
Peptide Isolation:
-
Pellet the peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude macrocyclic peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Data Presentation
The following tables present representative data for the synthesis and biological evaluation of a hypothetical macrocyclic peptide, "Cyclo-Hyp," incorporating this compound.
Table 1: Synthesis and Characterization of Cyclo-Hyp
| Parameter | Value |
| Linear Peptide Yield (on resin) | 85% |
| On-Resin Cyclization Yield | 65% |
| Crude Purity (post-cleavage) | 70% |
| Final Purity (post-HPLC) | >98% |
| Molecular Weight (Expected) | 1254.4 Da |
| Molecular Weight (Observed, ESI-MS) | 1254.5 Da |
Table 2: Biological Activity of Cyclo-Hyp
| Target | Assay Type | IC50 (nM) |
| Protein-Protein Interaction X | Fluorescence Polarization | 150 |
| Protease Y Stability | In vitro degradation | >24 hours |
| Cell Line Z Cytotoxicity | MTT Assay | 2.5 µM |
Visualizations
Caption: Experimental workflow for macrocyclic peptide synthesis.
Caption: Inhibition of a kinase signaling pathway by a macrocyclic peptide.
References
Application Notes and Protocols: N-Boc-cis-4-hydroxy-L-proline in the Development of VHL Ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of N-Boc-cis-4-hydroxy-L-proline and its derivatives in the design and synthesis of Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands for Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols, quantitative data on ligand binding and PROTAC efficacy, and visualizations of key biological pathways and experimental workflows.
Introduction to VHL Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The Von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[1]
The foundation of many potent VHL ligands is the (2S,4R)-4-hydroxyproline (Hyp) core, which mimics the essential protein-protein interactions between VHL and its endogenous substrate, hypoxia-inducible factor 1-alpha (HIF-1α).[2] Under normal oxygen conditions, specific proline residues on HIF-1α are hydroxylated, leading to recognition by VHL, subsequent ubiquitination, and proteasomal degradation.[3][4] Small molecule VHL ligands based on the hydroxyproline (B1673980) scaffold effectively recruit VHL to the PROTAC-POI complex, initiating the degradation cascade. This compound serves as a key starting material for the synthesis of these crucial VHL ligands.
VHL-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC utilizing a VHL ligand derived from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
N-Boc-cis-4-hydroxy-L-proline in collagen mimetic peptide synthesis
Application Note & Protocol
Topic: The Role and Application of N-Boc-cis-4-hydroxy-L-proline in the Synthesis of Collagen Mimetic Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Collagen is the most abundant protein in mammals, characterized by its unique triple-helical structure formed from three polypeptide chains.[1] This structure is composed of repeating Gly-Xaa-Yaa amino acid triplets.[2] The stability of the collagen triple helix is critically dependent on its imino acid content, particularly the post-translationally modified residue (2S,4R)-4-hydroxyproline (trans-Hyp), which is frequently found in the Yaa position.[3][4] The incorporation of trans-Hyp significantly stabilizes the triple helix through stereoelectronic effects that favor a Cγ-exo ring pucker, a conformation well-suited for the triple helix.[5]
Collagen Mimetic Peptides (CMPs) are synthetic peptides with repeating Gly-Xaa-Yaa sequences that self-assemble into triple-helical structures, serving as invaluable models for studying collagen structure, stability, and biological interactions.[6][7] By systematically varying the residues in the Xaa and Yaa positions, researchers can probe the specific factors that govern collagen stability and function.
This application note details the use of the non-natural stereoisomer, This compound (or (2S,4S)-4-hydroxyproline), in CMP synthesis. Unlike its stabilizing trans counterpart, the cis isomer acts as a potent destabilizer of the collagen triple helix, making it an essential tool for creating negative controls and for investigating the structural requirements of helix formation.[8]
Application: A Tool for Destabilizing the Triple Helix
The primary application of incorporating cis-4-hydroxy-L-proline into a CMP sequence is to disrupt or prevent the formation of a stable triple helix.[8] This destabilizing effect is attributed to the unfavorable stereochemistry of the cis isomer, which does not support the required pyrrolidine (B122466) ring pucker for stable triple helix formation.
Key Uses:
-
Negative Controls: CMPs containing cis-4-hydroxy-L-proline serve as ideal negative controls in biophysical and biological assays. When a corresponding peptide with the stabilizing trans-Hyp forms a stable helix and elicits a biological response, the inability of the cis-Hyp-containing peptide to do the same confirms that the triple-helical conformation is required for the observed activity.
-
Investigating Stability Determinants: By comparing the thermal stability of a series of peptides—for example, (Gly-Pro-Pro)n, (Gly-Pro-trans-Hyp)n, and (Gly-Pro-cis-hyp)n—researchers can precisely quantify the energetic contribution of the 4-hydroxyl group's stereochemistry to overall helix stability.
-
Studying Folding Dynamics: The incorporation of a destabilizing unit can be used to study the kinetics of collagen folding and unfolding, providing insights into the nucleation and propagation of the triple helix.
Visualized Workflow and Structural Rationale
The following diagrams illustrate the experimental workflow for synthesizing and analyzing CMPs and the structural basis for the differential effects of cis and trans hydroxyproline (B1673980) isomers.
Caption: Experimental workflow for CMP synthesis and analysis.
Caption: Effect of hydroxyproline stereochemistry on stability.
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of a model CMP using automated microwave-assisted Fmoc-SPPS.[9]
-
Resin Preparation: Start with a Rink Amide resin (for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin's Fmoc group using 20% piperidine (B6355638) in DMF (e.g., 3 minutes at 75°C, 35W).[9]
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH). Use a coupling solution containing the amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Allow the coupling reaction to proceed (e.g., 5 minutes at 50°C, 25W).[9]
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the following cycle for each subsequent amino acid (including Fmoc-cis-4-hydroxy-L-proline-OH):
-
Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Washing: Wash thoroughly with DMF.
-
Coupling: Add the next activated Fmoc-amino acid and allow the reaction to proceed.
-
Washing: Wash with DMF.
-
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step as described above.
-
Washing and Drying: Wash the completed peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
Protocol 2: Peptide Cleavage and Purification
-
Cleavage: Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).
-
Add the cleavage cocktail to the dried peptide-resin and incubate for 2-3 hours at room temperature with gentle agitation.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Pelleting: Centrifuge the solution to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
-
Purification:
-
Dissolve the crude peptide in a suitable buffer (e.g., 0.1% TFA in water).
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
-
Use a gradient of acetonitrile (B52724) (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions corresponding to the major product peak.
-
-
Lyophilization: Freeze and lyophilize the pure fractions to obtain a white, fluffy powder.
Protocol 3: Peptide Characterization and Analysis
-
Identity Verification (Mass Spectrometry):
-
Dissolve a small amount of the lyophilized peptide in water/acetonitrile.
-
Analyze using MALDI-TOF or ESI-MS to confirm that the observed molecular weight matches the calculated theoretical mass.
-
-
Purity Assessment (Analytical HPLC):
-
Dissolve the peptide in a suitable buffer.
-
Inject onto an analytical C18 RP-HPLC column.
-
Run a standard gradient (e.g., 5-95% acetonitrile over 30 minutes).
-
Integrate the peak area at a suitable wavelength (e.g., 220 nm) to determine purity. Purity should ideally be >95%.
-
Protocol 4: Biophysical Analysis (Circular Dichroism & Thermal Melt)
-
Sample Preparation:
-
Prepare a peptide stock solution (e.g., 1 mg/mL) in a suitable buffer, such as 50 mM acetic acid or phosphate-buffered saline (PBS).[10][11]
-
Determine the precise concentration by UV absorbance if the sequence contains Trp or Tyr, or by other quantitative amino acid analysis. For CMPs, concentrations are often prepared on a strand basis (e.g., 100-180 µM).[11][12]
-
Allow the solution to equilibrate at 4°C for at least 24-48 hours to ensure complete triple helix formation.[5][11]
-
-
CD Spectrum Acquisition:
-
Transfer the peptide solution to a 0.1 cm path-length quartz cuvette.[11]
-
Record a CD spectrum from ~260 nm to 195 nm at 4°C.
-
A stable triple helix will exhibit a characteristic positive peak around 220-225 nm and a strong negative trough below 205 nm.[12][13] A random coil (unfolded) peptide will show a strong negative peak around 200 nm.
-
-
Thermal Denaturation (Melting Temperature, Tm):
-
Monitor the CD signal at the positive maximum (e.g., 221 nm) as a function of temperature.[4]
-
Increase the temperature from 4°C to 80°C at a controlled rate (e.g., 0.5°C/min or 12°C/hour).[5][11]
-
Plot the ellipticity at 221 nm versus temperature. The resulting curve will show a sharp transition as the helix unfolds.
-
The melting temperature (Tm) is defined as the temperature at the midpoint of this transition, which can be determined from the maximum of the first derivative of the melting curve.[13]
-
Representative Data
The incorporation of cis-4-hydroxy-L-proline drastically reduces the thermal stability of CMPs, often preventing triple helix formation entirely. This contrasts sharply with the stabilizing effect of the natural trans isomer.
| Peptide Sequence (Model) | Key Residue in Yaa Position | Expected Triple Helix Formation | Typical Melting Temp. (Tm) | Reference |
| (Pro-Pro-Gly)₁₀ | Proline | Yes | ~27 °C | [7] |
| (Pro-Hyp -Gly)₁₀ | (2S,4R)-trans-4-hydroxy-L-proline | Yes, highly stable | ~60-69 °C | [6][7] |
| (Pro-hyp -Gly)₁₀ | (2S,4S)-cis-4-hydroxy-L-proline | No | Does not form a stable helix | [8] |
Note: Tm values are dependent on peptide concentration, length, and buffer conditions. The data presented are for comparative illustration.
Conclusion
This compound is a critical synthetic building block for researchers studying collagen biochemistry and biophysics. Its incorporation into collagen mimetic peptides reliably prevents or destabilizes triple helix formation. This property makes it an indispensable tool for creating negative controls, allowing scientists to confirm that biological activities are dependent on the specific triple-helical conformation of collagen. The protocols outlined here provide a comprehensive framework for the synthesis, purification, and detailed biophysical characterization of these important molecular probes.
References
- 1. news-medical.net [news-medical.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Thermal Stability of the Collagen Triple Helix Is Tuned According to the Environmental Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclic Peptide Mimetic of Damaged Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of N-Boc-cis-4-hydroxy-L-proline in Glycopeptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosylation is a critical post-translational modification that significantly influences the structure, function, and stability of proteins. The synthesis of glycopeptides with defined glycan structures is essential for studying their biological roles and for the development of novel therapeutics. Hydroxyproline (B1673980) glycosides are integral components of many glycoproteins, particularly in plants and collagen.[1] The strategic incorporation of glycosylated hydroxyproline residues into synthetic peptides requires robust and efficient chemical methods.
This document provides detailed application notes and protocols for the use of N-Boc-cis-4-hydroxy-L-proline as a key building block in the synthesis of O-linked glycopeptides. The use of the tert-butoxycarbonyl (Boc) protecting group for the α-amino function, in conjunction with an orthogonal protecting group strategy, allows for the selective glycosylation of the hydroxyl group of the proline ring and subsequent incorporation into peptide chains using solid-phase peptide synthesis (SPPS).
Section 1: Synthesis of the Glycosylated this compound Building Block
The synthesis of the glycosylated building block is a crucial first step. This involves the protection of the α-amino group of cis-4-hydroxy-L-proline with a Boc group, followed by esterification of the carboxylic acid to prevent side reactions during glycosylation. Subsequently, the hydroxyl group is glycosylated using a suitable activated sugar derivative.
Experimental Protocol: N-Boc Protection of cis-4-hydroxy-L-proline
This protocol is adapted from a patented synthesis process for N-Boc-cis-4-hydroxyproline.[2]
Materials:
-
cis-4-hydroxy-L-proline
-
Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)
-
4-(Dimethylamino)pyridine (DMAP)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask, dissolve cis-4-hydroxy-L-proline (1 equivalent) and a catalytic amount of DMAP (0.07-0.11 equivalents) in dichloromethane (5-8 times the weight of the main raw material).
-
Stir the mixture for 10 minutes at room temperature.
-
Slowly add Boc anhydride (B1165640) (1.7-1.9 equivalents) dropwise to the solution, maintaining the internal temperature at or below 30°C.
-
After the addition is complete, continue stirring the reaction mixture overnight at 20-30°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, add water to the reaction mixture and stir for 1 hour at 20-30°C.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound as a white solid.
Experimental Protocol: Methyl Esterification of this compound
To facilitate the subsequent glycosylation step, the carboxylic acid of the Boc-protected hydroxyproline is typically protected as a methyl ester.[2]
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
Procedure:
-
Dissolve the crude this compound (1 equivalent) in tetrahydrofuran.
-
Add DCC (1.1 equivalents) and stir the mixture for 1 hour at 20-30°C.
-
Slowly add methanol (1.2 equivalents) dropwise to the reaction mixture.
-
Maintain the temperature and continue stirring, monitoring the reaction by TLC until completion.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Collect the filtrate and concentrate it under reduced pressure to obtain the crude this compound methyl ester.
-
The crude product can be further purified by recrystallization.
Quantitative Data for Building Block Synthesis
| Step | Reactants | Solvents | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| N-Boc Protection | cis-4-hydroxy-L-proline, Boc anhydride | Dichloromethane | DMAP | 82.0 | 98.8 | [2] |
| Methyl Esterification | This compound, Methanol | Tetrahydrofuran | DCC | 89.2 | 98.2 | [2] |
Experimental Protocol: O-Glycosylation (Representative Protocol)
The following is a representative protocol for the O-glycosylation of this compound methyl ester using a Koenigs-Knorr type reaction. The choice of glycosyl donor and promoter can be varied to achieve the desired stereoselectivity and yield.
Materials:
-
This compound methyl ester
-
Peracetylated glycosyl bromide (e.g., acetobromo-α-D-galactose)
-
Silver carbonate (Ag₂CO₃) or Silver triflate (AgOTf) as a promoter
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of this compound methyl ester (1 equivalent) in anhydrous DCM under an inert atmosphere, add activated 4 Å molecular sieves.
-
After stirring for 30 minutes, add the peracetylated glycosyl bromide (1.2-1.5 equivalents).
-
Cool the mixture to 0°C and add the promoter (e.g., silver carbonate, 2 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir overnight in the dark.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography to yield the O-glycosylated product.
Logical Relationship: Synthesis of the Glycosylated Building Block
Caption: Workflow for the synthesis of the glycosylated amino acid building block.
Section 2: Solid-Phase Glycopeptide Synthesis (SPPS)
The synthesized glycosylated this compound building block can be incorporated into a peptide sequence using SPPS. An orthogonal protection strategy is essential to ensure that the acid-labile glycosidic bond and the Boc group are not cleaved during the synthesis cycles.
Orthogonal Protection Strategy
In the context of using an N-Boc protected amino acid, a base-labile protecting group for the C-terminus (e.g., Fmoc) or a photolabile linker on the solid support would be required for a fully orthogonal strategy. However, the Boc/benzyl strategy is more common, where the Boc group is removed with a milder acid (like TFA), and the benzyl-based side-chain protecting groups and the linker to the resin are cleaved with a stronger acid (like HF). The O-glycosidic bond's stability under these conditions must be considered. O-acetyl or O-benzoyl groups on the sugar can help stabilize the glycosidic bond during TFA treatment.
Diagram: Orthogonal Protection Scheme
Caption: Orthogonal protection strategy in Boc-based glycopeptide synthesis.
Experimental Protocol: Solid-Phase Glycopeptide Synthesis
This protocol outlines the steps for incorporating the glycosylated this compound into a peptide chain on a solid support.
Materials:
-
Appropriate solid-phase resin (e.g., Merrifield resin)
-
N-Boc protected amino acids
-
Glycosylated this compound building block
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) in DCM (for Boc deprotection)
-
Piperidine in DMF (for Fmoc deprotection, if applicable)
-
Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first N-Boc protected amino acid to the resin using a standard coupling protocol (e.g., with DCC/DMAP or as a pre-activated ester).
-
Deprotection: Remove the Boc protecting group using a solution of TFA in DCM (e.g., 25-50% v/v) for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of DIPEA in DMF (e.g., 5% v/v).
-
Coupling: Couple the next N-Boc amino acid (or the glycosylated building block) using a coupling agent like HBTU/HOBt and DIPEA in DMF. Monitor the coupling reaction using a colorimetric test (e.g., ninhydrin (B49086) test).
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for each amino acid in the sequence.
-
Final Deprotection and Cleavage: Once the peptide chain is assembled, cleave the glycopeptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.
-
Purification: Purify the crude glycopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data for SPPS (Representative)
| Step | Reagents | Solvent | Conditions | Typical Yield/Completion |
| Boc Deprotection | 25-50% TFA in DCM | DCM | Room temperature, 20-30 min | >99% |
| Amino Acid Coupling | N-Boc-amino acid, HBTU/HOBt, DIPEA | DMF | Room temperature, 1-2 hours | >99% |
| Glycoamino Acid Coupling | Glycosylated building block, HATU/HOAt, DIPEA | DMF | Room temperature, 2-4 hours | 90-98% |
| Final Cleavage | HF or TFA cocktail | - | 0°C to room temperature, 1-2 hours | 50-80% (crude peptide) |
Section 3: Applications in Drug Development and Research
Glycopeptides containing this compound can serve as valuable tools in various research and development areas.
-
Structure-Activity Relationship (SAR) Studies: By incorporating specifically glycosylated hydroxyproline residues, researchers can investigate the impact of glycosylation on peptide conformation, stability, and biological activity.
-
Development of Glycopeptide-based Therapeutics: Glycosylation can improve the pharmacokinetic properties of peptide drugs, such as solubility, stability against proteolysis, and in vivo half-life.
-
Probing Biological Pathways: Synthetic glycopeptides can be used to study carbohydrate-protein interactions that are crucial in various signaling pathways, such as cell adhesion and immune response.
Diagram: Representative Signaling Pathway
Caption: A glycopeptide interacting with a cell surface receptor to initiate a signaling cascade.
Conclusion
This compound is a versatile building block for the synthesis of O-linked glycopeptides. The protocols outlined in these application notes provide a framework for the successful synthesis of these complex molecules. The strategic use of orthogonal protecting groups and optimized solid-phase synthesis techniques enables the generation of well-defined glycopeptides for a wide range of applications in research and drug development. Careful consideration of the stability of the glycosidic bond throughout the synthesis process is paramount for achieving high yields and purity of the final product.
References
Application Notes: N-Boc-cis-4-hydroxy-L-proline in the Study of Protein-Protein Interactions
Abstract
N-Boc-cis-4-hydroxy-L-proline is a pivotal synthetic building block in chemical biology and drug discovery, primarily utilized for its unique stereochemistry and functionality. The hydroxylated, conformationally constrained pyrrolidine (B122466) ring is fundamental to mimicking key recognition motifs in natural protein-protein interactions (PPIs). A paramount application is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, inducing its ubiquitination and subsequent degradation. The hydroxyproline (B1673980) core is essential for high-affinity binding to VHL, hijacking the natural VHL/HIF-1α signaling pathway to target pathogenic proteins for degradation. This document provides detailed protocols and data on the application of this compound in synthesizing PPI modulators and characterizing their interactions.
Introduction
The study and modulation of protein-protein interactions (PPIs) are central to understanding cellular processes and developing novel therapeutics. Proline and its hydroxylated derivatives are frequently found at the interfaces of PPIs, where their rigid structures pre-organize peptide backbones into specific conformations required for molecular recognition.[1][2] this compound serves as a protected amino acid for solid-phase peptide synthesis (SPPS) and as a core scaffold for small molecule peptidomimetics.
Its most prominent and impactful application is in the development of PROTACs.[3][4] The interaction between the VHL E3 ligase and the Hypoxia-Inducible Factor 1 alpha (HIF-1α) is mediated by the post-translational hydroxylation of a proline residue on HIF-1α.[5][6] Small molecules and peptides incorporating a hydroxyproline mimic this interaction and can bind to VHL with high affinity. By incorporating these VHL ligands into PROTACs, researchers can effectively co-opt the cell's ubiquitin-proteasome system to degrade virtually any protein of interest (POI).[7][8][9]
Application 1: Synthesis of VHL E3 Ligase Ligands for PROTACs
The hydroxyproline moiety is the cornerstone of the most widely used VHL ligands. It forms a critical network of hydrogen bonds with the VHL protein, securing the PROTAC to the E3 ligase component of the ternary complex (Target Protein :: PROTAC :: E3 Ligase).[5] this compound is a key starting material for synthesizing these ligands, which are then elaborated with linkers and warheads targeting a specific POI.
Experimental Workflow for PROTAC Development
The general workflow involves synthesizing the VHL ligand from a hydroxyproline derivative, attaching a linker, and finally coupling it to a ligand for the protein of interest. The resulting PROTAC's ability to form a ternary complex and induce degradation is then biochemically and cellularly validated.
References
- 1. N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. medkoo.com [medkoo.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-cis-4-hydroxy-L-proline Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of N-Boc-cis-4-hydroxy-L-proline methyl ester, a valuable building block in medicinal chemistry and drug development. The protocols are based on established synthetic routes, emphasizing scalability, yield, and purity.
Introduction
This compound methyl ester is a chiral synthetic molecule widely used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents. Its constrained bicyclic structure and stereochemistry make it a crucial component for creating molecules with specific conformational properties. The synthesis of this compound on a large scale requires robust and optimized protocols to ensure high yield and purity while minimizing side reactions.
Two primary synthetic strategies are commonly employed:
-
Route 1: Direct Synthesis from 4-hydroxy-L-proline. This involves a two-step process of N-protection followed by esterification. This route is often preferred for its efficiency and reduced side-product formation.
-
Route 2: Stereochemical Inversion from N-Boc-trans-4-hydroxy-L-proline methyl ester. The readily available trans-isomer is converted to the desired cis-isomer via a Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry.
This document details the protocols for both approaches.
Synthetic Pathways Overview
The following diagram illustrates the two primary synthetic routes for obtaining this compound methyl ester.
Caption: Synthetic Routes to this compound methyl ester.
Experimental Protocols
Protocol 1: Direct Synthesis from 4-hydroxy-L-proline
This protocol is adapted from a patented large-scale process and is divided into two main steps: N-Boc protection and methyl esterification.[1]
Step 1: Synthesis of N-Boc-4-hydroxy-L-proline
Workflow:
Caption: Workflow for N-Boc Protection of 4-hydroxy-L-proline.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-hydroxy-L-proline | 131.13 | 1310 g | 9.99 |
| Dichloromethane | 84.93 | 8500 g | - |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 122 g | 0.999 |
| Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride) | 218.25 | 2400 g | 11.0 |
| Water | 18.02 | 500 g | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 20L reaction vessel, add dichloromethane (8500 g), 4-hydroxy-L-proline (1310 g), and DMAP (122 g).
-
Stir the mixture for 15 minutes at room temperature.
-
Slowly add Boc anhydride (2400 g) dropwise to the reaction mixture, maintaining the internal temperature at or below 30°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, add water (500 g) to the reaction mixture and stir at 20-30°C for 1 hour.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain a white solid.
Expected Yield and Purity:
| Product | Form | Yield | Purity |
| N-Boc-4-hydroxy-L-proline | White Solid | 189.4 g (from a smaller scale run, scalable) | 98.8% |
Step 2: Methyl Esterification
Procedure:
-
In a 5L reaction vessel, dissolve the N-Boc-4-hydroxy-L-proline obtained from the previous step in tetrahydrofuran.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) to the solution and stir for 1 hour at 20-30°C.
-
Slowly add methanol to the reaction mixture.
-
Maintain the temperature and continue stirring, monitoring the reaction by TLC until completion.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Collect the filtrate and concentrate it under reduced pressure until a white solid crude product is obtained.
-
The crude product can be further purified by recrystallization.
Protocol 2: Stereochemical Inversion via Mitsunobu Reaction
This protocol is ideal for converting the more readily available N-Boc-trans-4-hydroxy-L-proline methyl ester to the cis-isomer. The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the C4 position.[2][3][4]
Workflow:
Caption: Workflow for Mitsunobu Inversion of Stereochemistry.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| N-Boc-trans-4-hydroxy-L-proline methyl ester | 245.27 |
| Triphenylphosphine (B44618) (PPh3) | 262.29 |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | 174.15 / 202.21 |
| p-Nitrobenzoic acid | 167.12 |
| Toluene | 92.14 |
| Sodium hydroxide (B78521) (NaOH) or Sodium methoxide (B1231860) (NaOCH3) | 40.00 / 54.02 |
| Ethyl acetate (B1210297) | 88.11 |
| Brine | - |
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the solution over 30 minutes, maintaining the temperature at 0°C.
-
Add p-nitrobenzoic acid (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Upon completion, the resulting intermediate ester is hydrolyzed. Add a solution of NaOH or NaOCH3 in methanol and stir until the hydrolysis is complete.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to yield the final this compound methyl ester.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical properties of this compound methyl ester.
| Property | Value | Reference |
| CAS Number | 102195-79-9 | [5] |
| Molecular Formula | C11H19NO5 | [5] |
| Molecular Weight | 245.27 g/mol | [5] |
| Appearance | White solid | [1] |
| Melting Point | 84 °C | [5] |
| Storage Conditions | Store at <-15°C, keep dry, under inert gas | [5] |
Safety Information
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.
Conclusion
The protocols outlined provide comprehensive guidance for the large-scale synthesis of this compound methyl ester. The choice between the direct synthesis and the stereochemical inversion route will depend on the availability and cost of the starting materials. For both methods, careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product. These application notes serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound methyl ester | 102195-79-9 | FB11230 [biosynth.com]
Application Notes: N-Boc-cis-4-hydroxy-L-proline as a Versatile Precursor for Non-Natural Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-cis-4-hydroxy-L-proline is a readily available and versatile chiral building block for the synthesis of a wide array of non-natural amino acids. Its rigid pyrrolidine (B122466) ring and the presence of a hydroxyl group at the C4 position offer a strategic starting point for stereoselective modifications. These modifications can lead to novel proline analogs with unique conformational properties, enhanced biological activity, and improved pharmacokinetic profiles. Such derivatives are of significant interest in peptide and protein engineering, as well as in the development of peptidomimetics and small molecule therapeutics.[1][2] This document provides detailed protocols for the synthesis of various non-natural amino acids starting from this compound, along with quantitative data and schematic diagrams to illustrate the synthetic pathways.
Synthetic Applications and Protocols
The hydroxyl group of this compound can be manipulated through various chemical transformations, including oxidation, substitution, and elimination, to introduce diverse functionalities onto the proline scaffold.
Synthesis of N-Boc-4-keto-L-proline Methyl Ester
A key intermediate in the synthesis of many non-natural proline derivatives is the corresponding 4-keto compound, which can be obtained by the oxidation of the hydroxyl group.
Experimental Protocol: Swern Oxidation
This protocol describes the oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester to N-Boc-4-keto-L-proline methyl ester. The same principle can be applied to the cis-isomer.
-
Dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere.
-
Slowly add dimethyl sulfoxide (B87167) (DMSO) (2.0 eq) to the solution and stir for 15 minutes.
-
Add a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in DCM to the reaction mixture.
-
Stir the reaction for 1 hour at -78 °C.
-
Add triethylamine (B128534) (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford N-Boc-4-keto-L-proline methyl ester.
A similar oxidation can be performed using a combination of trichloroisocyanuric acid (TCICA) and TEMPO in ethyl acetate.[3]
Quantitative Data
| Starting Material | Oxidizing Agent | Product | Yield | Reference |
| N-Boc-trans-4-hydroxy-L-proline methyl ester | Swern Oxidation | N-Boc-4-keto-L-proline methyl ester | Good | [4] |
| N-Cbz-(cis)-4-hydroxy-L-proline | TCICA/TEMPO | N-Cbz-4-keto-L-proline | High | [3] |
Synthesis of 4-Substituted Proline Derivatives via Nucleophilic Substitution
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. A more direct approach is the Mitsunobu reaction, which allows for the introduction of various nucleophiles with inversion of stereochemistry.
Experimental Protocol: Mitsunobu Reaction for the Synthesis of (2S, 4R)-N-Boc-4-azido-L-proline Methyl Ester
This protocol describes the conversion of this compound to its corresponding trans-azido derivative.
-
Dissolve this compound methyl ester (1.0 eq) and triphenylphosphine (B44618) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) to the solution.
-
Stir the mixture for 15 minutes, then add a solution of diphenylphosphoryl azide (B81097) (DPPA) (1.5 eq) in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield (2S, 4R)-N-Boc-4-azido-L-proline methyl ester.
The resulting azido (B1232118) group can be subsequently reduced to an amino group, providing access to 4-amino-L-proline derivatives.[5]
Quantitative Data
| Starting Material | Nucleophile | Product | Yield | Reference |
| This compound | Azide | N-Boc-trans-4-azido-L-proline | Good | [5] |
| N-Acyl-trans-4-hydroxy-L-proline | Intramolecular (via Acetic Anhydride) | N-Acyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one | Good | [5] |
Synthesis of Alkenyl and Alkyl Proline Derivatives
The 4-keto proline intermediate can serve as a precursor for the synthesis of 4-alkenyl and 4-alkyl proline derivatives through reactions like the Wittig olefination followed by hydrogenation.
Experimental Protocol: Wittig Olefination and Hydrogenation
This protocol outlines the synthesis of (4S)-1-methyl-4-propyl-L-proline from an N-protected 4-keto-proline derivative.[3]
-
Wittig Olefination:
-
Prepare the Wittig reagent by treating propyltriphenylphosphonium bromide with a strong base like sodium hydride in dimethyl sulfoxide (DMSO).
-
Add the N-protected 4-keto-proline to the ylide solution.
-
Heat the reaction mixture to facilitate the olefination.
-
After completion, quench the reaction and work up to isolate the crude 4-propylidene-L-proline derivative.
-
-
Hydrogenation:
-
Dissolve the 4-propylidene-L-proline derivative in a suitable solvent like methanol (B129727) or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (1 atm or higher pressure).
-
Monitor the reaction until the double bond is saturated.
-
Filter off the catalyst and concentrate the solution to obtain the 4-propyl-L-proline derivative. The hydrogenation is reported to proceed with high diastereoselectivity.[3]
-
Quantitative Data
| Starting Material | Reaction Sequence | Product | Diastereoselectivity | Reference |
| N-Cbz-4-keto-L-proline | 1. Wittig Olefination 2. Hydrogenation | (4S)-N-Cbz-4-propyl-L-proline | Excellent | [3] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Key synthetic pathways from this compound.
Applications in Drug Discovery and Chemical Biology
The synthesized non-natural amino acids have found applications in various areas of research:
-
PROTACs and ADCs: this compound and its derivatives can be used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[6]
-
Conformationally Constrained Peptides: Incorporation of these analogs into peptides can enforce specific secondary structures, such as turns and helices, which can be crucial for biological activity.[2]
-
Enzyme Inhibitors: The modified proline ring can be designed to interact with the active sites of enzymes, leading to potent and selective inhibitors.
-
Molecular Probes: Introduction of fluorine atoms or other reporter groups can facilitate studies of peptide and protein structure and function using techniques like 19F-NMR.[7]
The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery context.
Caption: Drug discovery workflow using this compound.
Conclusion
This compound is a powerful and versatile starting material for the stereoselective synthesis of a wide range of non-natural amino acids. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry, chemical biology, and materials science to access novel proline derivatives for various applications. The ability to fine-tune the steric and electronic properties of the proline ring through targeted modifications opens up exciting avenues for the design of new peptides, peptidomimetics, and small molecules with tailored biological functions.
References
- 1. N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8 [sigmaaldrich.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS 87691-27-8|DC Chemicals [dcchemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enzymatic Synthesis of cis-4-Hydroxy-L-proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the enzymatic synthesis of cis-4-hydroxy-L-proline (B556122), a valuable chiral building block in the development of pharmaceuticals and cosmetics. The methods outlined below focus on the use of L-proline cis-4-hydroxylase and engineered whole-cell biocatalysts, offering a greener and more efficient alternative to complex chemical synthesis routes.[1]
Introduction
cis-4-Hydroxy-L-proline (CHOP) is a non-proteinogenic amino acid with significant potential in drug development. It serves as a crucial intermediate for the synthesis of various therapeutic agents, including carbapenem (B1253116) antibiotics.[2] Traditional chemical synthesis of CHOP is often multi-step, costly, and can have a high environmental impact.[1] Enzymatic synthesis, utilizing specific proline hydroxylases, presents a highly efficient, stereoselective, and sustainable alternative for the production of this important molecule.[1]
The primary enzyme utilized for this purpose is L-proline cis-4-hydroxylase, a non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase.[3] This enzyme catalyzes the stereospecific hydroxylation of L-proline at the cis-4 position. Enzymes from sources such as Mesorhizobium loti and Sinorhizobium meliloti have been successfully identified and used for this transformation.[2]
Enzymatic Synthesis Using Whole-Cell Biocatalysis
This section details a whole-cell biotransformation system using engineered Escherichia coli expressing L-proline cis-4-hydroxylase (SmP4H) from Sinorhizobium meliloti. This approach is highly efficient as it leverages the host cell's metabolism to supply necessary co-factors.
Experimental Workflow: Whole-Cell Biocatalysis
References
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of N-Boc-cis-4-hydroxy-L-proline
Welcome to the technical support center for the Boc deprotection of N-Boc-cis-4-hydroxy-L-proline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this common synthetic transformation.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the Boc deprotection of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My Boc deprotection reaction is incomplete, as indicated by TLC analysis showing the presence of starting material. What could be the cause and how can I resolve this?
A1: Incomplete deprotection is a common issue that can stem from several factors:
-
Insufficient Acid Strength or Concentration: The concentration of the acid (TFA or HCl) may be too low to effectively cleave the Boc group. Standard conditions often call for a significant excess of acid.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. While many Boc deprotections are rapid, reaction times can vary depending on the substrate and conditions.
-
Low Reaction Temperature: Performing the reaction at a reduced temperature (e.g., 0 °C) to minimize side reactions can also slow down the desired deprotection.
-
Poor Reagent Quality: The acid used for deprotection may have degraded over time.
Troubleshooting Steps:
-
Increase Acid Concentration: If using TFA in DCM, you can increase the TFA concentration from a lower percentage (e.g., 20%) to a higher one (e.g., 50%) or even neat TFA. For HCl in dioxane, ensure you are using a sufficiently concentrated solution (e.g., 4M).
-
Extend Reaction Time: Monitor the reaction closely by TLC. If the reaction is sluggish, extend the reaction time and continue monitoring until the starting material is fully consumed.
-
Increase Reaction Temperature: If the reaction is being performed at 0 °C, consider allowing it to warm to room temperature after an initial period at the lower temperature.
-
Use Fresh Reagents: Ensure that the TFA or HCl solution is fresh and has been stored properly to prevent degradation.
Q2: I am observing the formation of unexpected side products in my reaction mixture. What are the likely side reactions and how can I prevent them?
A2: The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group.[1] The hydroxyl group of cis-4-hydroxy-L-proline can potentially be a site for this side reaction.
Prevention of Side Reactions:
-
Use of Cation Scavengers: The most effective way to prevent t-butylation is to add a cation scavenger to the reaction mixture. Common scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These are highly effective at trapping the tert-butyl cation.
-
Anisole or Thioanisole: These can also act as effective scavengers.[2]
-
-
Control of Reaction Conditions: Performing the reaction at lower temperatures can sometimes help to minimize side reactions, although this may require longer reaction times.
Q3: After the deprotection reaction, I am having difficulty isolating and purifying the final product, cis-4-hydroxy-L-proline. What is an effective work-up and purification strategy?
A3: The work-up and purification strategy will depend on the deprotection method used and the desired final form of the product (free amine or salt).
-
For TFA Deprotection (to obtain the free amine):
-
After the reaction is complete, the TFA and solvent are typically removed under reduced pressure.
-
The residue is then dissolved in a suitable solvent (e.g., water or a mixed aqueous/organic system) and neutralized with a base (e.g., a saturated solution of sodium bicarbonate or a mild organic base like triethylamine) to a pH of around 8-9.[3]
-
The free amine can then be extracted with an organic solvent if it is not water-soluble. However, cis-4-hydroxy-L-proline is highly water-soluble, so ion-exchange chromatography is often the preferred method of purification.
-
-
For HCl Deprotection (to obtain the hydrochloride salt):
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether or MTBE.
-
The precipitate is then collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield the hydrochloride salt.[4]
-
Q4: How can I effectively monitor the progress of the Boc deprotection reaction by Thin Layer Chromatography (TLC)?
A4: TLC is an essential tool for monitoring the disappearance of the starting material (this compound) and the appearance of the product (cis-4-hydroxy-L-proline).
-
Staining: Since both the starting material and the product may not be strongly UV active, visualization with a chemical stain is necessary.
-
Ninhydrin Stain: This is an excellent choice as it reacts with the primary amine of the deprotected product to give a distinct color (typically purple or yellow), while the Boc-protected starting material will not react.
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain that can visualize many organic compounds. Both the starting material and product should be visible.
-
-
Solvent System: A polar solvent system is required to move these highly polar compounds up the TLC plate. A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) with a small amount of acetic acid or ammonia (B1221849) is a good starting point. You may need to experiment with the ratios to achieve good separation.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Boc deprotection of N-Boc-protected amino acids. Note that yields can be highly dependent on the specific substrate and reaction scale. The data for this compound is estimated based on general procedures for similar compounds.
| Parameter | TFA/DCM Method | HCl/dioxane Method |
| Reagent Concentration | 20-50% TFA in DCM | 4M HCl in 1,4-dioxane (B91453) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 minutes - 4 hours | 30 minutes - 12 hours[5] |
| Typical Yield | >90% (estimated) | >90% (estimated) |
| Scavengers (optional) | Triethylsilane (TES), Anisole | Not typically used |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
(Optional) Add a cation scavenger such as triethylsilane (1.1 equivalents).
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (B28343) or DCM several times to remove residual TFA.
-
Proceed with the appropriate work-up and purification procedure to obtain either the free amine or the TFA salt.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Dissolve this compound (1 equivalent) in 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (10-20 equivalents).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature.
-
Monitor the reaction progress by TLC.[5]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether or MTBE to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with ether, and dry under vacuum to yield cis-4-hydroxy-L-proline hydrochloride.[4]
Visualizations
Caption: Troubleshooting workflow for Boc deprotection.
References
Technical Support Center: N-Boc-cis-4-hydroxy-L-proline in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-Boc-cis-4-hydroxy-L-proline in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound during solid-phase peptide synthesis (SPPS)?
A1: The primary side reactions of concern when using this compound are:
-
Side-chain acylation: The free hydroxyl group on the proline ring can be acylated by the incoming activated amino acid, leading to branched peptide impurities.
-
Dehydration: Under certain acidic or activation conditions, the hydroxyl group can be eliminated, resulting in the formation of Δ3,4-dehydroproline.
-
Epimerization at C4: The stereocenter at the 4-position of the proline ring can potentially undergo epimerization, converting the cis isomer to the trans isomer.
-
Diketopiperazine (DKP) formation: Like other proline derivatives, this compound is susceptible to DKP formation, especially when it is the second amino acid in the sequence, leading to chain termination.
-
Incomplete coupling: The secondary amine of proline is less nucleophilic than the primary amines of other amino acids, which can result in incomplete coupling reactions.
Q2: Is it necessary to protect the hydroxyl group of this compound?
A2: Yes, protecting the hydroxyl group is highly recommended to prevent side-chain acylation. In Boc-based solid-phase peptide synthesis (SPPS), the most common protecting group for the hydroxyl function of hydroxyproline (B1673980) is the benzyl (B1604629) (Bzl) ether. This protecting group is stable to the acidic conditions used for Boc removal (e.g., TFA) and is typically removed during the final cleavage from the resin with strong acids like HF.
Q3: What conditions can lead to dehydration of the hydroxyproline side chain?
A3: Dehydration to form a double bond in the proline ring is a potential side reaction that can be promoted by strong acidic conditions and certain coupling reagents. The use of carbodiimides without additives or with certain activating agents that can act as dehydrating agents may increase the risk.
Q4: How can I detect and characterize these side products?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary tool for detecting impurities. The side products will typically have different retention times than the target peptide. Mass spectrometry (MS) is essential for characterizing these impurities. For instance:
-
Acylation: will result in a mass increase corresponding to the acylating amino acid residue.
-
Dehydration: will lead to a mass decrease of 18 Da (the mass of water).
-
Epimerization: will not change the mass but may result in a different retention time on chiral or even standard RP-HPLC columns.
-
Diketopiperazine: will be a small cyclic molecule with a distinct mass.
Troubleshooting Guides
Problem 1: Presence of a side product with a mass increase corresponding to an additional amino acid.
-
Potential Cause: Side-chain acylation of the unprotected hydroxyl group of this compound.
-
Troubleshooting Steps:
-
Use a protected hydroxyproline derivative: The most effective solution is to use N-Boc-cis-4-hydroxy(Bzl)-L-proline for the synthesis. The benzyl ether protects the hydroxyl group from reacting with activated amino acids.
-
Optimize coupling conditions: If using the unprotected form is unavoidable, use milder activation methods and shorter coupling times to minimize the opportunity for side-chain acylation. However, this may lead to incomplete coupling.
-
Problem 2: Observation of a side product with a mass decrease of 18 Da.
-
Potential Cause: Dehydration of the cis-4-hydroxyproline residue to form a dehydroproline-containing peptide.
-
Troubleshooting Steps:
-
Avoid harsh acidic conditions: Minimize exposure to strong acids during the synthesis cycles.
-
Choose appropriate coupling reagents: Use coupling reagents less prone to causing dehydration. For example, phosphonium-based reagents like PyBOP or HBTU in the presence of an additive like HOBt are generally considered safer options than carbodiimides alone.
-
Protect the hydroxyl group: Using a benzyl-protected hydroxyproline derivative can also help mitigate this side reaction.
-
Problem 3: Appearance of a peptide peak with a similar mass but a different retention time, suggesting a diastereomer.
-
Potential Cause: Epimerization at the C4 position of the hydroxyproline ring, leading to the formation of a trans-hydroxyproline-containing peptide.
-
Troubleshooting Steps:
-
Control temperature: Avoid elevated temperatures during coupling and deprotection steps, as higher temperatures can increase the rate of epimerization.
-
Base selection and exposure time: Minimize the exposure time to the base during the neutralization step. Use a hindered base like diisopropylethylamine (DIEA).
-
Optimize coupling: Ensure efficient and rapid coupling to minimize the time the activated amino acid is susceptible to base-catalyzed epimerization.
-
Problem 4: Significant amount of a small molecule impurity identified as a diketopiperazine.
-
Potential Cause: Intramolecular cyclization of the dipeptide, particularly when hydroxyproline is the second residue in the sequence.
-
Troubleshooting Steps:
-
Incorporate as a dipeptide: Couple the first two amino acids as a pre-formed dipeptide to bypass the vulnerable linear dipeptide stage on the resin.
-
Use 2-chlorotrityl chloride resin: This sterically hindered resin can suppress diketopiperazine formation.
-
In situ neutralization protocols: In Boc-SPPS, performing the neutralization and coupling steps concurrently can reduce the concentration of the free amine, thus decreasing the rate of cyclization.
-
Quantitative Data
| Side Reaction | Contributing Factors | Mitigation Strategy | Expected Reduction in Side Product Formation |
| Side-Chain Acylation | Unprotected hydroxyl group, prolonged coupling times, highly reactive coupling agents. | Use of N-Boc-cis-4-hydroxy(Bzl)-L-proline. | Can be completely eliminated. |
| Dehydration | Strong acids, certain carbodiimide-based coupling reagents, elevated temperatures. | Use of phosphonium-based coupling reagents (e.g., PyBOP/HOBt), lower reaction temperatures. | Significant reduction, though data is sequence-dependent. |
| C4 Epimerization | Prolonged exposure to base, elevated temperatures. | Minimized base exposure, use of hindered bases (DIEA), room temperature coupling. | Generally low, but can be problematic in sensitive sequences. |
| Diketopiperazine Formation | Proline as the second residue, high loading on the resin. | Use of 2-chlorotrityl resin, coupling as a dipeptide. | Can be reduced by over 90% in susceptible sequences. |
Experimental Protocols
Protocol for Incorporating N-Boc-cis-4-hydroxy(Bzl)-L-proline in Boc-SPPS
-
Resin Swelling: Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the preceding amino acid.
-
Washes: Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).
-
Neutralization: Neutralize the resin with 5% DIEA in DCM for 5 minutes (2x). Wash with DCM (3x).
-
Coupling:
-
Dissolve N-Boc-cis-4-hydroxy(Bzl)-L-proline (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test (note: proline derivatives give a reddish-brown color).
-
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride/DIEA in DMF.
-
Repeat Cycles: Continue with the subsequent amino acid couplings following steps 2-7.
-
Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from hydroxyproline) using a strong acid cocktail such as HF/anisole.
Visualizations
epimerization of N-Boc-cis-4-hydroxy-L-proline during peptide coupling
This guide provides troubleshooting assistance and frequently asked questions regarding the epimerization of N-Boc-cis-4-hydroxy-L-proline during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization is a chemical process where the stereochemistry at a single chiral center of a molecule is inverted. In the case of this compound, the desired L-proline derivative can convert to its D-proline diastereomer (N-Boc-trans-4-hydroxy-D-proline) during the peptide coupling step. This is a specific type of racemization that alters the three-dimensional structure of the resulting peptide.[1][2][3]
Q2: Why is the epimerization of this compound a significant problem in peptide synthesis?
A2: The specific stereochemistry of amino acids is crucial for the final 3D structure and biological function of a peptide.[1] The unintended incorporation of the D-isomer instead of the L-isomer can lead to a misfolded peptide with reduced or completely different biological activity, or it could even become immunogenic.[1] Furthermore, the resulting diastereomeric peptides are often difficult to separate, complicating the purification process.[4][5][6]
Q3: What are the primary factors that induce epimerization during peptide coupling?
A3: Several factors during the activation and coupling steps can promote epimerization:
-
Coupling Reagents: Carbodiimide (B86325) reagents like DCC and EDC, especially when used with 1-hydroxybenzotriazole (B26582) (HOBt) in DMF, are known to increase the risk of epimerization.[1][7] Uronium-based reagents like HBTU and TBTU can also lead to epimerization, particularly in the presence of a strong base.
-
Additives: While additives are used to suppress racemization, some can paradoxically promote it under certain conditions. For instance, HOBt has been shown to be an efficient catalyst for the racemization of proline phenacyl esters in DMF.[7] Additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are generally better at suppressing epimerization.[8]
-
Base: The presence and strength of the base used can significantly impact epimerization. Strong bases can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.[4]
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) have been shown to increase the rate of epimerization compared to less polar solvents like Dichloromethane (DCM).[7][8]
-
Temperature: Higher reaction temperatures can increase the rate of epimerization. Performing couplings at lower temperatures is a common strategy to minimize this side reaction.[8]
Q4: How can I detect and quantify the level of epimerization?
A4: The most common method is to first hydrolyze the synthetic peptide back into its constituent amino acids. The resulting amino acid mixture is then derivatized, often with a fluorescent tag like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[9][10] The derivatized hydroxyproline (B1673980) isomers can then be separated and quantified using chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[1][9][10] The percentage of epimerization is determined by comparing the peak areas of the D- and L-isomers.[1]
Troubleshooting Guide: High Levels of Epimerization
| Problem | Potential Cause | Recommended Solution |
| High percentage of D-diastereomer detected post-coupling. | Choice of Coupling Reagent/Additive: Your current carbodiimide (e.g., DIC, EDC) and HOBt combination in DMF is known to cause significant epimerization of proline derivatives.[1][7] | Change Coupling Strategy: • Switch to a phosphonium-based reagent like PyBOP or PyBrOP.[11] • Use a uronium reagent with a superior additive, such as HATU or HCTU, which are based on HOAt and 6-Cl-HOBt, respectively.[12] • For carbodiimide-mediated couplings, replace HOBt with HOAt or 6-Cl-HOBt.[11] The use of CuCl₂ as a co-additive with HOBt has also been shown to suppress epimerization to less than 0.1%.[13] |
| Base-Mediated Epimerization: The tertiary amine base (e.g., DIPEA, NMM) used for neutralization or in conjunction with uronium/phosphonium reagents may be too strong or used in excess, promoting α-proton abstraction.[4] | Modify Base Conditions: • Use a weaker, more sterically hindered base like collidine.[11] • Reduce the equivalents of base used to the minimum required for the reaction. • For Boc-based synthesis, employ in situ neutralization protocols to minimize exposure of the free amine to the base.[1] | |
| Solvent Effects: Polar aprotic solvents like DMF can accelerate epimerization.[8] | Change or Modify Solvent: • If solubility allows, switch the reaction solvent to Dichloromethane (DCM) or Tetrahydrofuran (THF).[7] • Consider using a solvent mixture, such as Chloroform:Trifluoroethanol (3:1), which can dissolve peptides while suppressing epimerization.[8] | |
| Reaction Temperature: The coupling reaction is being run at room temperature or higher, which can increase the rate of epimerization. | Lower the Reaction Temperature: • Perform the coupling reaction at 0°C or a lower temperature to reduce the rate of epimerization.[8] | |
| Pre-activation Time: Long pre-activation times of the carboxylic acid before adding the amine component can lead to higher levels of the epimerized oxazolone (B7731731) intermediate. | Minimize Pre-activation: • Add the coupling reagents to the this compound and immediately introduce the amine component without a prolonged pre-activation period.[11] |
Quantitative Data on Epimerization
The level of epimerization is highly dependent on the specific reaction conditions. The following table summarizes reported data on the influence of coupling reagents and additives.
| Coupling Reagent | Additive | Base | Solvent | % D-Isomer (Epimerization) | Reference |
| WSCI | HOBt | - | DMF | High (Extensive Racemization) | [7] |
| WSCI | None | - | DCM | Almost None | [7] |
| Carbodiimide | HOBt | N-methylmorpholine | - | 22% (with Sarcosine) | [13] |
| EDC | HOBt + CuCl₂ | N-methylmorpholine | - | < 0.1% | [13] |
| TFFH | DIEA | - | DMF | 0.8% | [14] |
| TFFH | Collidine | - | DMF | 0.1% | [14] |
| HATU | HOAt | NMM | DMF | High (with Fmoc-Ser(Trt)-OH) | [4][6] |
Note: The extent of epimerization can vary based on the specific peptide sequence and other reaction parameters.
Experimental Protocols
Protocol 1: Peptide Coupling with Minimized Epimerization using HATU/DIPEA
This protocol is suitable for the coupling of this compound to a resin-bound amine.
-
Resin Preparation: Swell the peptide-resin (1.0 eq.) in DMF (approx. 10 mL per gram of resin) for 30 minutes.
-
Deprotection (if applicable): If the N-terminus of the resin-bound peptide is protected (e.g., with Fmoc), deprotect it using standard conditions (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF.
-
Activation and Coupling: Add DIPEA (6.0 eq.) to the coupling solution and immediately add the entire mixture to the prepared resin.
-
Reaction: Agitate the mixture at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines). The reaction is typically complete within 1-2 hours.
-
Washing: Once the reaction is complete (negative test result), filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Analysis of Epimerization by HPLC
This protocol outlines the general steps for determining the diastereomeric ratio of hydroxyproline after peptide synthesis.
-
Peptide Hydrolysis:
-
Place a small sample of the dried peptide-resin (approx. 2-5 mg) into a hydrolysis tube.
-
Add 6 M HCl (approx. 200 µL).
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator.
-
-
Derivatization with NBD-Cl:
-
Dissolve the hydrolyzed amino acid residue in a borate (B1201080) buffer (e.g., 0.1 M, pH 8.0).
-
Add a solution of NBD-Cl in ethanol.
-
Heat the mixture at 60°C for 5-10 minutes. The solution will typically turn yellow.
-
Cool the reaction and add a small amount of HCl to stop the reaction.
-
-
HPLC Analysis:
-
Column: Use a chiral stationary phase column suitable for amino acid enantiomer separation.
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and a buffered aqueous solution is typically used. The exact conditions will depend on the column manufacturer's recommendations.
-
Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the NBD derivative (e.g., Ex: 470 nm, Em: 530 nm).
-
Quantification: Inject the derivatized sample. Identify the peaks corresponding to the L- and D-isomers by comparing their retention times with derivatized standards of pure cis-4-hydroxy-L-proline and trans-4-hydroxy-D-proline. Calculate the percentage of epimerization based on the integrated peak areas.
-
Visual Guides
Caption: Key mechanisms leading to epimerization of activated proline derivatives.
Caption: A logical workflow for troubleshooting epimerization issues.
Caption: Relative risk of epimerization for different coupling strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Purification of N-Boc-cis-4-hydroxy-L-proline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Boc-cis-4-hydroxy-L-proline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: The most prevalent impurities include:
-
Diastereomers: The trans-isomer of 4-hydroxy-L-proline is a common starting material and can be carried through the synthesis, leading to contamination of the desired cis-product.
-
Amide Impurities: These can form if the carboxyl group of one proline molecule reacts with the amino group of another, especially under harsh coupling conditions.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as 4-hydroxy-L-proline or Boc-anhydride.
-
Side-products from Protecting Group Instability: The Boc (tert-butoxycarbonyl) protecting group can be labile under strongly acidic or some harsh reaction conditions, leading to deprotection and subsequent side reactions.[1]
Q2: My final product has a low yield after purification. What are the potential causes?
A2: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Incomplete reactions or the formation of side-products can significantly reduce the yield of the desired product.[1]
-
Product Loss During Work-up: Aqueous extractions can lead to the loss of water-soluble products. Ensure the pH is appropriately adjusted to minimize the solubility of your compound in the aqueous phase.
-
Inefficient Purification: Choosing an inappropriate purification method or using incorrect parameters (e.g., solvent system in chromatography) can result in significant product loss.
-
Product Instability: The target molecule may be unstable under the purification conditions (e.g., prolonged exposure to silica (B1680970) gel).
Q3: How can I separate the cis and trans isomers of N-Boc-4-hydroxy-L-proline derivatives?
A3: Separation of cis and trans diastereomers can be challenging but is often achievable through:
-
Flash Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial for achieving good separation.
-
Crystallization: In some cases, fractional crystallization can be employed to separate diastereomers, as they may have different solubilities and crystal packing properties. A process of crystallization-induced dynamic resolution has been reported for related compounds, which can improve the yield of the desired isomer.[2]
Q4: Is it possible to achieve high purity without using column chromatography?
A4: Yes, chromatography-free purification is highly desirable, especially for large-scale synthesis.[2][3] Strategies include:
-
Crystallization: If the desired product is a solid and the impurities are sufficiently different in solubility, direct crystallization from the crude reaction mixture can yield highly pure material.
-
Acid-Base Extraction: Utilizing the acidic nature of the carboxylic acid group (if present) or the basicity of the proline nitrogen (if deprotected) allows for selective extraction into aqueous base or acid, respectively, leaving neutral impurities in the organic phase.
-
Salt Formation: Formation of a salt with a suitable counter-ion can sometimes facilitate selective precipitation and purification.
Troubleshooting Guides
Problem 1: Persistent Impurities After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting impurity with a similar Rf to the product. | The solvent system lacks the selectivity to resolve the compounds. | - Modify the eluent system. Try a different solvent mixture (e.g., switch from ethyl acetate (B1210297)/hexanes to dichloromethane (B109758)/methanol).- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel). |
| Product appears pure by TLC but shows impurities in NMR or HPLC. | The impurity is not visible on the TLC plate (e.g., no UV chromophore) or has a very similar Rf. | - Use a more sensitive analytical technique like HPLC or LC-MS to guide purification.- Try an alternative purification method such as crystallization. |
| Streaking or tailing of the product spot on the TLC plate. | The compound may be too polar for the current solvent system or interacting strongly with the silica gel. | - Increase the polarity of the eluent.- Add a small amount of a modifier to the eluent, such as acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds). |
Problem 2: Difficulty with Crystallization
| Symptom | Possible Cause | Suggested Solution |
| The compound oils out instead of forming crystals. | The compound is impure, the solvent is not appropriate, or the cooling rate is too fast. | - First, ensure the compound is reasonably pure (>90%) using another technique if necessary.- Screen a variety of solvents or solvent mixtures.- Allow the solution to cool slowly to room temperature and then in the refrigerator. Seeding with a small crystal can also be effective. |
| No crystals form even after cooling and standing. | The solution is not supersaturated, or the compound has very high solubility in the chosen solvent. | - Concentrate the solution further.- Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly. |
| The resulting crystals are of low purity. | Impurities are co-crystallizing or are trapped within the crystal lattice. | - Recrystallize the material one or more times.- Ensure slow crystal growth, as rapid precipitation can trap impurities. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels reported for various purification strategies for this compound and its derivatives.
| Derivative | Purification Method | Yield | Purity | Reference |
| This compound methyl ester | Aqueous work-up and concentration | 82.0% | 98.8% | [1] |
| N-Boc-4-fluoro-L-proline | Chromatography-free isolation | Moderate | >99% by HPLC | [2][3] |
| cis-LC15-0133 (a proline derivative) tartrate salt | Crystallization-induced dynamic resolution | 83% | >98% de | [2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of N-Boc-L-proline Derivatives
This protocol provides a general guideline for the purification of N-Boc-L-proline derivatives by flash column chromatography.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) as the stationary phase, packed using the chosen eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the chosen solvent system. A common starting point for N-Boc-proline derivatives is a gradient of ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Crystallization of this compound
This protocol describes a general procedure for the purification of this compound by crystallization.
-
Dissolution: Dissolve the crude product in a suitable solvent at an elevated temperature. The choice of solvent is critical and may require screening. Water can be an effective solvent for proline derivatives.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the activated carbon.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can promote further crystallization.
-
Isolation: Collect the crystals by filtration, for instance, using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. A typical drying condition is 45 ± 5 °C for 3 ± 0.5 hours.[4]
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
References
Technical Support Center: Optimizing Coupling Conditions for N-Boc-cis-4-hydroxy-L-proline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling conditions for N-Boc-cis-4-hydroxy-L-proline in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when coupling this compound?
Researchers often face challenges such as low coupling efficiency, and side reactions like O-acylation of the hydroxyl group, esterification, and racemization.[1] The secondary amine of the proline ring is sterically hindered and less reactive than a primary amine, which can slow down the coupling reaction.[2]
Q2: How can I monitor the completion of the coupling reaction with this compound?
Standard monitoring techniques for peptide synthesis can be employed. The Kaiser test, which detects free primary amines, will not work for the proline secondary amine.[3] Instead, the isatin (B1672199) test is recommended to check for incomplete coupling to a proline residue.[3][4] Alternatively, a small sample of the resin can be cleaved and analyzed by LC-MS to check for the presence of the desired product and any unreacted starting materials or byproducts.[5]
Q3: What is O-acylation and how can I prevent it?
O-acylation is a side reaction where the coupling reagent activates the carboxylic acid of a second this compound molecule (or another amino acid in the sequence), which then reacts with the hydroxyl group of the resin-bound hydroxyproline. To minimize this, it is crucial to use an appropriate excess of the activated amino acid and to carefully control the reaction time. Protecting the hydroxyl group is the most effective strategy to prevent O-acylation.
Q4: Should I protect the hydroxyl group of this compound before coupling?
Yes, protecting the hydroxyl group is highly recommended to prevent side reactions such as O-acylation.[6] The choice of protecting group should be orthogonal to the N-Boc group, meaning it can be removed under conditions that do not cleave the Boc group.[7] Common protecting groups for hydroxyls include t-butyl (tBu), benzyl (B1604629) (Bzl), and silyl (B83357) ethers like tert-butyldimethylsilyl (TBS).[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Incomplete Activation: The carboxylic acid of the incoming amino acid is not fully activated. | Ensure appropriate stoichiometry of the coupling reagent and allow sufficient pre-activation time (typically 1-5 minutes) before adding it to the resin. |
| Steric Hindrance: The secondary amine of proline is sterically hindered. | Use a more reactive coupling reagent such as HATU or HCTU.[8] Consider double coupling, where the coupling step is repeated with fresh reagents.[2] Increasing the concentration of the amino acid and coupling reagent can also improve the reaction rate.[2] | |
| Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites. | - Use solvents known to disrupt aggregation, such as NMP or DMSO, or a mixture of DCM/DMF.- Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six residues.- Use a resin with good swelling properties like NovaPEG or NovaSyn® TG. | |
| Presence of Side Products | Racemization: Loss of stereochemical integrity at the alpha-carbon. | Avoid using carbodiimide (B86325) reagents like WSCI in the presence of HOBt with proline phenacyl esters, as this has been shown to cause significant racemization.[1] Consider using mixed anhydride (B1165640) methods or performing the carbodiimide coupling in dichloromethane (B109758) without HOBt.[1] Using coupling reagents like HATU or PyBOP generally results in low racemization. |
| O-acylation of the Hydroxyl Group: The hydroxyl group reacts with an activated carboxylic acid. | Protect the hydroxyl group with an orthogonal protecting group (e.g., TBS, TBDMS, or Trityl).[6] | |
| Diketopiperazine (DKP) Formation: Cyclization of the dipeptide, leading to chain termination. | This is more common with N-methylamino acids but can occur with proline. Using aminium/uronium salt coupling reagents can sometimes lead to side products if not pre-activated correctly.[9] Ensure slow pre-activation of the carboxylic acid or avoid using a large excess of the uronium reagent.[9] |
Experimental Protocols
Protocol 1: General Coupling of this compound (with Hydroxyl Protection)
This protocol assumes the use of a solid-phase peptide synthesis (SPPS) approach with a resin pre-loaded with the C-terminal amino acid.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-Boc-cis-4-(O-tBu)-L-proline
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., DIPEA or NMM)
-
Solvent (e.g., DMF or NMP)
-
Washing Solvents (DCM, DMF)
-
Deprotection Solution (e.g., 20% piperidine (B6355638) in DMF for Fmoc-SPPS, or TFA for Boc-SPPS cleavage from resin)
Procedure:
-
Resin Swelling: Swell the resin in the reaction solvent (e.g., DMF) for 30 minutes.
-
Fmoc-Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF and DCM.
-
Activation: In a separate vessel, dissolve N-Boc-cis-4-(O-tBu)-L-proline (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform an isatin test to check for reaction completion.[4] If the test is positive (blue beads), indicating incomplete coupling, a second coupling may be necessary.[4]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional): If a significant amount of unreacted amine remains after a second coupling, cap the unreacted sites using acetic anhydride.[4]
-
Proceed to the next cycle or final cleavage.
Visualizations
References
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. people.uniurb.it [people.uniurb.it]
preventing side reactions with trifluoroacetic acid (TFA) deprotection
Welcome to the Technical Support Center for trifluoroacetic acid (TFA) deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the removal of acid-labile protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during TFA deprotection?
A1: The primary cause of side reactions is the generation of highly reactive carbocations when acid-labile protecting groups, such as Boc and t-Butyl, are cleaved by TFA.[1][2] These carbocations can then react with nucleophilic residues in your peptide or molecule, leading to undesired modifications.[1]
Q2: Which amino acid residues are most susceptible to side reactions during TFA deprotection?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to modification by carbocations generated during TFA deprotection. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to alkylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated.[1][3]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[1][4]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the TFA cleavage cocktail to "trap" the reactive carbocations and other electrophilic species generated during deprotection.[1][2] By reacting with these species, scavengers prevent them from modifying sensitive residues in the target molecule.[2]
Q4: Can TFA deprotection be incomplete, and what are the signs?
A4: Yes, deprotection can be incomplete. This may be due to insufficient reaction time, low TFA concentration, or steric hindrance at the protection site.[5] Signs of incomplete deprotection include the presence of starting material or partially deprotected intermediates in your analytical results (e.g., HPLC or LC-MS).[1]
Troubleshooting Guides
Issue 1: Presence of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by carbocations generated from protecting groups.[1]
-
Solution:
-
Incorporate Scavengers: Add a scavenger or a scavenger cocktail to your TFA solution. The choice of scavenger depends on the protecting groups and the sensitive residues in your molecule. Refer to the tables below for guidance on scavenger selection.
-
Optimize Scavenger Concentration: Ensure a sufficient concentration of the scavenger is used. A common starting point is 2.5-5% (v/v) of the total cleavage cocktail volume.
-
Protect Sensitive Residues: During synthesis, use protecting groups for the side chains of sensitive amino acids, such as Boc for the indole nitrogen of Tryptophan (Fmoc-Trp(Boc)-OH).
-
Issue 2: Low yield of the desired product after cleavage and deprotection.
-
Possible Cause 1: Incomplete cleavage from the solid-phase resin.
-
Solution 1:
-
Possible Cause 2: The peptide is partially soluble in the precipitation solvent (e.g., diethyl ether).
-
Solution 2:
-
After precipitation and centrifugation, carefully analyze the supernatant for the presence of your peptide.
-
If the peptide is present in the supernatant, it can be recovered by evaporating the ether.
-
Issue 3: Observation of a mass addition of +56 Da to the product.
-
Possible Cause: Alkylation by a tert-butyl cation, a common side reaction when deprotecting Boc or t-butyl ether groups.[5]
-
Solution:
-
The most effective way to prevent this is by using a scavenger that efficiently traps tert-butyl cations, such as triisopropylsilane (B1312306) (TIS).[5]
-
Issue 4: Oxidation of sensitive residues like Tryptophan or Methionine.
-
Possible Cause: Exposure to air or peroxides in solvents.
-
Solution:
-
Degas all solvents thoroughly before use.
-
Use peroxide-free ether for precipitation.
-
Add an antioxidant scavenger like 1,2-ethanedithiol (B43112) (EDT) to the cleavage cocktail.[5]
-
Data Presentation: Scavenger Cocktails
The following tables summarize common scavenger cocktails and their applications in preventing side reactions during TFA deprotection.
Table 1: Common Scavengers and Their Primary Functions
| Scavenger | Typical Concentration (%) | Primary Function | Target Residues/Protecting Groups |
| Triisopropylsilane (TIS) | 1 - 5 | Reducing agent, scavenges carbocations | tert-butyl cations, Trityl groups |
| Water (H₂O) | 2.5 - 5 | Nucleophile | Pbf sulfonyl cation, general carbocations |
| 1,2-Ethanedithiol (EDT) | 2.5 | Antioxidant, carbocation scavenger | Tryptophan, Cysteine, Methionine |
| Thioanisole | 5 | Accelerates deprotection, scavenges cations | Arginine (Pmc/Mtr) |
| Phenol | 5 | Scavenges carbocations | Trityl groups |
| Dimethyl Sulfide (DMS) | 5 - 10 | Carbocation scavenger | General carbocations |
Table 2: Example Cleavage Cocktails for Specific Applications
| Cocktail Name/Composition | Application |
| Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues. |
| TFA/TIS/H₂O (95:2.5:2.5) | A standard, non-malodorous cocktail suitable for many sequences, especially when Trp, Met, and Cys are absent or protected. |
| TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5) | Recommended for peptides containing Cysteine to prevent S-tert-butylation. |
| TFA/Thioanisole/DMS/1% DTT (varying ratios) | A combination beneficial for mitigating Cys S-tert-butylation.[4] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection of a Peptide from Solid Support
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (freshly prepared, see Table 2 for examples)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas supply
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Incubate the mixture at a low temperature (e.g., 4°C or -20°C) for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and TFA.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Monitoring Deprotection Progress by HPLC
Materials:
-
Aliquots of the cleavage reaction at different time points
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
Procedure:
-
At various time points during the cleavage reaction (e.g., 30, 60, 90, 120 minutes), take a small aliquot of the supernatant.
-
Immediately precipitate the peptide from the aliquot with cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide and any side products.
-
Monitor the chromatogram at 214 nm and 280 nm.
-
Analyze the peak areas to determine the extent of deprotection and the formation of any side products over time. This allows for the optimization of the cleavage duration.
Visualizations
Caption: Mechanism of TFA deprotection and scavenger action.
Caption: Troubleshooting workflow for TFA deprotection.
References
Technical Support Center: Scale-Up Synthesis of N-Boc-cis-4-hydroxy-L-proline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-Boc-cis-4-hydroxy-L-proline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common cause of low yields in the this compound synthesis at scale?
A1: Low yields during the scale-up synthesis can often be attributed to the order of the reaction steps. Synthesizing the target compound by first performing carboxyl methyl esterification followed by amino Boc protection can lead to the formation of amide impurities that are difficult to remove.[1] Additionally, intermolecular esterification reactions can occur between hydroxyproline (B1673980) molecules, further reducing the overall yield.[1] A more optimized and higher-yielding approach involves first protecting the amino group with Boc anhydride, followed by the methyl esterification of the carboxyl group.[1]
Q2: I am observing significant epimerization of the cis-isomer to the trans-isomer. How can this be minimized?
A2: Epimerization at the C4 position is a critical challenge, often occurring under harsh reaction conditions. The use of strong activating agents for the carboxyl group can lead to the formation of an oxazolone (B7731731) intermediate, which is a primary mechanism for racemization or epimerization in peptide synthesis.[2] During the synthesis of related proline derivatives, epimerization has been observed as an unexpected outcome at later stages of a reaction sequence.[3] To minimize this, it is crucial to employ milder reaction conditions and carefully select coupling agents if subsequent reactions are planned. For the direct synthesis of the cis isomer, avoiding harsh acidic or basic conditions is recommended. For instance, epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline has been noted during acid hydrolysis of collagen.[4]
Q3: My Boc protecting group is being removed during the esterification step. Why is this happening and what is the solution?
A3: The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acidic conditions. If you are using reagents like thionyl chloride for the methyl esterification step, the reaction conditions are severe enough to cleave the Boc group, leading to a lower yield of the desired N-protected product.[1] The recommended solution is to perform the amino protection step first, followed by esterification under milder conditions, for example, using dicyclohexylcarbodiimide (B1669883) (DCC) and methanol (B129727).[1]
Q4: Column chromatography is proving to be inefficient and costly for purification at a kilogram scale. Are there alternative purification strategies?
A4: Yes, chromatography-free purification is a key optimization for large-scale synthesis.[3][5] One effective method is an acid-base purification technique. This typically involves:
-
Dissolving the crude product in an appropriate organic solvent.
-
Washing with an acidic aqueous solution to remove any basic impurities.
-
Washing with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities.
-
Washing with brine and drying the organic layer.
-
Crystallization of the final product from a suitable solvent system. This approach avoids the cost and time associated with large-scale column chromatography and can yield products with high purity (>99%).[3][5]
Q5: What are the key differences between starting the synthesis from cis-4-hydroxy-L-proline versus inverting the stereochemistry of trans-4-hydroxy-L-proline?
A5: Historically, cis-4-hydroxy-L-proline was often obtained by inverting the hydroxyl group of the more readily available trans-4-hydroxy-L-proline.[6] This inversion process, however, involves multiple complex steps: protection of reactive functional groups, inversion of the hydroxyl group (e.g., via a Mitsunobu reaction), and subsequent deprotection.[6][7] These additional steps can reduce the overall yield and increase costs.[6] Direct synthesis starting from 4-hydroxy-L-proline, with optimized conditions to favor the cis isomer and control purity, can be a more efficient process for large-scale production.[1]
Key Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound Methyl Ester
This protocol is based on an optimized process that prioritizes Boc protection before esterification to improve yield and purity.[1]
Step 1: N-Boc Protection of 4-hydroxy-L-proline
-
To a suitable reaction vessel, add dichloromethane (B109758) (5-8 times the weight of the main raw material), 4-hydroxy-L-proline, and 4-dimethylaminopyridine (B28879) (DMAP) (0.07-0.11 times the weight of the main raw material). Stir the mixture.
-
Slowly add Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) (1.7-1.9 times the weight of the main raw material) to the reaction solution, maintaining the internal temperature at or below 30°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the raw material is completely consumed, add water to the reaction solution and stir at 20-30°C.
-
Separate the organic phase, dry it with anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the this compound as a white solid.
Step 2: Methyl Esterification
-
In a separate reaction vessel, add the this compound product from Step 1 and tetrahydrofuran (B95107) (THF).
-
Add dicyclohexylcarbodiimide (DCC) and stir the reaction for 1 hour at 20-30°C.
-
Slowly add methanol dropwise to the reaction solution and maintain the temperature.
-
Monitor the reaction to completion via TLC.
-
Filter the reaction solution to remove the dicyclohexylurea (DCU) precipitate and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude white solid product.
-
Purify the crude product by recrystallization or an appropriate workup to obtain the final N-Boc-cis-4-hydroxyproline methyl ester.
Protocol 2: Chromatography-Free Acid-Base Purification
This protocol describes a general method for purifying products without relying on column chromatography, which is suitable for large-scale operations.[3]
-
Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M HCl solution to remove basic impurities.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic starting materials or by-products.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure to initiate crystallization.
-
Collect the purified solid product by filtration and dry under vacuum.
Data Summary
Table 1: Comparison of Synthetic Strategies
| Synthetic Strategy | Key Steps | Advantages | Disadvantages | Typical Purity | Reference |
| Route A: Protection First | 1. Amino Boc Protection2. Carboxyl Esterification | Higher yield, avoids amide impurity formation, simpler post-reaction treatment. | Requires careful control of esterification conditions. | >98% | [1] |
| Route B: Esterification First | 1. Carboxyl Esterification2. Amino Boc Protection | Utilizes readily available starting materials. | Prone to amide impurity formation, intermolecular side reactions, lower overall yield. | Variable | [1] |
| Route C: Stereochemical Inversion | 1. Start with trans-isomer2. Mitsunobu or similar inversion3. Deprotection | Access to cis-isomer when direct synthesis is difficult. | Multiple complex steps, costly reagents, potential for reduced yield. | >97% | [6][7][8] |
Visual Guides
Synthesis Workflow
Caption: Optimized two-step synthesis workflow for this compound.
Troubleshooting Decision Tree
References
- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kyowa Hakko Bio announces the commencement of commercial production of cis-4-Hydroxy-L-proline - Kyowa Kirin [kyowakirin.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis for Diastereomeric Purity of N-Boc-cis-4-hydroxy-L-proline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of N-Boc-cis-4-hydroxy-L-proline for diastereomeric purity.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound. Follow the logical workflow to diagnose and resolve problems.
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// Retention Time Troubleshooting equilibrate [label="Ensure Adequate Column\nEquilibration Time", fillcolor="#F1F3F4"]; mp_prep [label="Check Mobile Phase\nPreparation Consistency", fillcolor="#F1F3F4"]; temp_control [label="Verify Stable Column\nTemperature", fillcolor="#F1F3F4"]; pump_issues [label="Check Pump for Leaks\nand Flow Rate Stability", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Baseline Noise Troubleshooting degas_mp [label="Degas Mobile Phase", fillcolor="#F1F3F4"]; check_leaks [label="Check for System Leaks", fillcolor="#F1F3F4"]; detector_issue [label="Detector Lamp/Cell Issue?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; contamination [label="System or Mobile\nPhase Contamination?", fillcolor="#EA4335", fontcolor="#FFFFFF"];
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peak_shape -> split_peak [label="Analyze Peak Shape"]; split_peak -> coelution [label="Yes"]; split_peak -> tailing_fronting [label="No"]; tailing_fronting -> solvent_mismatch [label="Check sample solvent"]; solvent_mismatch -> secondary_interactions [label="If solvent is compatible"]; secondary_interactions -> adjust_ph [label="If tailing persists (for ionizable analytes)"]; coelution -> column_issue [label="If peaks do not resolve"];
retention_time -> equilibrate; equilibrate -> mp_prep; mp_prep -> temp_control; temp_control -> pump_issues;
baseline_noise -> degas_mp; degas_mp -> check_leaks; check_leaks -> detector_issue; detector_issue -> contamination; }
Caption: Troubleshooting workflow for HPLC analysis.Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution between the this compound diastereomers?
A1: Poor resolution in chiral separations can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for separating your specific diastereomers. Polysaccharide-based columns like Chiralpak® or macrocyclic glycopeptide-based columns like Chirobiotic™ are often used for amino acid derivatives.
-
Suboptimal Mobile Phase: The mobile phase composition is critical. For normal-phase chromatography, adjusting the ratio of hexane (B92381) and alcohol (e.g., ethanol (B145695) or isopropanol) can significantly impact resolution.[1] For proline derivatives with hydroxyl groups, even a 1% change in ethanol content can dramatically alter resolution.[1] Adding a modifier like trifluoroacetic acid (TFA) can also improve peak shape and separation.[2]
-
Flow Rate: Chiral separations often benefit from lower flow rates than standard achiral separations, as this can enhance the interactions with the stationary phase.[3]
-
Temperature: Temperature affects the thermodynamics of chiral recognition. Experimenting with different column temperatures (e.g., 15°C, 25°C, 40°C) can sometimes improve resolution.[3]
-
Column Overload: Injecting too much sample can cause peak broadening and loss of resolution. Try diluting your sample and injecting a smaller volume.
Q2: My peaks are splitting. What could be the cause?
A2: Peak splitting can be frustrating. Here are common causes:
-
Co-elution: You might have two different components eluting very close to each other. To test this, inject a smaller sample volume. If the split peak resolves into two distinct peaks, you have a co-elution problem that requires method optimization (e.g., changing mobile phase composition).
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Issues: A blocked column inlet frit or a void in the packing material at the head of the column can split the sample band, leading to split peaks for all analytes. If all peaks in your chromatogram are split, this is a likely cause. Reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.
Q3: What causes peak tailing in the analysis of this compound?
A3: Peak tailing is often caused by:
-
Secondary Interactions: The analyte can have unwanted interactions with the stationary phase, such as with residual silanol (B1196071) groups on silica-based columns. Adding a competitor, like a small amount of acid (TFA) or base (triethylamine), to the mobile phase can help mitigate this.
-
Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing. Flushing the column with a strong solvent may resolve this.
-
Mobile Phase pH: If using a reversed-phase method with a buffer, a mobile phase pH close to the analyte's pKa can lead to peak tailing. Ensure the pH is at least 2 units away from the pKa.
Q4: My retention times are drifting or are not reproducible. What should I check?
A4: Retention time variability can compromise your results. Check the following:
-
Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral columns, especially after changing the mobile phase. Ensure the column is fully equilibrated before starting your analytical run.[3]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in solvent ratios or pH, can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements.
-
Column Temperature: Fluctuations in the column temperature will affect retention times. Use a column oven to maintain a stable temperature.[3]
-
Pump Performance: Leaks in the HPLC pump or check valve issues can cause inconsistent flow rates, leading to variable retention times.
Q5: Is derivatization necessary for the analysis of this compound?
A5: this compound lacks a strong chromophore, making it difficult to detect at low concentrations with a standard UV detector.[2] While direct analysis at low UV wavelengths (e.g., 210 nm) is possible, pre-column derivatization with a fluorescent reagent like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can significantly enhance sensitivity and allow for detection at higher wavelengths (e.g., 465 nm), moving you away from potential interferences.[2]
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
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// Connections prep -> deriv; deriv -> hplc_setup; hplc_setup -> injection; injection -> data_acq; data_acq -> analysis; analysis -> report; }
Caption: General experimental workflow for HPLC analysis.Method 1: Normal-Phase HPLC (Adapted from similar compounds)
This method is suitable for the separation of diastereomers of proline derivatives.
1. Materials and Reagents:
-
This compound reference standard
-
N-Boc-trans-4-hydroxy-D-proline (or other diastereomer) reference standard
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol (or Isopropanol)
-
Trifluoroacetic acid (TFA)
-
Sample to be analyzed
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP[1] |
| Mobile Phase | n-Hexane / Ethanol / TFA (e.g., 85:15:0.1, v/v/v)[1][2] |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temp. | 25°C (can be varied to optimize) |
| Detection | UV at 210 nm (without derivatization) |
| Injection Vol. | 10 µL |
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound and its diastereomer in the mobile phase at a concentration of approximately 1 mg/mL. Create a resolution solution by mixing equal parts of the two standard solutions.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
4. System Suitability:
-
Inject the resolution solution.
-
The resolution between the two diastereomer peaks should be not less than 2.0.
-
The tailing factor for each peak should be not more than 1.5.
5. Analysis:
-
Inject the standard and sample solutions.
-
Identify the peaks based on the retention times of the individual standards.
-
Calculate the diastereomeric purity by area normalization:
-
% Diastereomeric Purity = (Area of main peak / Sum of areas of all diastereomer peaks) x 100
-
Method 2: Reversed-Phase HPLC with Derivatization (for higher sensitivity)
This method is useful when low levels of the diastereomeric impurity need to be quantified.
1. Materials and Reagents:
-
As in Method 1, plus:
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Borate (B1201080) buffer (pH 8.0)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water with 0.1% Formic Acid
2. Derivatization Protocol:
-
To 100 µL of a 1 mg/mL solution of the sample/standard in borate buffer, add 100 µL of a 2 mg/mL solution of NBD-Cl in ethanol.
-
Heat the mixture at 60°C for 20 minutes.
-
Cool the solution to room temperature before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient elution may be required. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 465 nm[2] |
| Injection Vol. | 10 µL |
4. Quantitative Data Summary (Typical Performance):
The following table presents typical validation parameters that should be established for a reliable method. The values are illustrative and based on similar published methods.[2][4][5]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (Limit of Detection) | ~0.05 µg/mL |
| LOQ (Limit of Quantitation) | ~0.15 µg/mL |
| Resolution (Rs) | > 2.0 |
| Tailing Factor (Tf) | < 1.5 |
| Precision (%RSD) | < 2.0% |
References
stability of N-Boc-cis-4-hydroxy-L-proline under different coupling reagent conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of N-Boc-cis-4-hydroxy-L-proline in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns when using this compound in peptide coupling reactions?
The primary stability concern is epimerization at the α-carbon (Cα), which can lead to the formation of the undesired trans-diastereomer. While proline derivatives are generally less prone to racemization than other amino acids, the risk is still present, particularly under harsh coupling conditions. A secondary, though less commonly reported, concern is the potential for dehydration of the hydroxyl group.
Q2: Which factors can influence the extent of epimerization during the coupling of this compound?
Several factors can influence the degree of epimerization:
-
Coupling Reagent and Additives: The choice of coupling reagent and additive is critical. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of epimerization, especially when used with HOBt in polar aprotic solvents like DMF. Additives such as Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) are generally more effective at suppressing epimerization than HOBt. Uronium/aminium salt-based reagents like HATU and HCTU are often preferred for their efficiency and lower epimerization rates.
-
Base: The type and amount of base used can significantly impact epimerization. Sterically hindered bases, such as 2,4,6-trimethylpyridine (B116444) (collidine), are often recommended over less hindered bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to minimize base-catalyzed epimerization.
-
Solvent: Polar aprotic solvents like DMF can promote epimerization. Less polar solvents, such as dichloromethane (B109758) (DCM), may be a better choice when significant epimerization is observed, although solubility can be a limiting factor.
-
Temperature: Lower reaction temperatures are generally recommended to minimize the rate of epimerization and other side reactions.
-
Activation Time: Prolonged pre-activation of the carboxylic acid can increase the risk of forming the oxazolone (B7731731) intermediate, which is a key pathway for epimerization.
Q3: Is dehydration of the hydroxyl group a common side reaction?
While dehydration of hydroxyl-containing amino acids can occur under acidic conditions or with certain coupling reagents, it is not a widely reported side reaction for this compound during standard peptide coupling conditions. The focus of concern for this amino acid derivative is primarily on minimizing epimerization.
Troubleshooting Guide
Problem: Significant epimerization of this compound detected in the product.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent/Additive | Switch to a coupling reagent known for low epimerization, such as HATU, HCTU, or COMU. If using a carbodiimide (B86325) like DIC, replace HOBt with Oxyma. |
| Base-Induced Epimerization | Replace DIPEA or NMM with a more sterically hindered base like 2,4,6-trimethylpyridine (collidine). Use the minimum necessary amount of base. |
| Solvent Effects | If the reaction is being performed in DMF, consider switching to a less polar solvent like DCM, or a mixture of solvents, provided the starting materials are sufficiently soluble. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress to avoid unnecessarily long reaction times. |
| Prolonged Pre-activation | Minimize the pre-activation time of the this compound before adding the amine component. |
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Minimizing Epimerization of this compound
| Coupling Reagent | Additive | Relative Risk of Epimerization | Notes |
| DCC, DIC | None | High | Not recommended without an additive. |
| DCC, DIC | HOBt | Moderate to High | Epimerization can be significant, especially in DMF. |
| DCC, DIC | Oxyma | Low to Moderate | Generally superior to HOBt in suppressing epimerization. |
| HATU, HCTU | (Internal) | Low | Generally efficient and provide low levels of epimerization. |
| PyBOP | HOBt | Low to Moderate | A good alternative to carbodiimides. |
| COMU | (Internal) | Low | A modern and highly efficient coupling reagent with low epimerization potential. |
Note: This table provides a qualitative comparison based on general principles of peptide synthesis and available literature. The actual extent of epimerization can vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound using HATU
-
Preparation: In a reaction vessel, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., DMF).
-
Activation: Add HATU (1.0 eq) to the solution.
-
Base Addition: Add a sterically hindered base such as 2,4,6-trimethylpyridine (collidine) (2.0 eq).
-
Pre-activation: Stir the mixture at room temperature for 1-2 minutes.
-
Coupling: Add the amine component (1.0 eq) to the reaction mixture.
-
Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up: Upon completion, quench the reaction and proceed with standard aqueous work-up and purification procedures.
Protocol 2: General Procedure for Coupling this compound using DIC/Oxyma
-
Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and Oxyma (1.0 eq) in an appropriate solvent (e.g., DCM or DMF) at 0 °C.
-
Carbodiimide Addition: Add DIC (1.1 eq) to the solution.
-
Activation: Stir the mixture at 0 °C for 10-15 minutes.
-
Coupling: Add the amine component (1.0 eq) and the base (e.g., collidine, 2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the diisopropylurea byproduct and proceed with standard aqueous work-up and purification.
Visualizations
Technical Support Center: Coupling of N-Boc-cis-4-hydroxy-L-proline in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of N-Boc-cis-4-hydroxy-L-proline in peptide synthesis.
Troubleshooting Guide
Difficulties during the coupling of this compound are common and often related to its inherent structural properties. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low Coupling Yield
Low or no coupling of this compound is the most frequently reported issue. This can be diagnosed by a positive Kaiser test (for primary amines) or other appropriate tests for secondary amines on the resin after the coupling step.
Potential Causes and Solutions:
-
Steric Hindrance: The cis-conformation of the hydroxyl group on the proline ring, combined with the bulky Boc protecting group, creates significant steric hindrance. This can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2]
-
Solution 1: Optimize Coupling Reagents. Standard coupling reagents may not be sufficiently reactive. Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids.[3][4] (See Table 1 for a comparison).
-
Solution 2: Increase Equivalents and Reaction Time. Increase the equivalents of this compound and the coupling reagent (typically 2-4 equivalents). Extend the coupling reaction time, in some cases, even overnight.[3][5]
-
Solution 3: Double Coupling. Perform the coupling step twice with a fresh solution of the activated amino acid before proceeding to the next deprotection step.[3]
-
Solution 4: Elevate Temperature. Gently increasing the reaction temperature (e.g., to 30-50°C) can improve the kinetics of the coupling reaction.[4] Microwave-assisted synthesis can also be beneficial.[2]
-
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, blocking the N-terminal amine and preventing efficient coupling.[3][6]
-
Solution 1: Use Chaotropic Salts. Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling to disrupt secondary structures.
-
Solution 2: Modify Solvent System. Utilize a solvent mixture known to reduce aggregation, such as a 1:1:1 mixture of DCM/DMF/NMP.
-
Solution 3: Incorporate Backbone Protection. If the sequence is known to be difficult, consider incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding residue to disrupt aggregation.
-
-
Suboptimal Activation: The pre-activation step may be incomplete, leading to a low concentration of the active species.
-
Solution: Ensure Complete Dissolution and Pre-activation. Make sure the amino acid and coupling reagents are fully dissolved before initiating the coupling reaction. Allow for a sufficient pre-activation time (typically 1-5 minutes) before adding the mixture to the resin.
-
Problem: Side Reactions
Side reactions can lead to impurities that are difficult to remove during purification.
Potential Side Reactions and Prevention:
-
Racemization: Although proline is less prone to racemization than other amino acids, it can occur under certain conditions, particularly when using HOBt with carbodiimides.[7]
-
Acylation of the Hydroxyl Group: If the hydroxyl group of hydroxyproline (B1673980) is unprotected, it can be acylated by the activated carboxyl group of the incoming amino acid.
-
Prevention: While often the hydroxyl group is left unprotected to be modified later in a "proline editing" approach,[10] for sequences where this is not desired, use a protected form of the amino acid (e.g., with a tert-butyl or benzyl (B1604629) ether protecting group).[1]
-
-
Diketopiperazine Formation: This is a common side reaction when proline or hydroxyproline is at the C-terminus of a dipeptide, leading to cleavage from the resin.[11]
-
Prevention: If synthesizing a peptide with C-terminal proline, consider using a 2-chlorotrityl chloride resin, which allows for milder cleavage conditions that can leave the dipeptide intact. Alternatively, couple a pre-formed tripeptide to the resin.
-
Troubleshooting Workflow
References
- 1. peptide.com [peptide.com]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mesalabs.com [mesalabs.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
Navigating the Synthesis Maze: A Technical Support Center for Protecting cis-4-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals: Your Guide to Alternative Protecting Groups and Troubleshooting in the Synthesis of cis-4-hydroxy-L-proline Derivatives.
The unique stereochemistry of cis-4-hydroxy-L-proline makes it a valuable building block in medicinal chemistry and drug development. However, its bifunctional nature, possessing both a secondary amine and a hydroxyl group, presents significant challenges in chemical synthesis. The selection of appropriate protecting groups is paramount to avoid unwanted side reactions and ensure the desired stereochemical outcome. This technical support center provides a comprehensive guide to alternative protecting groups for cis-4-hydroxy-L-proline, complete with troubleshooting advice and detailed experimental protocols to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amine and hydroxyl functionalities of cis-4-hydroxy-L-proline?
A1: For the secondary amine, the most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). These are widely used in solid-phase peptide synthesis (SPPS). For the hydroxyl group, common choices include the trityl (Trt) group, tert-butyldimethylsilyl (TBDMS or TBS) ethers, and allyloxycarbonyl (Alloc).
Q2: What is an orthogonal protecting group strategy and why is it important for cis-4-hydroxy-L-proline?
A2: An orthogonal protecting group strategy employs protecting groups that can be removed under different conditions without affecting each other.[1] This is crucial when working with molecules like cis-4-hydroxy-L-proline that have multiple reactive sites. For instance, in peptide synthesis, the Fmoc group (amine protection) is removed with a base (like piperidine), while a tert-butyl (tBu) based group on the hydroxyl can be removed with a strong acid (like trifluoroacetic acid, TFA).[2][] This allows for the selective deprotection and modification of specific functional groups within a complex molecule.
Q3: Can I use cis-4-hydroxy-L-proline in peptide synthesis without protecting the hydroxyl group?
A3: While it is possible in some cases, it is generally not recommended. The free hydroxyl group can be acylated during the coupling steps of peptide synthesis, leading to undesired side products and a difficult purification process. Protecting the hydroxyl group ensures that the peptide chain is elongated correctly.
Troubleshooting Guide
Amine Protection Issues
Q: My Boc protection of the proline nitrogen is incomplete. What could be the issue?
A: Incomplete Boc protection can be due to several factors:
-
Reagent Quality: Ensure your Boc-anhydride (Boc₂O) is fresh and has not been hydrolyzed by moisture.
-
Base: The choice and amount of base are critical. For proline derivatives, sterically hindered bases like diisopropylethylamine (DIPEA) are often preferred to minimize side reactions. Ensure you are using the correct stoichiometry.
-
Reaction Conditions: The reaction may require longer reaction times or slightly elevated temperatures. However, be cautious as excessive heat can lead to side reactions.
-
pH: Maintaining the correct pH is crucial. The reaction should be basic enough to deprotonate the amine but not so basic as to cause other side reactions.
Q: I am observing racemization at the alpha-carbon of proline after Fmoc protection. How can I prevent this?
A: Racemization of proline and its derivatives can be a significant issue, particularly during coupling reactions in peptide synthesis.[4] To minimize racemization:
-
Coupling Reagents: The combination of a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (B26582) (HOBt) in dimethylformamide (DMF) can promote racemization.[4] Consider using alternative coupling reagents such as HCTU or COMU, which are known to suppress racemization.[5]
-
Solvent: The choice of solvent can influence the rate of racemization. Dichloromethane (B109758) (DCM) is often a better choice than DMF when using carbodiimide coupling reagents without an additive.[4]
-
Temperature: Perform coupling reactions at room temperature or below to minimize the risk of racemization.[5]
-
Pre-activation: Avoid long pre-activation times of the amino acid, as this can increase the likelihood of racemization.[5]
Hydroxyl Protection Issues
Q: The yield of my trityl protection of the hydroxyl group is low. What can I do?
A: Low yields in trityl protection can be addressed by:
-
Reaction Conditions: Trityl chloride is a bulky reagent, and the reaction may require forcing conditions, such as elevated temperatures and the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Base: A tertiary amine base like pyridine (B92270) or DIPEA is necessary to neutralize the HCl generated during the reaction. Ensure an adequate amount is used.
Q: During the deprotection of a TBDMS ether with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), I am observing decomposition of my product. Why is this happening and what are the alternatives?
A: TBAF is basic and can cause decomposition of base-sensitive substrates.[6]
-
Buffering: To mitigate the basicity, you can buffer the TBAF solution with a mild acid like acetic acid.
-
Alternative Fluoride Sources: Other fluoride sources that are less basic can be used, such as HF-pyridine complex.
-
Acidic Deprotection: TBDMS ethers are also labile to acidic conditions. A solution of acetic acid in water/THF can be effective for deprotection, though this may not be orthogonal to other acid-labile protecting groups.
Deprotection and Cleavage Side Reactions
Q: After TFA cleavage of my peptide from the resin, I see byproducts related to the trityl group. How can I avoid this?
A: The trityl cation released during acidic cleavage is a strong electrophile and can react with nucleophilic residues in your peptide, such as tryptophan and methionine.[7]
-
Scavengers: To prevent these side reactions, it is crucial to use scavengers in your cleavage cocktail. Common scavengers for the trityl cation include triisopropylsilane (B1312306) (TIS) and water.[8][9] For peptides containing sensitive residues, a more complex scavenger cocktail may be necessary. For instance, 1,2-ethanedithiol (B43112) (EDT) is effective at scavenging the trityl group from cysteine residues.[10]
Data Presentation: Protecting Group Comparison
| Protecting Group | Functionality | Protection Reagent | Deprotection Conditions | Orthogonal To | Typical Yields |
| Boc | Amine | Boc-anhydride (Boc₂O) | Strong acid (e.g., TFA) | Fmoc, Alloc, Trt (acid labile), TBDMS (fluoride labile) | >90% |
| Fmoc | Amine | Fmoc-OSu or Fmoc-Cl | Base (e.g., 20% piperidine (B6355638) in DMF) | Boc, Alloc, Trt, TBDMS | >95% |
| Trityl (Trt) | Hydroxyl | Trityl chloride | Mild acid (e.g., 1-5% TFA in DCM), Catalytic H₂/Pd | Fmoc, Alloc, TBDMS | 70-90% |
| TBDMS (TBS) | Hydroxyl | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF), Acid (e.g., AcOH) | Fmoc, Alloc, Trt (under specific conditions) | >90% |
| Alloc | Hydroxyl/Amine | Allyl chloroformate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Fmoc, Boc, Trt, TBDMS | 85-95% |
Experimental Protocols
Protocol 1: Fmoc Protection of the Amine Group of cis-4-hydroxy-L-proline
-
Dissolution: Dissolve cis-4-hydroxy-L-proline (1 equivalent) in a mixture of 1,4-dioxane (B91453) and water (e.g., 1:2 v/v).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.5-3 equivalents) to the solution and stir until dissolved.
-
Fmoc Reagent Addition: Cool the mixture in an ice bath and slowly add a solution of 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu, 1.0-1.1 equivalents) or Fmoc-Cl in dioxane.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.
-
Acidification: Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the Fmoc-protected product. A typical yield for this reaction is around 95%.[11]
Protocol 2: Trityl Protection of the Hydroxyl Group of Fmoc-cis-4-hydroxy-L-proline-OH
-
Dissolution: Dissolve Fmoc-cis-4-hydroxy-L-proline-OH (1 equivalent) in anhydrous dichloromethane (DCM) or DMF.
-
Reagent Addition: Add trityl chloride (1.5-2 equivalents) and a base such as diisopropylethylamine (DIPEA, 2-3 equivalents). For slower reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a small amount of methanol.
-
Workup: Dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 3: Alloc Deprotection from a Hydroxylamine
-
Resin Preparation : Swell the peptide-resin in dichloromethane (DCM).
-
Reagent Preparation : Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) and a scavenger such as phenylsilane (B129415) (20 equivalents) in DCM.
-
Deprotection Reaction : Add the palladium catalyst solution to the resin and stir at room temperature for 2 hours.
-
Washing : After the reaction, wash the resin thoroughly with DCM, followed by a solution of 5% sodium diethyldithiocarbamate (B1195824) in DMF to remove residual palladium, and then with DMF and DCM again.[12]
Visualizations
Selecting the Right Protecting Group: A Decision Workflow
Caption: A decision tree to guide the selection of appropriate protecting groups.
Orthogonal SPPS Workflow with Protected cis-4-hydroxy-L-proline
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
References
- 1. Protective Groups [organic-chemistry.org]
- 2. peptide.com [peptide.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. Fmoc-Pro-OH synthesis - chemicalbook [chemicalbook.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
managing steric hindrance in N-Boc-cis-4-hydroxy-L-proline coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-cis-4-hydroxy-L-proline in peptide synthesis. The unique steric hindrance of this proline analog can present challenges in achieving high coupling efficiency and purity. This guide offers practical solutions and detailed protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound often challenging?
A1: The primary challenge arises from steric hindrance. The cis conformation of the 4-hydroxyl group on the pyrrolidine (B122466) ring, combined with the bulky N-Boc protecting group, restricts access to the carboxylic acid for activation and subsequent nucleophilic attack by the amine component. This can lead to slower reaction rates and incomplete couplings.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. Aminium/uronium salts such as HATU and HBTU, and phosphonium (B103445) salts like PyBOP, are often more effective than standard carbodiimide (B86325) reagents like DCC or DIC alone.[1] For particularly difficult couplings, specialized reagents may be necessary.
Q3: What is the risk of racemization when coupling this compound?
A3: Proline and its derivatives are generally considered to have a lower risk of racemization at their own α-carbon during coupling. However, the use of certain additives, such as HOBt, in combination with carbodiimides, has been shown to potentially catalyze racemization of proline and hydroxyproline (B1673980) phenacyl esters.[2] Therefore, careful selection of the coupling cocktail is crucial. Reagents like HATU are often preferred for their rapid reaction kinetics, which can help minimize the time available for side reactions like racemization.[1]
Q4: Can the hydroxyl group of this compound interfere with the coupling reaction?
A4: While the primary challenge is steric hindrance, the hydroxyl group can potentially undergo side reactions, such as O-acylation, especially if a highly reactive coupling agent is used without proper optimization. However, in most standard peptide coupling conditions, N-acylation is significantly favored over O-acylation. Protecting the hydroxyl group is an option for particularly sensitive sequences or multi-step syntheses.
Q5: How can I monitor the progress of a coupling reaction with this compound?
A5: Standard methods for monitoring solid-phase peptide synthesis (SPPS) can be used. The Kaiser test is effective for detecting primary amines, but it is important to remember that proline is a secondary amine and will give a different colorimetric result (typically reddish-brown instead of blue). For a more definitive test for the presence of a free secondary amine, the chloranil (B122849) test or isatin (B1672199) test is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance preventing efficient reaction. 3. Sub-optimal reaction conditions (solvent, temperature, time). 4. Aggregation of the peptide on the solid support. | 1. Switch to a more potent coupling reagent such as HATU or PyBOP. 2. Perform a double coupling. 3. Increase the reaction time and/or temperature. Consider using a solvent known to disrupt secondary structures, like NMP or DMF/DCM mixtures. 4. If aggregation is suspected, consider using a different resin (e.g., a PEG-based resin) or incorporating a pseudoproline dipeptide. |
| Presence of Deletion Sequences in Final Product | Incomplete coupling at the this compound step. | - Implement a double coupling strategy for the proline residue. - Use a more efficient coupling reagent like HATU.[1] - After coupling, cap any unreacted amines with acetic anhydride (B1165640) to prevent them from reacting in subsequent cycles. |
| Side Product Formation (e.g., Guanidinylation) | Use of excess aminium/uronium-based coupling reagents (e.g., HBTU, HATU). | - Use the coupling reagent in slight excess or equimolar amounts relative to the carboxylic acid. - Consider using a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[1] |
| Racemization | Inappropriate choice of coupling additives or prolonged reaction times. | - Use a coupling reagent with a low racemization potential, such as HATU.[1] - Avoid prolonged pre-activation times. - If using a carbodiimide, be cautious with the addition of HOBt, as it has been implicated in the racemization of hydroxyproline esters.[2] |
Data Presentation: Comparison of Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages | Crude Purity (ACP 65-74) |
| HATU | Aminium/Uronium | Very High | - Fast reaction times - Low racemization risk[1] - High efficiency for hindered amino acids[1] | - Higher cost - Can cause guanidinylation if used in excess[1] | High[1] |
| HBTU | Aminium/Uronium | High | - Effective for many standard and difficult couplings - More economical than HATU | - Slower than HATU - Higher risk of racemization compared to HATU - Can cause guanidinylation | Lower than HATU[3] |
| PyBOP | Phosphonium | High | - No guanidinylation side reaction[1] - Good for hindered couplings and cyclizations | - Can be less efficient than HATU for very difficult sequences[1] - Byproducts can be difficult to remove in solution phase | Lower than HATU[1] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | - Cost-effective - Byproducts are generally soluble | - Slower reaction rates - Higher risk of racemization, particularly with hydroxyproline esters[2] - Dehydration of Asn and Gln side chains | Not reported for this specific sequence |
ACP 65-74 is a benchmark peptide sequence known for its difficulty in synthesis, and the purity of the crude product is a good indicator of the coupling reagent's efficiency.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling (Solid-Phase)
-
Resin Preparation: Swell the resin with the N-terminal deprotected amine in DMF for 30-60 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using the chloranil or isatin test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Double Coupling (Optional): If the monitoring test indicates incomplete coupling, repeat steps 2-6.
Protocol 2: PyBOP-Mediated Coupling (Solution-Phase)
-
Reactant Preparation: To a solution of the amine component (1.2 equivalents) and this compound (1 equivalent) in DMF, add DIPEA (1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Coupling Reagent Addition: Add PyBOP (1.2 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Steric hindrance in this compound coupling.
Caption: General workflow for a solid-phase coupling reaction.
Caption: Decision tree for troubleshooting low coupling yields.
References
impact of solvent on N-Boc-cis-4-hydroxy-L-proline reaction outcomes
Technical Support Center: N-Boc-cis-4-hydroxy-L-proline Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving this compound. This resource is designed to assist in troubleshooting and optimizing your experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
A1: this compound is a solid at room temperature. Its solubility varies depending on the solvent. For reactions, polar aprotic solvents are generally a good starting point.
-
High Solubility: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) typically offer high solubility.
-
Moderate Solubility: Alcohols like methanol (B129727) and ethanol (B145695) can be used, as well as Tetrahydrofuran (THF).
-
Lower Solubility: Chlorinated solvents like Dichloromethane (DCM) and chloroform (B151607) can be effective, especially for subsequent reactions.[1]
-
Sparingly Soluble: It is sparingly soluble in aqueous buffers. To achieve solubility in aqueous media, it is recommended to first dissolve the compound in a minimal amount of DMF and then dilute with the chosen buffer.
Q2: I am planning a Mitsunobu reaction to invert the C4 hydroxyl group. Which solvent should I choose?
A2: The Mitsunobu reaction is highly sensitive to the choice of solvent. Tetrahydrofuran (THF) is the most commonly used and often preferred solvent for this reaction. Other solvents like Dichloromethane (DCM) and toluene (B28343) have also been used successfully. The choice can impact reaction rate and the ease of byproduct removal. For instance, using toluene can be advantageous in large-scale reactions.
Q3: How does the solvent affect the cis/trans isomerism of the Boc-proline amide bond?
A3: The solvent polarity can influence the equilibrium between the cis and trans conformers of the prolyl amide bond. This is due to the differential solvation of the transition states and ground states of the two isomers. While specific data for this compound is limited, studies on related Boc-proline peptides show that increasing the fraction of a nonpolar solvent like deuterochloroform (CDCl3) in a polar solvent like hexadeuterodimethylsulfoxide (DMSO-d6) can shift the equilibrium. This conformational control can be critical for subsequent reactions or for the biological activity of the final product.
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reaction
Q: I am attempting to methylate the carboxylic acid of this compound, but my yields are consistently low. What could be the cause?
A: Low yields in the esterification of this substrate can stem from several factors, many of which are solvent-related.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion due to poor solubility of the starting material or suboptimal reaction conditions.
-
Troubleshooting Step: Ensure your starting material is fully dissolved. A patent for the synthesis of the corresponding methyl ester suggests a two-step process where the Boc protection is performed in Dichloromethane (DCM), and the subsequent esterification is carried out in Tetrahydrofuran (THF).[2] This indicates that THF is a suitable solvent for the esterification step, likely due to its ability to dissolve the intermediate and facilitate the reaction.
-
-
Side Reactions: Inappropriate reaction conditions can lead to side reactions. For example, using harsh esterification methods like those involving thionyl chloride can lead to the removal of the acid-sensitive Boc protecting group.[2]
-
Troubleshooting Step: Employ milder esterification conditions, such as using a carbodiimide (B86325) coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in THF. This method proceeds under neutral conditions, preserving the Boc group.
-
-
Workup Losses: Product may be lost during the aqueous workup if the solvent system is not optimized.
-
Troubleshooting Step: Ensure that the organic solvent used for extraction (e.g., ethyl acetate, DCM) is of sufficient volume to fully extract the product from the aqueous phase. Perform multiple extractions to maximize recovery.
-
Issue 2: Byproduct Formation in Mitsunobu Reaction
Q: My Mitsunobu reaction on this compound is producing significant byproducts, primarily triphenylphosphine (B44618) oxide (TPPO) which is difficult to remove. How can I mitigate this?
A: The Mitsunobu reaction is notorious for the formation of byproducts like triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. Solvent choice can influence not only the reaction's success but also the ease of purification.
Potential Causes & Solutions:
-
Reagent Adduct Formation: The reaction proceeds through several intermediates, and the solvent can affect their stability and reactivity.
-
Troubleshooting Step: THF is the most preferable solvent as it effectively solvates the reaction intermediates. The order of addition is also critical: the alcohol (this compound), nucleophile (e.g., a carboxylic acid), and triphenylphosphine should be dissolved in THF and cooled before the dropwise addition of the azodicarboxylate (e.g., DIAD or DEAD).
-
-
Byproduct Crystallization: In some cases, byproducts can crystallize out of the reaction mixture, which can be advantageous.
-
Troubleshooting Step: While THF is standard, consider screening other solvents. A study on a Mitsunobu reaction noted that byproducts can crystallize out of the reaction medium, and this is highly solvent-dependent.[3] Running test reactions in solvents like toluene or DCM might lead to a cleaner separation post-reaction.
-
-
Purification Challenges: The high polarity of TPPO makes it difficult to separate from polar products via standard chromatography.
-
Troubleshooting Step: A process has been developed for large-scale reactions to purge TPPO from the crude product of Mitsunobu reactions, which can be adapted.[4] Alternatively, using a non-polar solvent like toluene for the reaction may facilitate the precipitation of TPPO upon cooling or addition of a co-solvent like hexane.
-
Quantitative Data Summary
Table 1: Impact of Solvent on Proline-Catalyzed Aldol (B89426) Reactions
| Solvent | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Notes |
| Hexane | - | 65:35 | Lower enantioselectivity in non-polar solvents.[5] |
| Acetonitrile | - | - | Commonly used, moderate results.[5] |
| Methanol | - | - | Protic solvents can sometimes interfere.[5] |
| DMSO | >20:1 | 95:5 | High enantioselectivity often observed in polar aprotic solvents.[5] |
| Water | >20:1 | 97:3 | Can lead to excellent selectivity in some cases. |
| DCM | - | Opposite enantiomer compared to acetone (B3395972) in some systems. | Highlights the dramatic effect solvent can have on stereochemical outcome. |
| DMSO/Acetone + Chloroform | - | Increased er | Solvent mixtures can fine-tune selectivity and reaction rate. |
Data adapted from studies on proline-catalyzed aldol reactions and may be indicative of solvent behavior in other reactions involving proline derivatives.
Experimental Protocols
Protocol 1: General Procedure for Mitsunobu Inversion of this compound
This protocol is a generalized procedure for the inversion of the C4 hydroxyl group to the trans configuration, a common transformation for this substrate.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), a suitable nucleophile (e.g., 4-nitrobenzoic acid, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous Tetrahydrofuran (THF, ~10 volumes).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled, stirring solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The formation of a white precipitate (TPPO) is often an indication of reaction progress.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired inverted product from TPPO and other byproducts.
Protocol 2: Esterification of this compound
This protocol is adapted from a patented synthesis of the corresponding methyl ester.[2]
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous Tetrahydrofuran (THF, ~10 volumes) in a round-bottom flask, add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.).
-
Reaction Initiation: Stir the mixture at room temperature for 1 hour.
-
Methanol Addition: Add methanol (2.0 eq.) dropwise to the reaction mixture.
-
Reaction Completion: Maintain the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Collect the filtrate and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be further purified by recrystallization or flash column chromatography if necessary.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues in reactions involving this compound, with a focus on solvent-related factors.
Caption: Troubleshooting workflow for solvent-related issues.
Mitsunobu Reaction Simplified Mechanism
This diagram illustrates the key steps of the Mitsunobu reaction, highlighting the role of the solvent in mediating the process.
Caption: Key intermediates in the Mitsunobu reaction.
Experimental Workflow for Solvent Screening
This diagram shows a systematic workflow for selecting the optimal solvent for a new reaction.
Caption: Systematic workflow for reaction solvent optimization.
References
- 1. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acylurea Formation in Carbodiimide-Mediated Couplings
Welcome to the technical support center for the detection and mitigation of N-acylurea formation in carbodiimide-mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is N-acylurea and why is it a problem in my carbodiimide (B86325) coupling reaction?
A1: N-acylurea is a common, undesired byproduct that forms during carbodiimide-mediated coupling reactions, such as those using EDC or DCC. It arises from the rearrangement of the reactive O-acylisourea intermediate.[1][2][3] This rearrangement is an intramolecular acyl migration.[3][4] The formation of N-acylurea is problematic for several reasons: it consumes the activated carboxylic acid, reducing the yield of the desired amide product, and it can be difficult to separate from the target molecule due to similar solubility profiles, complicating purification.[2][4]
Q2: How can I detect the presence of N-acylurea in my reaction mixture?
A2: The presence of N-acylurea can be detected using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for both detection and quantification.[5] Mass Spectrometry (MS) can confirm the identity of the byproduct by its characteristic mass-to-charge ratio.[3][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for characterization, with specific proton and carbon signals corresponding to the N-acylurea structure.[3][7][8] Thin-Layer Chromatography (TLC) can often show a distinct spot for the N-acylurea byproduct, aiding in reaction monitoring.[3]
Q3: What are the primary factors that promote N-acylurea formation?
A3: Several factors can increase the likelihood of N-acylurea formation:
-
Absence of Coupling Additives: Running the reaction without additives like HOBt or NHS allows the O-acylisourea intermediate to persist longer, increasing the chance of rearrangement.[2][9]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of the rearrangement to N-acylurea.[10][11]
-
Solvent Choice: The use of polar aprotic solvents such as DMF and THF can enhance the formation of the N-acylurea byproduct.[4][12] Solvents with low dielectric constants, like dichloromethane (B109758) or chloroform, can help minimize this side reaction.[1]
-
pH: Higher pH levels can slow down the overall reaction cycle, which may favor N-acylurea formation.[10][13]
-
Steric Hindrance: Sterically hindered carboxylic acids or amines can slow down the desired coupling reaction, giving the O-acylisourea intermediate more time to rearrange.
Troubleshooting Guide
Issue 1: Low yield of desired amide product and a significant, unidentified byproduct.
| Possible Cause | Troubleshooting Step |
| N-acylurea formation | 1. Add a coupling additive: Introduce 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to the reaction. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive towards the amine.[2][9][11] 2. Lower the reaction temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to slow down the rearrangement reaction.[10][11] 3. Optimize pH: Conduct the reaction in a slightly acidic pH range (4.5-6.0) to facilitate efficient coupling while minimizing carbodiimide instability.[10][14][15] |
| Suboptimal Reagent Concentration | 1. Increase catalyst concentration: A higher concentration of the carboxylic acid catalyst can sometimes reduce the lifetime of the O-acylisourea intermediate, thus decreasing N-acylurea formation.[10] |
Issue 2: Difficulty in purifying the final product, with a persistent impurity.
| Possible Cause | Troubleshooting Step |
| N-acylurea byproduct co-elutes with the product | 1. Utilize a water-soluble carbodiimide: Switch to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Both the resulting urea (B33335) and the N-acylurea byproduct are water-soluble and can often be removed with an aqueous workup.[2][4] 2. Optimize chromatography: If using column chromatography for purification, try a different solvent system or gradient to improve separation. Preparative layer chromatography (PLC) can also be an effective purification method.[3] 3. Crystallization: If the desired product is crystalline, recrystallization may effectively remove the N-acylurea impurity. |
| Insoluble byproduct from DCC | 1. Filtration: If using Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[2] For residual soluble DCU, cooling the reaction mixture can further precipitate the urea.[16] |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the formation of N-acylurea.
Table 1: Effect of Additives on N-Acylurea Formation
| Additive (10 mM) | N-Acylurea Yield (%) | Anhydride Yield (%) |
| None | ~40 | ~60 |
| 1,2,4-Triazole | ~40 | ~60 |
| DMAP | ~40 | ~60 |
| Pyridine | 5 | 92 |
Data sourced from a study using 100 mM C3 fueled with 50 mM EDC.[5][10][17]
Table 2: Effect of Temperature on N-Acylurea Formation
| Temperature | N-Acylurea Concentration (mM) |
| 5 °C | 10 |
| 35 °C | 20 |
Data reflects the concentration of N-acylurea when the reaction was fueled with 50 mM EDC.[10][18]
Table 3: Effect of pH on N-Acylurea Formation
| pH | N-Acylurea Formation (%) |
| 5.0 | 1 ± 0.5 |
| 6.0 | 2 ± 1 |
| 7.0 | 6 ± 1 |
Data from a reaction with 100 mM precursor and 60 mM EDC.[13]
Experimental Protocols
Protocol 1: General Procedure for Minimizing N-Acylurea Formation in Amide Coupling
-
Reagent Preparation: Dissolve the carboxylic acid (1 equivalent) and a coupling additive such as HOBt or NHS (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DCM or DMF).
-
Reaction Cooldown: Cool the solution to 0 °C in an ice bath.
-
Carbodiimide Addition: Add the carbodiimide (e.g., EDC or DCC, 1.1 equivalents) to the cooled solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1 equivalent) to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS to check for the consumption of starting materials and the formation of the product and any byproducts.
-
Work-up:
-
If using DCC, filter the reaction mixture to remove the precipitated DCU.
-
If using EDC, perform an aqueous workup by washing the reaction mixture with a dilute acid (e.g., 1M HCl) and a dilute base (e.g., saturated NaHCO₃) to remove unreacted starting materials and water-soluble byproducts.
-
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography.
Protocol 2: Detection and Quantification of N-Acylurea using HPLC
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
-
Standard Preparation: Prepare standard solutions of the starting carboxylic acid, the desired amide product, and if available, a purified sample of the corresponding N-acylurea at known concentrations.
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically effective.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm and 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and N-acylurea by comparing their retention times with the prepared standards.
-
Generate a calibration curve for the N-acylurea standard.
-
Quantify the amount of N-acylurea in the reaction samples by integrating the peak area and comparing it to the calibration curve.
-
Visual Guides
Here are diagrams illustrating the key chemical pathways and experimental workflows.
Caption: Carbodiimide reaction pathway showing the desired amide formation and the competing N-acylurea side reaction.
Caption: The role of additives in trapping the O-acylisourea intermediate to favor amide formation.
Caption: A logical workflow for troubleshooting low reaction yields potentially caused by N-acylurea formation.
References
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 11. bachem.com [bachem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to N-Boc-cis-4-hydroxy-L-proline and N-Boc-trans-4-hydroxy-L-proline in Peptide Science
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of amino acid building blocks offers a powerful tool for modulating the structure, stability, and biological activity of peptides. Among the modified prolines, N-Boc-cis-4-hydroxy-L-proline and N-Boc-trans-4-hydroxy-L-proline are two key isomers that impart distinct conformational properties to peptide chains. This guide provides an objective comparison of these two building blocks, supported by experimental data, to aid in their strategic application in peptide design and drug development.
Structural and Conformational Differences
The fundamental difference between this compound and N-Boc-trans-4-hydroxy-L-proline lies in the stereochemistry of the hydroxyl group at the C4 position of the pyrrolidine (B122466) ring. This seemingly subtle variation has profound consequences for the puckering of the proline ring, which in turn dictates the conformation of the peptide backbone.
-
N-Boc-trans-4-hydroxy-L-proline (Hyp): The hydroxyl group in the trans configuration (relative to the carboxyl group) favors a Cγ-exo ring pucker. This conformation is critical for the stability of the collagen triple helix, as it preorganizes the peptide backbone into a conformation amenable to triple helix formation.[1][2] The exo pucker also stabilizes the trans conformation of the preceding peptide bond.[1]
-
This compound (hyp): The hydroxyl group in the cis configuration generally favors a Cγ-endo ring pucker.[1] However, research suggests that a transannular hydrogen bond can form between the hydroxyl group and the proline's own carbonyl group, which can unusually favor a high trans-to-cis ratio of the preceding peptide bond, a feature typically associated with the exo pucker.[1]
The following diagram illustrates the workflow for synthesizing peptides with these modified prolines and subsequent conformational analysis.
Impact on Peptide Stability
The conformational preferences of cis- and trans-4-hydroxy-L-proline directly translate to significant differences in the stability of the resulting peptides, particularly in structured peptides like collagen.
Thermal Stability:
The incorporation of trans-4-hydroxy-L-proline, especially in the Yaa position of the collagen-like Gly-Xaa-Yaa repeating sequence, dramatically enhances the thermal stability of the collagen triple helix.[3] This stabilizing effect is attributed to stereoelectronic effects that preorganize the peptide backbone for optimal triple-helical packing.[2] In contrast, studies on collagen-mimetic peptides have shown that the inclusion of cis-4-hydroxy-L-proline provides less conformational stability than proline itself.[1]
The table below summarizes representative data on the thermal melting temperatures (Tm) of collagen-like peptides containing different proline analogs.
| Peptide Sequence | Proline Analog at Xaa | Proline Analog at Yaa | Melting Temperature (Tm) in °C | Reference |
| (Pro-Pro-Gly)₁₀ | Proline | Proline | 24 | [4] |
| (Pro-Hyp-Gly)₁₀ | Proline | trans-4-hydroxy-L-proline | 58 | [4] |
| (Pro-mop-Gly)₁₀ | Proline | (2S,4S)-4-methoxyproline (cis-analog) | 36 | [1] |
Cis-Trans Isomerization:
The equilibrium between the cis and trans conformations of the peptide bond preceding a proline residue is a critical determinant of peptide and protein folding kinetics. The stereochemistry of the 4-hydroxyl group influences this equilibrium. Trans-4-hydroxy-L-proline stabilizes the trans isomer of the preceding peptide bond to a greater extent than unsubstituted proline.[1] The effect of cis-4-hydroxy-L-proline is more complex; while it generally favors the endo pucker associated with the cis peptide bond, the potential for a transannular hydrogen bond can increase the trans population.[1]
The following table presents data on the trans/cis ratio for an acetylated and methylated dipeptide model.
| Dipeptide | trans/cis Ratio | Solvent | Reference |
| Ac-Pro-OMe | 4.6 | D₂O | [1] |
| Ac-Hyp-OMe (trans) | ~7.0 (estimated from related studies) | D₂O | [1] |
| Ac-hyp-OMe (cis) | 4.9 | D₂O | [1] |
Biological Activity of Hydroxyproline-Containing Peptides
Beyond their structural roles, peptides containing hydroxyproline (B1673980) can exhibit biological activity. For instance, the dipeptide prolyl-4-hydroxyproline (Pro-Hyp), which is derived from collagen breakdown, has been shown to influence cellular behavior.[5]
Signaling Pathway:
Pro-Hyp has been demonstrated to promote the differentiation and motility of tendon cells.[5] This effect is mediated, at least in part, through the activation of β1-integrin, which in turn can trigger downstream signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway.[5][6] The activation of the ERK pathway is a key regulator of cell proliferation and differentiation.[7]
The diagram below illustrates the proposed signaling pathway initiated by the Pro-Hyp dipeptide.
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta1 integrin/FAK/ERK signalling pathway is essential for human fetal islet cell differentiation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A protein kinase C/Ras/ERK signaling pathway activates myeloid fibronectin receptors by altering beta1 integrin sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Boc and N-Fmoc Protecting Groups for cis-4-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate N-protecting group is a critical decision in the chemical synthesis involving amino acids, directly impacting reaction yields, purity, and the overall strategic approach. This guide provides an objective comparison of two of the most widely used amine protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically for the protection of the secondary amine in cis-4-hydroxy-L-proline. This guide is supported by experimental data from peer-reviewed literature and patents to aid in the rational selection of a protecting group strategy.
General Principles
The core difference between the N-Boc and N-Fmoc protecting groups lies in their cleavage conditions, which forms the basis of their application in orthogonal synthesis strategies. The Boc group is labile to acidic conditions, typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). In contrast, the Fmoc group is stable to acids but is readily cleaved by basic conditions, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the N-Boc and N-Fmoc protection and deprotection of cis-4-hydroxy-L-proline, based on available experimental protocols.
| Parameter | N-Boc Protection | N-Fmoc Protection |
| Protection Yield | 82.0% (for the methyl ester derivative)[1] | ~95% (adapted from L-proline)[2] |
| Protection Conditions | Di-tert-butyl dicarbonate (B1257347) (Boc)₂, DMAP, CH₂Cl₂ | 9-Fluorenylmethyl chloroformate (Fmoc-Cl), K₂CO₃, 1,4-dioxane (B91453)/H₂O |
| Deprotection Conditions | Strong acid (e.g., TFA, HCl) | Mild base (e.g., 20% piperidine in DMF) |
| Key Stability Note | Can be removed under harsh acidic conditions used in subsequent reaction steps[1] | Stable to acidic conditions, allowing for orthogonal protection strategies[3][] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of cis-4-hydroxy-L-proline with both Boc and Fmoc groups are provided below.
N-Boc Protection of cis-4-hydroxy-L-proline
This protocol is adapted from a patented procedure for the synthesis of N-Boc-cis-4-hydroxyproline methyl ester.[1]
Materials:
-
4-hydroxy-L-proline
-
Dichloromethane (B109758) (CH₂Cl₂)
-
4-Dimethylaminopyridine (DMAP)
-
Di-tert-butyl dicarbonate (Boc)₂
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add 850g of dichloromethane, 131g of 4-hydroxy-L-proline, and 12.2g of DMAP. Stir the mixture for 10 minutes.
-
Slowly add 240g of (Boc)₂ to the reaction solution, maintaining the internal temperature at or below 30 °C.
-
After the addition is complete, maintain the internal temperature at 20-30 °C and stir the mixture overnight.
-
Monitor the reaction by TLC until the raw materials are completely consumed.
-
Add 500g of water to the reaction solution and stir for 1 hour at 20-30 °C.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc-protected product.
N-Fmoc Protection of cis-4-hydroxy-L-proline
This protocol is adapted from the N-Fmoc protection of L-proline and is expected to yield similar results with cis-4-hydroxy-L-proline.[2]
Materials:
-
cis-4-hydroxy-L-proline
-
1,4-Dioxane
-
Water
-
Potassium carbonate (K₂CO₃)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve cis-4-hydroxy-L-proline (8.7 mmol) in a mixture of 1,4-dioxane (4 mL) and water (15 mL).
-
Add K₂CO₃ (23 mmol) to the solution, followed by the addition of Fmoc-Cl (8.3 mmol).
-
Stir the resulting mixture overnight at room temperature.
-
Add water (10 mL) and extract with diethyl ether (2 x 20 mL) to remove impurities.
-
Acidify the aqueous phase to a pH of 2-3 with 1M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the N-Fmoc-protected product.
N-Boc Deprotection
Standard N-Boc deprotection is achieved using strong acids.
Materials:
-
N-Boc-cis-4-hydroxy-L-proline derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
N-Fmoc Deprotection
The Fmoc group is typically removed using a solution of piperidine in DMF.
Materials:
-
N-Fmoc-cis-4-hydroxy-L-proline derivative (e.g., on a solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the N-Fmoc protected substrate (e.g., peptide-resin) in DMF.
-
Treat the substrate with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Repeat the piperidine treatment to ensure complete deprotection.
-
Wash the deprotected substrate thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
Mandatory Visualizations
The following diagrams illustrate the chemical structures and the logical workflows for the protection and deprotection of cis-4-hydroxy-L-proline.
Caption: Chemical structures of N-Boc and N-Fmoc protected cis-4-hydroxy-L-proline.
Caption: Protection workflows for cis-4-hydroxy-L-proline.
Caption: Deprotection workflows for N-Boc and N-Fmoc protected cis-4-hydroxy-L-proline.
Discussion and Recommendations
N-Boc Protection:
The N-Boc protection of cis-4-hydroxy-L-proline offers a solid yield and utilizes readily available reagents.[1] However, a key consideration is the lability of the Boc group in acidic conditions. This can be a double-edged sword. While it allows for easy deprotection, it also poses a risk of premature cleavage during subsequent synthetic steps that may require acidic conditions. For instance, certain esterification or coupling reactions can be acid-catalyzed, potentially leading to a mixture of protected and deprotected material, which would complicate purification and lower the overall yield.[1]
N-Fmoc Protection:
The N-Fmoc protection strategy generally provides high yields and offers the significant advantage of orthogonality to acid-labile protecting groups.[3][] This is particularly beneficial when further modifications are planned on the molecule, such as the protection of the hydroxyl group with an acid-labile group like a tert-butyl (tBu) or trityl (Trt) ether. The Fmoc group's stability in acidic environments ensures that the amine remains protected while other manipulations are carried out. The mild basic conditions required for Fmoc deprotection are generally compatible with a wide range of other functional groups.
Side Reactions:
For N-Boc protection, the primary side reaction of concern is the inadvertent deprotection in the presence of acid. For N-Fmoc protection, a potential side reaction during deprotection with piperidine is the formation of a dibenzofulvene-piperidine adduct, which needs to be thoroughly washed away from the product. In some cases, especially with sterically hindered amino acids, racemization can be a concern with Fmoc chemistry, though this is less of an issue for a secondary amine like proline.
The choice between N-Boc and N-Fmoc protection for cis-4-hydroxy-L-proline should be guided by the overall synthetic strategy.
-
N-Boc is a suitable choice for simpler synthetic routes where subsequent steps do not involve harsh acidic conditions. Its lower cost can also be a factor for large-scale synthesis.
-
N-Fmoc is the preferred protecting group for more complex syntheses that require orthogonal protection strategies. Its stability to acid allows for greater flexibility in the choice of protecting groups for other functionalities, such as the hydroxyl group of cis-4-hydroxy-L-proline. This makes it the superior choice for the synthesis of complex peptides and other highly functionalized molecules.
Researchers should carefully consider the downstream reaction conditions and the need for orthogonal protection when selecting between these two robust and widely used protecting groups.
References
A Comparative Guide to N-Boc-cis-4-hydroxy-L-proline and Other Non-Natural Proline Analogs in Structural Studies
For Researchers, Scientists, and Drug Development Professionals
The introduction of non-natural amino acids into peptides and proteins is a powerful tool for probing and modulating their structure, stability, and function. Among these, proline analogs are of particular interest due to the unique conformational constraints imposed by the proline ring. This guide provides a comparative overview of N-Boc-cis-4-hydroxy-L-proline versus other non-natural proline analogs, supported by experimental data from structural studies.
Introduction to Proline and its Analogs
Proline's rigid pyrrolidine (B122466) ring restricts the peptide backbone's flexibility, influencing protein folding and stability. The puckering of this ring (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond are critical determinants of local conformation. Non-natural proline analogs, with substitutions on the pyrrolidine ring, allow for the fine-tuning of these properties.
This compound is a derivative of hydroxyproline (B1673980) where the hydroxyl group is in the cis configuration relative to the carboxyl group, and the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This analog is a valuable building block in solid-phase peptide synthesis for introducing a hydroxylated proline residue at a specific position. The stereochemistry of the hydroxyl group significantly impacts the conformational preferences of the proline ring and its interactions within a peptide or protein structure.
Comparative Analysis of Proline Analogs
The choice of a proline analog can have profound effects on the stability and conformation of a peptide or protein. The following tables summarize quantitative data from various studies comparing the effects of different proline analogs.
Table 1: Effects of Proline Analogs on Protein and Peptide Stability
| Proline Analog | Model System | Change in Melting Temperature (ΔTm) | Change in Free Energy of Unfolding (ΔΔG) | Reference |
| (2S,4R)-4-Fluoroproline ((4R)-FPro) | Ubiquitin | Not Reported | -4.71 kJ·mol⁻¹ (stabilizing) | [1] |
| L-Proline (L66P substitution) | T4 Lysozyme | Not Reported | 7.1 kcal/mol (destabilizing) | [2] |
| L-Proline (L91P substitution) | T4 Lysozyme | Not Reported | 8.2 kcal/mol (destabilizing) | [2] |
| (Pro-Hyp(R)-Gly)₁₀ | Collagen-like peptide | Tm = 58°C | Enthalpically stabilized | [3] |
| (Pro-fPro(R)-Gly)₁₀ | Collagen-like peptide | Tm = 62°C | Entropically stabilized | [3] |
| (Pro-Pro-Gly)₁₀ | Collagen-like peptide | Tm = 41°C | Baseline | [3] |
| 3-Hydroxyproline (in Xaa position) | Collagen-like peptide | Lower than Proline | Destabilizing | [4] |
| 3-Hydroxyproline (in Yaa position) | Collagen-like peptide | Significantly lower than Proline | Highly destabilizing | [4] |
Note: Direct comparison should be made with caution as the experimental conditions and model systems vary between studies.
Table 2: Conformational Preferences of Proline Analogs
| Proline Analog | Ring Pucker Preference | Peptide Bond Isomer Preference (Xaa-Pro) | Reference |
| Proline | Cγ-endo (slight preference) | trans favored, but significant cis population | [5] |
| (2S,4R)-4-Hydroxyproline (trans-4-Hyp) | Cγ-exo | trans | [5] |
| (2S,4S)-4-Hydroxyproline (cis-4-Hyp) | Cγ-endo | cis | [5] |
| (2S,4R)-4-Fluoroproline ((4R)-FPro) | Cγ-exo | trans | [6][7] |
| (2S,4S)-4-Fluoroproline ((4S)-FPro) | Cγ-endo | cis | [6][7] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
1. Resin Preparation:
- Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
- Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
2. First Amino Acid Coupling:
- Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
3. Deprotection:
- Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.
4. Coupling of this compound:
- Activate the carboxyl group of this compound with a coupling agent.
- Add the activated amino acid and a base to the resin and allow the coupling reaction to proceed.
- Note: The Boc group on the proline nitrogen is orthogonal to the Fmoc protection of other amino acids and will remain intact during the synthesis.
5. Chain Elongation:
- Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
6. Cleavage and Deprotection:
- Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers) to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.
7. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verify the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Incorporation of a Non-Natural Proline Analog via Amber Suppression Mutagenesis
This protocol provides a general workflow for the site-specific incorporation of a non-natural proline analog into a protein expressed in a host organism (e.g., E. coli or mammalian cells).[8][9][10]
1. Plasmid Preparation:
- Prepare a plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired proline position.
- Prepare a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired non-natural proline analog.
2. Transformation/Transfection:
- Co-transform (for bacteria) or co-transfect (for mammalian cells) the host cells with both plasmids.
3. Cell Culture and Induction:
- Culture the cells in a suitable growth medium.
- Supplement the medium with the non-natural proline analog.
- Induce protein expression using an appropriate inducer (e.g., IPTG for E. coli).
4. Protein Expression and Purification:
- The orthogonal aaRS will charge its cognate tRNA with the non-natural proline analog.
- During translation, the ribosome will recognize the amber stop codon and the charged orthogonal tRNA will insert the non-natural proline analog into the growing polypeptide chain.
- Lyse the cells and purify the full-length protein containing the non-natural proline analog using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
5. Verification:
- Confirm the successful incorporation of the non-natural amino acid at the specific site using mass spectrometry (e.g., LC-MS/MS).
Visualizations
References
- 1. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 3. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bif.wisc.edu [bif.wisc.edu]
- 5. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 10. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
A Comparative Analysis of N-Boc-cis-4-hydroxy-L-proline in VHL Ligand Binding for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the selection of a suitable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative study of N-Boc-cis-4-hydroxy-L-proline as a foundational scaffold for VHL ligands, evaluating its performance against key alternatives with supporting experimental data and detailed protocols.
The this compound moiety is a cornerstone in the design of potent VHL ligands. Its inherent stereochemistry and hydroxyl group are crucial for mimicking the binding of the natural VHL substrate, Hypoxia-Inducible Factor 1α (HIF-1α).[1][2] This mimicry allows for the effective recruitment of the VHL E3 ligase complex to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This guide will delve into the quantitative aspects of binding affinity and degradation potency of ligands derived from this scaffold and compare them with alternatives.
Comparative Analysis of VHL Ligand Performance
The efficacy of a VHL ligand is not solely determined by its binary binding affinity to VHL. The formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex is a critical determinant of successful protein degradation.[4] This cooperative binding can sometimes compensate for weaker binary affinities.[4]
Below is a summary of quantitative data comparing various VHL ligands, including those derived from the hydroxyproline (B1673980) scaffold and notable alternatives.
| VHL Ligand Scaffold/Example | Binding Affinity to VHL (Kd/Ki/IC50) | PROTAC Example | Target Protein | PROTAC Degradation Potency (DC50) |
| Hydroxyproline-based | ||||
| VH032 | Kd: 185 nM | MZ1 | BRD4 | ~15 nM[4] |
| VH298 | Kd: 80-90 nM | - | - | -[4] |
| VHL Ligand 8 | Ki: 2-3 µM | ARD-266 | Androgen Receptor (AR) | 0.2-1 nM[4] |
| Fluorinated Hydroxyproline-based | ||||
| (3R,4S)-F-Hyp derivative | Comparable to parent Hyp-compound | - | - | -[1] |
| (3S,4S)-F-Hyp derivative | Considerably lower than parent Hyp-compound | Modified MZ1 | Brd4 | Nanomolar range despite ~20-fold loss in VHL binding affinity[5][6] |
Table 1: Comparison of Binding Affinities and PROTAC Potencies of Various VHL Ligands. This table illustrates that while high affinity to VHL is often desirable, even ligands with weaker binding can form highly potent PROTACs, underscoring the importance of ternary complex formation.
VHL-Mediated Protein Degradation Pathway
The following diagram illustrates the signaling pathway of VHL-mediated protein degradation initiated by a PROTAC.
Figure 1: VHL-Mediated Protein Degradation Pathway.
Experimental Protocols
Accurate assessment of VHL ligand binding and subsequent PROTAC efficacy relies on robust experimental methodologies. Below are detailed protocols for key assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This is a competitive assay format to measure the binding of a compound to the VHL complex.[7]
Objective: To determine the IC50 of a test compound that competes with a known fluorescently-labeled VHL ligand.
Materials:
-
6His-tagged human VHL protein complex (VBC)
-
VHL-Red Ligand (fluorescent acceptor)
-
Anti-6His Europium Cryptate-labeled antibody (fluorescent donor)
-
Test compounds (e.g., derived from this compound)
-
Assay buffer
-
Low-volume 96- or 384-well white plates
Procedure:
-
Dispense test compounds or standards at various concentrations into the assay plate.
-
Add the 6His-tagged VHL protein complex to each well.
-
Add the pre-mixed HTRF reagents (Anti-6His Europium Cryptate antibody and VHL-Red Ligand).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Read the fluorescence at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665nm/620nm) and plot against the test compound concentration to determine the IC50 value.
Fluorescence Polarization (FP) Binding Assay
This assay measures the displacement of a fluorescently labeled tracer from the VHL complex by a PROTAC or VHL ligand.[8]
Objective: To determine the binding affinity (Kd or IC50) of a PROTAC for the VHL complex.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL tracer (e.g., FAM-labeled HIF-1α peptide)
-
PROTAC or test ligand
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
In a 384-well plate, add a fixed concentration of the VBC complex and the fluorescent tracer.
-
Add serial dilutions of the PROTAC or test ligand.
-
Incubate at room temperature for 1-2 hours.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the test compound.
-
Plot the fluorescence polarization values against the logarithm of the PROTAC concentration to calculate the IC50.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[8]
Objective: To characterize the thermodynamics of binary (PROTAC to VHL) and ternary (PROTAC-VHL to target protein) complex formation.
Materials:
-
Purified VBC complex and Protein of Interest (POI)
-
PROTAC
-
ITC buffer (dialysis buffer)
Procedure:
-
Binary Titration: Titrate the PROTAC solution into the VBC complex in the ITC cell to determine the binding of the PROTAC to VHL.
-
Ternary Complex Titration: Pre-saturate the VBC complex with the PROTAC and titrate this binary complex into the POI solution to characterize the ternary complex formation.
-
Measure and integrate the heat changes from each injection.
-
Analyze the data to determine the binding affinity and other thermodynamic parameters.
Cellular Degradation Assays (Western Blot and HiBiT)
These assays quantify the reduction of the target protein levels in cells treated with a PROTAC.
Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.
Western Blot Protocol: [3]
-
Culture cells and treat with serial dilutions of the PROTAC for a specified time.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against the target protein and a loading control.
-
Incubate with HRP-conjugated secondary antibodies and develop with a chemiluminescent substrate.
-
Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.
HiBiT Protocol (requires CRISPR/Cas9 tagged cell line): [8]
-
Seed HiBiT-tagged cells in a white assay plate and treat with the PROTAC.
-
Add Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein.
-
Incubate to allow cell lysis and formation of the luminescent NanoBiT® enzyme.
-
Measure luminescence using a plate reader. A decrease in signal corresponds to a decrease in the target protein level.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the evaluation of a VHL-based PROTAC.
Figure 2: Experimental Workflow for PROTAC Evaluation.
Logical Relationship in Comparative Study
The choice of the VHL ligand core, such as this compound or its derivatives, directly influences the subsequent performance of the resulting PROTAC.
Figure 3: Logical Flow of a Comparative Study.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. HTRF Human VHL Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N-Boc- and N-Cbz-Protected cis-4-hydroxy-L-proline in Solution-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in the design of a successful solution-phase peptide synthesis strategy. This guide provides a detailed comparison of two commonly used protected forms of cis-4-hydroxy-L-proline: N-Boc-cis-4-hydroxy-L-proline and N-Cbz-cis-4-hydroxy-L-proline.
The choice between the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) protecting groups for the α-amino function of cis-4-hydroxy-L-proline can significantly impact coupling efficiency, deprotection yields, solubility, and the potential for side reactions. Understanding the distinct characteristics of each is paramount for optimizing peptide synthesis protocols.
At a Glance: Key Differences
| Feature | This compound | N-Cbz-cis-4-hydroxy-L-proline |
| Deprotection | Acid-labile (e.g., TFA, HCl) | Hydrogenolysis (e.g., H₂/Pd-C) |
| Orthogonality | Orthogonal to Cbz and Fmoc groups | Orthogonal to Boc and Fmoc groups |
| Key Advantage | Ease of removal with volatile acids | Mild, neutral deprotection conditions |
| Potential Issue | Formation of t-butyl cation | Catalyst poisoning, side reactions with sulfur |
Physicochemical Properties
| Property | This compound | N-Cbz-cis-4-hydroxy-L-proline |
| Molecular Formula | C₁₀H₁₇NO₅[2] | C₁₃H₁₅NO₅ |
| Molecular Weight | 231.25 g/mol [2] | 265.26 g/mol |
| Appearance | White to off-white powder or crystalline powder[2] | Data not available |
| Melting Point | 146 °C (decomposes)[2] | Data not available |
Performance in Solution-Phase Peptide Synthesis
The performance of these protected amino acids can be evaluated based on their coupling efficiency and the ease and yield of the subsequent deprotection step.
Coupling Reactions
The efficiency of the coupling reaction is crucial for the overall yield of the desired peptide. While direct comparative studies are scarce, successful coupling of N-Boc protected proline derivatives using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) has been reported with high yields.[3] For example, the synthesis of N-Boc-cis-4-hydroxyproline methyl ester, a precursor for further coupling, has been achieved with a yield of 82.0% and a purity of 98.8%.[2]
Deprotection Strategies and Yields
The choice of protecting group dictates the deprotection method, a critical step that must be high-yielding and free of side reactions.
N-Boc Deprotection: The Boc group is removed under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). While effective, incomplete deprotection can occur with short reaction times. For instance, a 5-minute treatment with 50% TFA in DCM resulted in only 78% of the target peptide, with an average deprotection efficiency of 93.9% per cycle.[4] Longer deprotection times or the use of 4M HCl in dioxane can lead to complete removal of the Boc group.[4][5]
N-Cbz Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis, a mild and neutral process. This method often proceeds with high efficiency. For example, the deprotection of various N-Cbz protected compounds, including amino acid derivatives, using 10% Pd/C as a catalyst has been shown to yield the deprotected products in high yields, often exceeding 90%.[6]
Potential Side Reactions
Both protecting groups can be associated with specific side reactions during peptide synthesis.
Racemization: While proline residues are generally considered resistant to racemization, studies have shown that extensive racemization can occur during the coupling of proline or hydroxyproline (B1673980) esters with Boc-amino acids, particularly when using coupling reagents like water-soluble carbodiimide (B86325) (WSCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt).[5] The risk of racemization is lower when using the mixed anhydride (B1165640) procedure or carbodiimide methods without HOBt.[5]
Diketopiperazine Formation: This side reaction is a common issue in peptide synthesis, especially at the dipeptide stage when proline is one of the first two residues.[7] It involves the intramolecular cyclization of the deprotected dipeptide ester, leading to chain termination. This is particularly prevalent in Fmoc-based synthesis but can also occur in Boc-based strategies.[7]
Experimental Protocols
This compound Synthesis
A representative synthesis of this compound involves the reaction of 4-hydroxy-L-proline with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.
-
Materials: 4-hydroxy-L-proline, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Dimethylaminopyridine (DMAP), Water, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 4-hydroxy-L-proline and a catalytic amount of DMAP in DCM.
-
Slowly add Boc anhydride to the solution while maintaining the temperature below 30 °C.
-
Stir the reaction mixture overnight at 20-30 °C.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, add water and stir for 1 hour.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the white solid product.[2]
-
Following this protocol, a yield of 82.0% with a purity of 98.8% has been reported for the synthesis of the corresponding methyl ester.[2]
N-Boc Deprotection
-
Materials: N-Boc protected peptide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected peptide in DCM.
-
Add an equal volume of TFA (creating a 50% TFA/DCM solution).
-
Stir the reaction at room temperature. Reaction time may need to be optimized (from 5 minutes to longer durations) to ensure complete deprotection.[4]
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
N-Cbz Deprotection (Catalytic Hydrogenolysis)
-
Materials: N-Cbz protected peptide, Palladium on activated carbon (10% Pd/C), Methanol (MeOH), Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate).
-
Procedure:
-
Dissolve the N-Cbz protected peptide in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[6]
-
This method has been reported to provide high yields (often 80-95%) for the deprotection of various N-Cbz compounds.[6]
Logical Workflow for Solution-Phase Peptide Synthesis
The following diagram illustrates a typical workflow for a single coupling and deprotection cycle in solution-phase peptide synthesis using either N-Boc- or N-Cbz-protected cis-4-hydroxy-L-proline.
Conclusion
Both this compound and N-Cbz-cis-4-hydroxy-L-proline are valuable reagents for the incorporation of this modified amino acid in solution-phase peptide synthesis. The choice between them depends on the overall synthetic strategy, particularly the nature of other protecting groups present in the peptide sequence, and the desired deprotection conditions.
The Boc group offers the convenience of acid-labile deprotection, which is often straightforward and utilizes volatile reagents. However, care must be taken to ensure complete removal and to mitigate potential side reactions from the generated t-butyl cation.
The Cbz group provides a robust protection that is stable to a wide range of conditions and is removed under mild, neutral hydrogenolysis. This method is often high-yielding but requires a heterogeneous catalyst and is incompatible with other reducible functional groups in the peptide.
Ultimately, a careful evaluation of the specific requirements of the target peptide will guide the researcher in making the optimal choice between these two protecting groups for a successful and efficient synthesis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cas 87691-27-8,this compound | lookchem [lookchem.com]
- 3. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. thalesnano.com [thalesnano.com]
- 7. peptide.com [peptide.com]
A Comparative Guide to the Conformational Effects of N-Boc-cis-4-hydroxy-L-proline and 4-Fluoroproline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational effects of N-Boc-cis-4-hydroxy-L-proline and its fluorinated counterparts, (2S,4R)-4-fluoroproline and (2S,4S)-4-fluoroproline. The distinct stereoelectronic properties of the hydroxyl and fluoro substituents profoundly influence the pyrrolidine (B122466) ring pucker and the adjacent peptide bond geometry, making these proline analogs powerful tools in peptide and protein design, chemical biology, and drug discovery.
Introduction
Proline's unique cyclic structure imparts significant conformational constraints on the polypeptide backbone. Substitution at the C4 position with electronegative groups like hydroxyl or fluorine further biases the inherent conformational equilibria of the pyrrolidine ring (Cγ-endo vs. Cγ-exo pucker) and the preceding peptide bond (trans vs. cis isomerization). Understanding and leveraging these conformational preferences is crucial for stabilizing specific secondary structures, modulating protein-protein interactions, and enhancing the proteolytic stability of peptides.
This compound , also known as N-Boc-(2S,4S)-4-hydroxyproline (Boc-hyp-OH), features a hydroxyl group in the cis configuration relative to the carboxyl group. In contrast, 4-fluoroprolines offer a stereochemical choice: (2S,4R)-4-fluoroproline (Flp) with the fluorine in the trans position, and (2S,4S)-4-fluoroproline (flp) with the fluorine in the cis position. The strong inductive effect of the fluorine atom, known as the gauche effect, leads to more pronounced and predictable conformational biases compared to the hydroxyl group, which can also act as a hydrogen bond donor and acceptor.
Quantitative Conformational Analysis
The conformational preferences of these proline analogs have been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. The following tables summarize key quantitative data derived from model systems, typically N-acetyl methyl esters (Ac-X-OMe), which closely mimic the peptide environment.
| Compound | Dominant Ring Pucker | Pucker Population Ratio (exo:endo) | Dominant Amide Bond | K_trans/cis_ Ratio (Solvent) |
| N-Acetyl-(2S,4S)-4-hydroxyproline-OMe | Cγ-endo | Predominantly endo | trans | 2.7 (D₂O), 5.0 (CDCl₃)[1] |
| N-Acetyl-(2S,4R)-4-fluoroproline-OMe | Cγ-exo | 93:7[2] | trans | 4.0 (dioxane)[3] |
| N-Acetyl-(2S,4S)-4-fluoroproline-OMe | Cγ-endo | 1:99[2] | cis | 1.2 (dioxane)[3] |
Table 1: Comparison of Pyrrolidine Ring Pucker and Amide Bond Isomerization.
| Compound | Solvent | Key Coupling Constants (Hz) |
| N-Acetyl-(2S,4S)-4-hydroxyproline-OMe | D₂O | ~2.0 for Hα–Hβ′, Hβ′–Hγ, and Hβ′–Hδ′ (indicative of Cγ-endo)[1] |
Table 2: Key NMR Coupling Constants for N-Acetyl-(2S,4S)-4-hydroxyproline-OMe.
Conformational Equilibria
The interplay between the C4 substituent, ring pucker, and amide bond isomerization is a key feature of these proline analogs. The following diagram illustrates these conformational equilibria.
Caption: Conformational equilibria of proline analogs.
Experimental Protocols
The determination of the conformational preferences of these proline analogs relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ring pucker and the ratio of trans/cis amide bond isomers in solution.
Methodology:
-
Sample Preparation: Dissolve the N-protected proline analog (e.g., N-acetyl or N-Boc) in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a concentration of 5-10 mM.
-
Data Acquisition:
-
Acquire one-dimensional ¹H NMR spectra to determine the trans/cis ratio by integrating the signals of well-resolved protons (e.g., N-acetyl or N-Boc methyl protons) for the two isomers.
-
Acquire two-dimensional correlation spectra, such as COSY and TOCSY, to assign the proton resonances of the pyrrolidine ring.
-
Measure the vicinal proton-proton coupling constants (³JHH) from high-resolution 1D or 2D spectra. The magnitudes of these couplings are related to the dihedral angles via the Karplus equation and are diagnostic of the ring pucker. For example, small coupling constants (~2.0 Hz) for Hα–Hβ′, Hβ′–Hγ, and Hβ′–Hδ′ are indicative of a Cγ-endo pucker in (2S,4S)-4-hydroxyproline.[1]
-
For fluorinated analogs, ¹⁹F NMR can provide additional information and a sensitive probe for conformational changes.
-
-
Data Analysis:
-
Calculate the K_trans/cis_ ratio from the integration of the corresponding NMR signals.
-
Analyze the ³JHH coupling constants to determine the predominant ring pucker conformation.
-
X-ray Crystallography
Objective: To determine the solid-state conformation of the proline analog.
Methodology:
-
Crystallization: Grow single crystals of the proline analog from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
-
-
Analysis: Analyze the final crystal structure to determine the precise bond lengths, bond angles, torsion angles, ring pucker, and amide bond conformation.
Computational Modeling
Objective: To calculate the relative energies of different conformers and to understand the underlying stereoelectronic effects.
Methodology:
-
Model Building: Construct the initial 3D structures of the different conformers (e.g., Cγ-endo/exo and trans/cis) of the proline analog.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Quantum Mechanical Calculations:
-
Optimize the geometry of each conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Calculate the relative energies of the conformers to determine their populations according to the Boltzmann distribution.
-
Perform Natural Bond Orbital (NBO) analysis to investigate the stereoelectronic interactions, such as the gauche effect and hyperconjugation, that govern the conformational preferences.
-
-
Solvation Effects: Include the effects of the solvent using implicit (e.g., Polarizable Continuum Model) or explicit solvent models to obtain more accurate predictions of the conformational equilibria in solution.
Caption: Experimental workflow for conformational analysis.
Biological Context and Applications
The distinct conformational biases of these proline analogs have been exploited in various biological contexts.
HIF-1α Signaling Pathway
The stability of the Hypoxia-Inducible Factor 1α (HIF-1α) transcription factor is regulated by prolyl hydroxylases (PHDs). In the presence of oxygen, PHDs hydroxylate specific proline residues in HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[4][5][6][7] The conformation of the hydroxylated proline is critical for VHL binding. The study of hydroxyproline (B1673980) and its analogs can provide insights into the regulation of this crucial signaling pathway.
Caption: HIF-1α signaling pathway.
SH3 Domain Interactions
Src Homology 3 (SH3) domains are protein-protein interaction modules that typically recognize proline-rich motifs in a type II polyproline (PPII) helix conformation. The conformational preferences of proline analogs can be used to stabilize or destabilize the PPII helix, thereby modulating the binding affinity and specificity of SH3 domains.[8][9][10][11] For instance, (2S,4R)-4-fluoroproline, which favors the Cγ-exo pucker associated with the PPII helix, can enhance binding to SH3 domains.
Conclusion
This compound and the 4-fluoroproline (B1262513) diastereomers offer a versatile toolkit for manipulating peptide and protein conformation.
-
This compound (Boc-hyp-OH) favors a Cγ-endo pucker, but its conformational landscape is influenced by the potential for hydrogen bonding, which can lead to a higher than expected population of the trans amide isomer.
-
(2S,4R)-4-fluoroproline (Flp) strongly promotes a Cγ-exo pucker and a trans amide bond, making it an excellent tool for stabilizing PPII helices and enhancing interactions with domains like SH3.
-
(2S,4S)-4-fluoroproline (flp) strongly favors a Cγ-endo pucker and a cis amide bond, which can be utilized to induce turns or other specific secondary structures.
The choice between these analogs depends on the desired conformational outcome and the specific application, from fundamental studies of protein folding to the design of novel therapeutics with enhanced stability and target affinity.
References
- 1. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the binding of proline-rich peptides to SH3 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The conformation of the nSrc specificity-determining loop in the Src SH3 domain is modulated by a WX conserved sequence motif found in SH3 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SH3 domains: modules of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specificity and versatility of SH3 and other proline-recognition domains: structural basis and implications for cellular signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Efficiency for Cis- and Trans-Hydroxyproline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Hydroxyproline (B1673980) and its derivatives are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules. The stereochemistry at the C4 position of the proline ring, designated as cis or trans, profoundly influences the biological activity and conformational properties of the resulting compounds. This guide provides an objective comparison of the synthesis efficiency for cis- and trans-hydroxyproline derivatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal synthetic strategies for their specific applications.
Quantitative Comparison of Synthesis Efficiency
The synthesis of trans-4-hydroxy-L-proline, the naturally abundant isomer, is predominantly achieved through biotechnological methods, offering high yields and environmentally benign processes. In contrast, the synthesis of the less common cis-4-hydroxy-L-proline often relies on chemical transformations of the trans isomer.
| Stereoisomer | Synthetic Method | Starting Material | Key Reagents/Catalyst | Yield (%) | Reference |
| trans-4-hydroxy-L-proline | Microbial Fermentation | Glucose | Engineered E. coli with trans-proline 4-hydroxylase | up to 0.34 g/g glucose (89.4 g/L) | [1][2] |
| trans-4-hydroxy-L-proline | Enzymatic Hydroxylation | L-proline | Recombinant E. coli with proline 4-hydroxylase | 87% | [3] |
| cis-4-hydroxy-L-proline Methyl Ester | Chemical Synthesis (3 steps) | N-phenylsulfonyl-trans-4-hydroxy-L-proline | PPh₃, DIAD, p-nitrobenzoic acid; K₂CO₃, MeOH | 82% (overall) | [4][5] |
| cis- and trans-4-hydroxyproline derivatives | Intramolecular Cyclization | N-Boc-allylglycine epoxide | Removal of Boc group | Diastereomeric mixture | [4] |
Experimental Protocols
Microbial Fermentation for trans-4-hydroxy-L-proline
This method involves the use of a metabolically engineered strain of Escherichia coli to produce trans-4-hydroxy-L-proline from a simple carbon source like glucose.
Organism: Engineered E. coli strain expressing a proline 4-hydroxylase (P4H).
Procedure:
-
A basic strain is developed by releasing feedback inhibition of key enzymes in the proline biosynthesis pathway and expressing heterologous genes for proline production.
-
The biosynthetic pathway is strengthened by disrupting branching pathways to increase the metabolic flux towards α-ketoglutarate, a precursor for proline.
-
The central carbon metabolism is rearranged to redirect glucose towards acetyl-CoA.
-
The supply of NADPH is enhanced to improve the acid production capacity.
-
Fermentation is carried out in a bioreactor with optimized conditions, including continuous feeding of glucose to maintain appropriate dissolved oxygen concentrations.
-
Cofactors for the hydroxylase, such as Fe²⁺, are continuously supplemented.
-
The final product, trans-4-hydroxy-L-proline, is isolated and purified from the fermentation broth.
One study reported a production of 89.4 g/L of trans-4-hydroxy-L-proline with a yield of 0.34 g/g of glucose using this approach[1][2].
Chemical Synthesis of N-phenylsulfonyl-cis-4-hydroxy-L-proline Methyl Ester
This three-step procedure converts the readily available trans isomer to the cis isomer.
Starting Material: N-phenylsulfonyl-trans-4-hydroxy-L-proline.
Step 1: Mitsunobu Reaction
-
To a solution of N-phenylsulfonyl-trans-4-hydroxy-L-proline, triphenylphosphine (B44618) (PPh₃), and p-nitrobenzoic acid in a suitable solvent (e.g., THF), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the inverted ester.
Step 2: Saponification
-
The ester obtained from the previous step is dissolved in a mixture of methanol (B129727) and water.
-
An aqueous solution of a base (e.g., K₂CO₃ or NaOH) is added, and the mixture is stirred at room temperature.
-
Upon completion, the methanol is evaporated, and the aqueous solution is acidified to precipitate the cis-acid.
Step 3: Esterification
-
The resulting N-phenylsulfonyl-cis-4-hydroxy-L-proline is esterified, for example, by reacting with methanol in the presence of an acid catalyst.
A reported overall yield for this three-step conversion to N-phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester is 82%[4][5].
Visualizations
Biosynthesis of trans-4-Hydroxyproline in Collagen
The formation of trans-4-hydroxyproline is a critical post-translational modification in collagen synthesis, essential for the stability of the collagen triple helix.[6][7] This process is catalyzed by the enzyme prolyl 4-hydroxylase.
Caption: Post-translational hydroxylation of proline in the endoplasmic reticulum.
General Synthetic Workflow: trans to cis Conversion
The chemical synthesis of cis-hydroxyproline derivatives often starts from the more abundant trans isomer, involving a key stereochemical inversion step.
Caption: General workflow for the chemical synthesis of cis-hydroxyproline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Hydroxyproline - Wikipedia [en.wikipedia.org]
A Comparative Guide: N-Boc-cis-4-hydroxy-L-proline vs. Azetidine-2-carboxylic acid for Peptide Constraint
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced stability and well-defined conformations, the incorporation of non-proteinogenic amino acids is a cornerstone strategy. Among the proline analogues, N-Boc-cis-4-hydroxy-L-proline and azetidine-2-carboxylic acid have garnered significant attention for their ability to impart conformational constraints. This guide provides an objective, data-driven comparison of these two valuable tools in peptide design, summarizing their effects on peptide structure and stability, and providing detailed experimental protocols for their evaluation.
Structural and Conformational Impact: A Head-to-Head Comparison
The primary distinction between cis-4-hydroxy-L-proline (Hyp) and azetidine-2-carboxylic acid (Aze) lies in their ring size and substitution. The five-membered pyrrolidine (B122466) ring of Hyp, bearing a hydroxyl group, and the four-membered ring of Aze impose different steric and stereoelectronic constraints on the peptide backbone. These differences translate into distinct conformational preferences.
While proline itself can adopt both Cγ-endo and Cγ-exo ring puckers, the substituent on the proline ring in Hyp influences this equilibrium. In contrast, the smaller, more strained azetidine (B1206935) ring of Aze generally leads to a greater degree of rigidity.
Studies have shown that azetidine-containing peptides tend to be more flexible than their proline-containing counterparts due to reduced non-covalent repulsive interactions between the ring atoms and adjacent residues.[1] However, the four-membered ring of Aze residues can force a peptide to preferentially adopt γ-turn conformations, whereas the five-membered ring of proline and its derivatives tends to induce β-turns.[2]
Below is a summary of the key conformational properties:
| Property | This compound | Azetidine-2-carboxylic acid |
| Ring Size | 5-membered (pyrrolidine) | 4-membered (azetidine) |
| Key Structural Feature | C4 hydroxyl group | Strained 4-membered ring |
| Preferred Turn Type | Tends to induce β-turns | Tends to induce γ-turns[2] |
| Flexibility | Generally more rigid than proline | Can be more flexible than proline in certain contexts[1] |
| Cis/Trans Isomerization | Influenced by the 4-hydroxyl group | Generally favors the trans conformation |
Experimental Data Summary
Direct quantitative comparisons of this compound and azetidine-2-carboxylic acid within the same peptide sequence are limited in the literature. However, we can synthesize findings from various studies to provide a comparative overview. The following table presents a qualitative summary based on published observations.
| Parameter | This compound | Azetidine-2-carboxylic acid | References |
| Secondary Structure Induction | Promotes β-turn formation. | Promotes γ-turn formation. | [2] |
| Conformational Rigidity | Increases rigidity compared to proline. | Can increase flexibility compared to proline in some contexts. | [1] |
| Proteolytic Stability | Generally enhances stability by restricting conformation. | Can enhance stability due to the non-natural ring structure. | [3][4] |
Visualizing the Structural Differences and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the chemical structures, their impact on peptide conformation, and a typical experimental workflow for their comparison.
Caption: Chemical structures of this compound and azetidine-2-carboxylic acid.
Caption: Differential impact on peptide secondary structure.
Caption: A typical workflow for comparing the effects of modified amino acids.
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of both this compound and azetidine-2-carboxylic acid can be achieved using standard Fmoc-based SPPS protocols.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Fmoc-protected amino acids
-
This compound or Fmoc-azetidine-2-carboxylic acid
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with DIC and OxymaPure in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
For this compound, use a standard coupling protocol. The hydroxyl group may require protection depending on the subsequent synthesis steps.
-
For azetidine-2-carboxylic acid, use the corresponding Fmoc-protected building block.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Materials:
-
Purified peptide
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette (e.g., 1 mm path length)
Protocol:
-
Sample Preparation: Dissolve the purified peptide in the CD buffer to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup:
-
Wavelength range: 190-260 nm.
-
Data pitch: 0.5 nm.
-
Scanning speed: 50 nm/min.
-
Bandwidth: 1 nm.
-
Accumulations: 3-5 scans.
-
-
Data Acquisition: Record the CD spectrum of the buffer blank and the peptide sample.
-
Data Processing: Subtract the buffer spectrum from the sample spectrum and convert the data to mean residue ellipticity [θ].
-
Analysis: Analyze the processed spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution information about the three-dimensional structure of peptides in solution.[8][9]
Materials:
-
Purified peptide
-
NMR buffer (e.g., 90% H₂O/10% D₂O or deuterated solvent like DMSO-d₆)
-
NMR spectrometer
Protocol:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR experiments, including:
-
¹H 1D spectrum for initial assessment.
-
2D TOCSY to identify spin systems of individual amino acids.
-
2D NOESY or ROESY to identify through-space correlations between protons, which provide distance restraints.[10]
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Use the NOE-derived distance restraints to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols (e.g., with software like CYANA, XPLOR-NIH).
-
In Vitro Proteolytic Stability Assay
This assay assesses the resistance of the modified peptides to enzymatic degradation.
Materials:
-
Purified peptide
-
Protease solution (e.g., human serum, plasma, or a specific protease like trypsin)[11]
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA))
-
HPLC system
Protocol:
-
Incubation:
-
Incubate the peptide at a final concentration of 100 µM with the protease solution (e.g., 90% human serum) at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Quenching: Stop the enzymatic reaction by adding an equal volume of quenching solution to each aliquot.
-
Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide.[3]
Conclusion
Both this compound and azetidine-2-carboxylic acid are powerful tools for constraining peptide conformations, with distinct effects on the resulting secondary structure. The choice between these two analogues will depend on the specific design goals. If a β-turn is desired, cis-4-hydroxy-L-proline may be the more suitable choice. Conversely, if a γ-turn is the target conformation, azetidine-2-carboxylic acid would be the preferred building block. The provided experimental protocols offer a robust framework for synthesizing and evaluating peptides containing these modifications, enabling researchers to make informed decisions in the development of next-generation peptide therapeutics.
References
- 1. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereochemical Influence: A Comparative Guide to the Biological Activity of Peptides Containing cis- vs. trans-4-Hydroxyproline
For researchers, scientists, and drug development professionals, understanding the nuanced effects of stereochemistry on peptide function is paramount. The incorporation of hydroxyproline (B1673980) isomers, specifically cis-4-hydroxyproline and trans-4-hydroxyproline, can dramatically alter a peptide's structure, stability, and biological activity. This guide provides an objective comparison of the known biological activities of peptides containing these two isomers, supported by available experimental data and detailed methodologies for further investigation.
The orientation of the hydroxyl group on the proline ring dictates the peptide's conformational preferences and its interactions with biological targets. While trans-4-hydroxyproline is an abundant and well-studied component of collagen, integral to its triple helix stability, the biological roles of its cis counterpart are less explored but suggest distinct and potent activities.
Comparative Overview of Biological Activities
The biological activities of peptides containing cis- and trans-4-hydroxyproline diverge significantly, with the former often acting as an inhibitor of processes reliant on collagen structure and the latter demonstrating a range of pro-cellular activities.
| Biological Activity | Peptides Containing cis-4-Hydroxyproline | Peptides Containing trans-4-Hydroxyproline |
| Collagen Synthesis | Inhibitory; disrupts triple helix formation.[1] | Essential for collagen triple helix stability. |
| Anticancer | Inhibits proliferation of pancreatic carcinoma cells. | Limited data available. |
| Anti-inflammatory | Potential activity suggested but lacks robust, peer-reviewed evidence.[2] | N-methyl-(2S,4R)-trans-4-hydroxy-l-proline demonstrates potent anti-inflammatory effects by inhibiting TNF-alpha and other inflammatory enzymes.[3] |
| Neuroprotection | No significant data available. | N-methyl-(2S,4R)-trans-4-hydroxy-l-proline shows neuroprotective effects in astrocytes.[2] |
| Cell Proliferation & Differentiation | Inhibits Schwann cell differentiation.[1] | The dipeptide Prolyl-hydroxyproline (Pro-Hyp) promotes proliferation and differentiation of fibroblasts and osteoblasts.[4][5] |
| Cell Motility | Limited data available. | Pro-Hyp enhances lamellipodia-driven motility in tendon cells.[4] |
Quantitative Data on Biological Performance
Direct quantitative comparisons of the biological activities of peptides containing cis- and trans-4-hydroxyproline are scarce in the current literature. The following table summarizes available quantitative data for individual isomer-containing compounds. The absence of data for cis-4-hydroxyproline in several assays highlights a significant research gap.
| Assay | Compound/Peptide | Concentration | Result |
| Reactive Oxygen Species (ROS) Accumulation | N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) | 25 µg/mL | Reduction of cytoplasmic ROS accumulation to 27.3% compared to pilocarpine-treated astrocytes alone.[2] |
| Paw Edema (Anti-inflammatory) | N-methyl-(2S,4R)-trans-4-hydroxy-l-proline (NMP) | 25, 50, and 100 mg/kg, p.o. | Approximately 50% decrease in paw edema at the 3rd hour in a carrageenan-induced edema model in mice.[3] |
| Peritonitis (Anti-inflammatory) | N-methyl-(2S,4R)-trans-4-hydroxy-l-proline (NMP) | 25, 50, and 100 mg/kg, p.o. | Over 70% decrease in polymorphonuclear (PMN) cells in peritoneal fluid in a carrageenan-induced peritonitis model in mice.[3] |
| Cell Viability (Neuroprotection) | N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) | ≥25 µg/mL | Significant, concentration-dependent protection of astrocyte cell viability against pilocarpine-induced toxicity.[2] |
| Cell Proliferation (Anticancer) | cis-4-Hydroxy-L-proline (CHP) | Not specified | Inhibited proliferation of murine Panc02 and rat DSL6A pancreatic carcinoma cell lines. |
Experimental Protocols
To facilitate further research in this area, detailed protocols for key comparative experiments are provided below.
Protocol 1: Comparative Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to compare the effects of a peptide containing cis-4-hydroxyproline with its trans-isomer on the viability and proliferation of a selected cell line (e.g., human dermal fibroblasts or a cancer cell line).
Materials:
-
Peptide-cis (Peptide containing cis-4-hydroxyproline)
-
Peptide-trans (Peptide containing trans-4-hydroxyproline)
-
Selected cell line (e.g., NIH-3T3 fibroblasts)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Peptide Treatment:
-
Prepare stock solutions of Peptide-cis and Peptide-trans in sterile water or an appropriate solvent.
-
Perform serial dilutions in serum-free DMEM to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
After 24 hours, aspirate the medium from the wells and replace it with 100 µL of the various peptide concentrations.
-
Include wells with serum-free medium only (negative control) and a known proliferation agent (positive control), if applicable.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 100 µL of MTT solvent to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot dose-response curves to determine the EC50 or IC50 values for each peptide.
Protocol 2: Comparative Anti-inflammatory Activity (TNF-alpha Secretion in LPS-stimulated Macrophages)
This protocol assesses the ability of peptides containing cis- or trans-4-hydroxyproline to inhibit the secretion of the pro-inflammatory cytokine TNF-alpha from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Peptide-cis
-
Peptide-trans
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (B1670325) (positive control)
-
Human TNF-alpha ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Peptide Pre-treatment: Prepare serial dilutions of Peptide-cis, Peptide-trans, and dexamethasone in DMEM. Aspirate the old medium and add 100 µL of the peptide or drug solutions to the wells. Incubate for 2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for TNF-alpha measurement.
-
ELISA Assay: Quantify the concentration of TNF-alpha in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-alpha concentration against the peptide concentration. Calculate the percentage of inhibition of TNF-alpha secretion for each peptide concentration relative to the LPS-only control. Determine the IC50 value for each peptide.
Visualizing Mechanisms and Workflows
To better understand the distinct actions of these peptides and the experimental approach to their comparison, the following diagrams are provided.
Caption: Signaling pathway for Pro-Hyp-mediated cellular responses.
References
- 1. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 5. mdpi.com [mdpi.com]
Comparative Docking Analysis of Ligands Targeting the Hypoxia-Inducible Factor Prolyl Hydroxylase Domain
A Computational Approach to Evaluating Proline Analogs as Potential Inhibitors of PHD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various ligands, with a focus on N-Boc-cis-4-hydroxy-L-proline and other proline analogs, to the active site of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain 2 (PHD2). Through in silico molecular docking studies, this document aims to offer a quantitative comparison of potential inhibitors, detailing the computational methodologies employed and presenting the data in a clear, comparative format. The objective is to provide researchers with valuable insights into the structure-activity relationships of small molecules targeting this key enzyme in the hypoxia signaling pathway.
Introduction to PHD2 and the Hypoxia Signaling Pathway
Hypoxia-Inducible Factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). The stability and activity of the alpha subunit of HIF (HIF-1α) are primarily regulated by a family of enzymes known as prolyl hydroxylase domain-containing proteins (PHDs). Under normoxic (normal oxygen) conditions, PHD2 hydroxylates specific proline residues on HIF-1α. This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-1α leads to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5]
In hypoxic conditions, the oxygen-dependent activity of PHD2 is inhibited. This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a wide range of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival, enabling the cell to adapt to the low oxygen environment.[1][2][3][4][5] Given its central role in regulating the hypoxia response, PHD2 has emerged as a significant therapeutic target for conditions such as anemia, ischemia, and cancer.[2][3]
Comparative Docking Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this context, it is used to predict the binding affinity of various ligands, including proline analogs, to the active site of PHD2. The docking scores, typically expressed in kcal/mol, provide an estimation of the binding free energy, with lower (more negative) values indicating a potentially higher binding affinity.
| Ligand/Compound | Target Protein | Docking Score/Binding Affinity (kcal/mol or Ki) | Reference/Notes |
| Proline Analogs and Derivatives | |||
| This compound | PHD2 | Data Not Available | A key focus of this guide; further studies are warranted. |
| S-(–)-tetrahydro-2-furoic acid | PRODH | Ki ~ 0.3 mM | A well-characterized proline analog inhibitor.[6] |
| Cyclobutane-1,1-dicarboxylic acid | PRODH | Ki ~ 1.4 - 6 mM | Competitive inhibitor.[6] |
| Cyclobutanecarboxylic acid | PRODH | Ki ~ 1.4 - 6 mM | Competitive inhibitor.[6] |
| Cyclopropanecarboxylic acid | PRODH | Ki ~ 1.4 - 6 mM | Competitive inhibitor.[6] |
| (2S)-oxetane-2-carboxylic acid | PRODH | Ki ~ 1.4 - 6 mM | Competitive inhibitor.[6] |
| Virtual Screening Hits against PHD2 | |||
| ZINC36378940 | PHD2 | -13.34 kcal/mol | Top hit from a virtual screening study. |
| ZINC2005305 | PHD2 | -12.76 kcal/mol | High-scoring hit from a virtual screening study. |
| ZINC31164438 | PHD2 | -11.96 kcal/mol | High-scoring hit from a virtual screening study. |
| ZINC67910437 | PHD2 | -11.41 kcal/mol | High-scoring hit from a virtual screening study. |
| Vadadustat (AKB-6548) | PHD2 | -9.04 kcal/mol | Positive control used in the virtual screening study. |
Experimental Protocols
The following section outlines a typical experimental workflow for a virtual screening and molecular docking study targeting an enzyme like PHD2, based on established protocols for AutoDock Vina.[7][8][9][10][11]
Virtual Screening and Molecular Docking Workflow
A typical computational workflow for identifying and evaluating potential enzyme inhibitors involves several key stages, from target and ligand preparation to docking, scoring, and analysis.
Detailed AutoDock Vina Protocol
1. Preparation of the Receptor (PHD2):
-
Obtain Protein Structure: The 3D crystal structure of the target protein (e.g., PHD2) is downloaded from the Protein Data Bank (PDB).
-
Pre-processing: The PDB file is cleaned by removing water molecules, co-factors, and any existing ligands.
-
Adding Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for correct ionization and hydrogen bonding.
-
Assigning Charges: Partial charges (e.g., Gasteiger charges) are computed and assigned to the protein atoms.
-
Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.[7][11]
2. Preparation of Ligands (e.g., this compound):
-
Obtain Ligand Structures: The 3D structures of the ligands are obtained from chemical databases (e.g., PubChem, ZINC) or drawn using molecular modeling software.
-
Energy Minimization: The initial 3D structures of the ligands are energy-minimized to obtain a low-energy conformation.
-
Defining Torsion Angles: Rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
-
Assigning Charges: Partial charges are assigned to the ligand atoms.
-
Format Conversion: The prepared ligands are saved in the PDBQT file format.[7][11]
3. Grid Box Generation:
-
A 3D grid box is defined around the active site of the receptor. This grid box specifies the search space for the ligand during the docking simulation. The size and center of the grid box are chosen to encompass the entire binding pocket.[11]
4. Molecular Docking using AutoDock Vina:
-
Configuration File: A configuration file is created that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box. Other parameters, such as the exhaustiveness of the search, can also be set.
-
Running the Docking Simulation: AutoDock Vina is executed using the configuration file as input. The program will perform a conformational search of the ligand within the defined grid box and calculate the binding affinity for the most favorable binding poses.[8]
5. Analysis of Docking Results:
-
Binding Energy: The primary output is the binding energy (docking score) for each predicted binding pose. The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Pose Visualization: The predicted binding poses of the ligands within the active site of the protein are visualized using molecular graphics software (e.g., PyMOL, Chimera). This allows for the analysis of key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein residues.
Signaling Pathway Visualization
The interaction between PHD2 and HIF-1α is a critical control point in the cellular response to hypoxia. The following diagram illustrates this signaling pathway.
Conclusion
This comparative guide provides a foundational overview of the potential of proline analogs as inhibitors of PHD2, a key regulator of the hypoxia signaling pathway. While direct comparative docking data for this compound against PHD2 is currently limited, the provided data from virtual screening studies and related enzyme inhibitors offer valuable benchmarks for future research. The detailed experimental protocols for molecular docking serve as a practical guide for researchers aiming to conduct their own in silico evaluations. The visualization of the HIF-1α signaling pathway underscores the therapeutic rationale for targeting PHD2. Further computational and experimental studies are essential to fully elucidate the inhibitory potential of this compound and other novel proline analogs.
References
- 1. cusabio.com [cusabio.com]
- 2. Hypoxia-inducible factor prolyl hydroxylase 2 (PHD2) is a direct regulator of epidermal growth factor receptor (EGFR) signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. youtube.com [youtube.com]
- 10. Virtual Screening with AutoDock Vina and the Common Pharmacophore Engine of a low diversity library of fragments and hits against the three allosteric sites of HIV integrase: participation in the SAMPL4 protein-ligand binding challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual Screening for HIV Protease Inhibitors: A Comparison of AutoDock 4 and Vina - PMC [pmc.ncbi.nlm.nih.gov]
Validating Peptide Conformation: A Comparative Guide to cis-4-Hydroxyproline using CD Spectroscopy
For researchers, scientists, and drug development professionals, the precise conformation of a peptide is critical to its function and therapeutic potential. The incorporation of non-standard amino acids, such as isomers of 4-hydroxyproline (B1632879), can significantly influence peptide structure and stability. This guide provides a comparative analysis of using Circular Dichroism (CD) spectroscopy to validate the conformation of peptides containing cis-4-hydroxyproline, with a focus on distinguishing it from its more common trans isomer.
Circular dichroism spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. The distinct electronic transitions within the peptide backbone give rise to characteristic CD spectra for different conformations, such as α-helices, β-sheets, and polyproline II (PPII) helices. Peptides rich in proline and its derivatives, including 4-hydroxyproline, commonly adopt a PPII helical structure. This guide leverages experimental data to compare the CD spectral signatures of peptides containing cis-4-hydroxyproline (also known as (2S,4S)-4-hydroxyproline) and its diastereomer, trans-4-hydroxyproline ((2S,4R)-4-hydroxyproline).
Comparative Analysis of CD Spectra
The stereochemistry at the 4-position of the proline ring plays a crucial role in dictating the pucker of the ring and, consequently, the overall peptide backbone conformation. This conformational preference is directly reflected in the CD spectrum. While data directly comparing cis- and trans-4-hydroxyproline in identical peptide sequences is limited, valuable insights can be drawn from studies on analogous compounds, such as 4-fluoroproline (B1262513) isomers.
The trans isomer, (2S,4R)-4-hydroxyproline, is well-known to stabilize the PPII helix.[1] The characteristic CD spectrum of a PPII helix features a positive band between 220 and 230 nm and a strong negative band between 200 and 210 nm.[1] In contrast, studies on peptides containing the analogous cis-(2S,4S)-4-fluoroproline suggest a different conformational preference. While still exhibiting PPII-like characteristics, the intensity of the positive CD band is often diminished, and the overall spectrum can indicate a mixture of conformations or a shift away from a pure PPII helix.[1]
The following table summarizes the expected and observed CD spectral characteristics for peptides containing proline and its 4-hydroxy- and 4-fluoro- (B1141089) derivatives.
| Peptide Moiety | Predominant Conformation | Positive CD Band (approx. nm) | Negative CD Band (approx. nm) | Reference |
| Proline | Polyproline II (PPII) Helix | ~228 | ~206 | [2] |
| trans-4-Hydroxyproline (Hyp) | Polyproline II (PPII) Helix | ~224 | ~205 | [1] |
| cis-4-Fluoroproline (flp) | Mixture of PPII and PPI Helices | Weaker or absent | ~205 | [1] |
| Collagen-like Peptides (with trans-Hyp) | Triple Helix (PPII-like) | ~220-225 | ~195-200 | [1][2] |
Experimental Protocols
Accurate and reproducible CD spectroscopy requires careful sample preparation and data acquisition. Below is a detailed protocol for the validation of peptide conformation using CD spectroscopy, based on established methodologies.[3]
Peptide Synthesis and Purification
-
Peptides containing cis-4-hydroxyproline or trans-4-hydroxyproline should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
The purity of the synthesized peptides should be confirmed to be >95% by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.
Sample Preparation
-
Peptide Solution: Prepare a stock solution of the purified peptide in a suitable buffer. A common buffer is 10 mM sodium phosphate (B84403) at pH 7.0.[1]
-
Concentration Determination: Accurately determine the peptide concentration. This can be achieved using methods such as quantitative amino acid analysis or by UV absorbance if the peptide contains aromatic residues.
-
Final Sample: Dilute the stock solution to a final concentration suitable for CD measurements, typically in the range of 50-200 µM. The final sample should be clear and free of any precipitates.
-
Buffer Blank: Prepare a buffer blank solution that is identical in composition to the peptide sample but without the peptide.
CD Spectrometer Setup and Data Acquisition
-
Instrument: Use a calibrated CD spectrometer.
-
Cuvette: A quartz cuvette with a path length of 1 mm is typically used for far-UV CD measurements.
-
Parameters:
-
Wavelength Range: 190 nm to 260 nm.
-
Data Pitch: 0.5 nm or 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Response Time: 1 second.
-
Bandwidth: 1.0 nm.
-
Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, for example, 25 °C, using a Peltier temperature controller.
-
-
Data Collection:
-
Record the CD spectrum of the buffer blank first.
-
Thoroughly rinse the cuvette with the peptide sample before recording the sample spectrum.
-
Record the CD spectrum of the peptide sample using the same parameters as the blank.
-
Data Processing and Analysis
-
Blank Subtraction: Subtract the buffer blank spectrum from the peptide sample spectrum.
-
Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar residue ellipticity ([(\theta)]) using the following equation: [(\theta)] = (mdeg × 100) / (c × n × l) where:
-
mdeg is the observed ellipticity in millidegrees.
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues in the peptide.
-
l is the path length of the cuvette in centimeters.
-
-
Spectral Interpretation: Analyze the resulting spectrum for characteristic features of different secondary structures, as outlined in the comparison table.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for validating peptide conformation using CD spectroscopy.
Caption: Workflow for validating peptide conformation with cis-4-hydroxyproline.
Conclusion
CD spectroscopy provides a robust and accessible method for validating the conformational impact of incorporating cis-4-hydroxyproline into peptides. By comparing the CD spectrum of a cis-4-hydroxyproline-containing peptide to that of its trans counterpart or other proline-rich peptides, researchers can gain critical insights into its secondary structure. The distinct spectral signatures, particularly the characteristics of the polyproline II helix, allow for a clear differentiation of the conformational preferences induced by the stereochemistry of the 4-hydroxyproline residue. This comparative approach, supported by rigorous experimental protocols, is invaluable for the rational design and development of novel peptides with tailored structural and functional properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glycosylated (2S,4R)-hydroxyproline on the stability and assembly of collagen triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of N-Boc-cis-4-hydroxy-L-proline on PROTAC Ternary Complex Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ligase—is a critical determinant of the efficiency of targeted protein degradation. The linker component of the PROTAC plays a pivotal role in mediating the formation and stability of this complex. This guide provides a comparative analysis of the role of linker design, with a focus on the potential impact of incorporating rigid moieties such as N-Boc-cis-4-hydroxy-L-proline, on the stability of the PROTAC ternary complex.
The PROTAC Mechanism: A Ternary Complex-Mediated Process
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The formation of a stable ternary complex is the prerequisite for the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.
The Critical Role of the Linker in Ternary Complex Stability
The composition and length of the PROTAC linker are critical parameters that influence the stability and productivity of the ternary complex. Linker characteristics such as rigidity, flexibility, and length can significantly impact the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one protein to the PROTAC enhances the affinity for the other, is often associated with more stable and effective ternary complexes.
Rigid linkers, which can be achieved by incorporating cyclic moieties like piperidine, piperazine, or proline derivatives, can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation. This can reduce the entropic penalty of binding and potentially lead to higher ternary complex stability.
Comparative Analysis of PROTAC Linker Strategies
While a direct comparison involving this compound as a linker component is not available, we can compare different linker strategies to understand the potential benefits of incorporating rigid elements. The following table summarizes data from various studies on PROTACs with different linker types, highlighting key parameters related to ternary complex stability.
| PROTAC | Linker Type | Target Protein | E3 Ligase | Ternary Complex Kd (nM) | Ternary Complex Half-life (t½) | Cooperativity (α) | Reference |
| MZ1 | PEG-based (flexible) | BRD4 | VHL | 9 | ~130 sec | 10 | [1] |
| AT1 | PEG-based (flexible) | BRD4 | VHL | 28 | Not Reported | 3.6 | [1] |
| PROTAC 1 | Pyridine-based (more rigid) | SMARCA2 | VHL | 1.1 | Not Reported | 12.8 | [2] |
| PROTAC with Alkyl Linker | C8 Alkyl chain (flexible) | PI3K/mTOR | VHL | Not directly reported, but showed strong ternary complex formation in NanoBRET assays | Not Reported | Not Reported | [3] |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison of absolute values should be made with caution. The cooperativity factor (α) is the ratio of the binary binding affinity to the ternary complex binding affinity; α > 1 indicates positive cooperativity.
Inferred Impact of this compound
Based on the principles of linker design, incorporating a rigid cyclic structure like this compound into a PROTAC linker could offer several advantages:
-
Conformational Rigidity: The proline ring restricts the number of available conformations of the linker, potentially pre-disposing it to a bioactive conformation that facilitates ternary complex formation.
-
Improved Cooperativity: By reducing the entropic cost of binding, a more rigid linker may enhance positive cooperativity in the ternary complex.
-
Vectorial Control: The defined stereochemistry of the proline derivative can provide better control over the spatial orientation of the target-binding and E3 ligase-binding moieties.
However, it is also possible that a highly rigid linker could introduce steric clashes or prevent the necessary conformational adjustments required for optimal protein-protein interactions within the ternary complex, leading to decreased stability. The optimal degree of rigidity is likely target- and E3 ligase-dependent.
Experimental Protocols for Assessing Ternary Complex Stability
Several biophysical techniques are employed to quantify the stability of PROTAC-induced ternary complexes.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics (association and dissociation rates) and affinity of binding events in real-time.
Experimental Workflow:
Methodology:
-
Immobilization: The E3 ligase (e.g., VHL complex) is immobilized on an SPR sensor chip.
-
Binary Affinity Measurement: The PROTAC is flowed over the chip at various concentrations to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.
-
Ternary Complex Affinity Measurement: The PROTAC is pre-incubated with a saturating concentration of the target protein and then flowed over the E3 ligase-functionalized chip. This measures the affinity of the pre-formed PROTAC-target complex to the E3 ligase, providing the ternary complex KD.[1]
-
Kinetic Analysis: The association (ka) and dissociation (kd) rates are determined from the sensorgrams, and the dissociation constant (KD) is calculated (kd/ka). The half-life of the complex can be calculated from the dissociation rate (t½ = ln(2)/kd).[1]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Binary Titration: The PROTAC is titrated into a solution containing either the target protein or the E3 ligase to determine the binary binding affinities.
-
Ternary Titration: The target protein is titrated into a solution containing the PROTAC and the E3 ligase. The resulting heat changes reflect the formation of the ternary complex. By comparing the thermodynamics of binary and ternary complex formation, cooperativity can be assessed.
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET)
FRET and BRET are proximity-based assays that can be used to monitor the formation of the ternary complex in solution or in live cells.
Methodology:
-
Labeling: The target protein and the E3 ligase are labeled with a FRET/BRET donor and acceptor pair.
-
PROTAC Addition: Upon addition of the PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in an increase in the FRET/BRET signal.
-
Dose-Response Analysis: The signal is measured at various PROTAC concentrations to generate a dose-response curve, from which the potency of ternary complex formation (e.g., EC50) can be determined.
Conclusion
The stability of the PROTAC-induced ternary complex is a key driver of degradation efficiency. While direct evidence for the impact of this compound as a linker component is limited, the broader literature on PROTAC design suggests that the incorporation of rigid moieties can be a valuable strategy for enhancing ternary complex stability and cooperativity. The optimal linker design, however, remains a multifactorial challenge that requires empirical testing and is dependent on the specific target and E3 ligase pair. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the impact of different linker designs on ternary complex stability, thereby guiding the rational design of more potent and selective PROTAC degraders.
References
A Head-to-Head Battle of Proline Intermediates: N-Boc-cis-4-hydroxy-L-proline vs. N-Boc-4-oxo-L-proline in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of the appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency, yield, and stereochemical outcome of a synthetic route. In the realm of proline derivatives, both N-Boc-cis-4-hydroxy-L-proline and N-Boc-4-oxo-L-proline serve as versatile and highly valuable building blocks. This guide provides an objective comparison of their performance as synthetic intermediates, supported by experimental data and detailed protocols, to aid in making informed decisions for your research and development endeavors.
At the heart of their distinct reactivities lies the C4 substituent: a hydroxyl group for this compound and a ketone for N-Boc-4-oxo-L-proline. This fundamental difference dictates the types of transformations each molecule can readily undergo, making them suitable for divergent synthetic pathways. This compound is an excellent precursor for substitutions at the C4 position, particularly with inversion of stereochemistry via reactions like the Mitsunobu reaction. Conversely, N-Boc-4-oxo-L-proline is primed for nucleophilic additions to the carbonyl group and for modifications at the adjacent C3 position through enolate chemistry.
Comparative Overview of Synthetic Utility
| Feature | This compound | N-Boc-4-oxo-L-proline |
| Primary Reactivity | Nucleophilic substitution at C4 (often with inversion) | Nucleophilic addition to the C4 carbonyl, enolate formation at C3 |
| Key Transformations | Mitsunobu reaction, oxidation to the ketone, esterification, etherification | Reduction to the alcohol, alkylation, Wittig reaction, reductive amination |
| Stereochemical Control | Excellent precursor for accessing trans-4-substituted prolines | Can be stereoselectively reduced to either cis- or trans-4-hydroxyproline derivatives |
| Common Applications | Synthesis of 4-substituted proline analogs (e.g., fluoro, azido, amino), antiviral agents | Synthesis of 3- and 4-substituted proline analogs, constrained peptides, bioactive molecules |
Interconversion of the Intermediates
A key aspect of the utility of these compounds is their direct synthetic relationship. This compound can be efficiently oxidized to N-Boc-4-oxo-L-proline, and the latter can be stereoselectively reduced back to the cis or trans alcohol. This interconversion provides a strategic link between the two synthetic manifolds.
Caption: Interconversion pathway between this compound and N-Boc-4-oxo-L-proline.
Experimental Data and Protocols
Oxidation of this compound to N-Boc-4-oxo-L-proline
The oxidation of the hydroxyl group is a common and crucial transformation. Several methods are available, with Dess-Martin periodinane (DMP) and TEMPO-based systems being popular choices due to their mild conditions and high yields.
Table 1: Comparison of Oxidation Methods
| Method | Oxidizing Agent | Solvent | Reaction Time | Yield | Purity | Reference |
| Dess-Martin Oxidation | Dess-Martin Periodinane | CH₂Cl₂ | 0.5 - 2 h | 67% - quantitative | High | [1][2] |
| TEMPO-catalyzed Oxidation | TEMPO, NaOCl | Water | Not specified | 75% | 99.5% |
Experimental Protocol: Dess-Martin Oxidation
-
Preparation: To a solution of this compound (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂), add Dess-Martin periodinane (1.1 - 1.5 eq) at room temperature under an inert atmosphere.[3]
-
Reaction: Stir the mixture for 0.5 to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
Workup: Upon completion, dilute the reaction mixture with a suitable solvent like pentane. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (B1220275) (Na₂S₂O₃) to reduce excess DMP. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to afford N-Boc-4-oxo-L-proline.[3]
Reduction of N-Boc-4-oxo-L-proline to this compound
The reduction of the ketone is a straightforward method to access the corresponding alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent that often favors the formation of the thermodynamically more stable cis isomer.
Table 2: Reduction of N-Boc-4-oxo-L-proline
| Reducing Agent | Solvent | Temperature | Yield | Diastereoselectivity (cis:trans) | Reference |
| NaBH₄ | Methanol (B129727) | -20 °C to 0 °C | Good | High (favors cis) | [5][6] |
Experimental Protocol: Sodium Borohydride Reduction
-
Preparation: Dissolve N-Boc-4-oxo-L-proline (1.0 eq) in methanol (MeOH) and cool the solution to -20 °C in an acetone/dry ice bath.[5]
-
Reaction: Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, maintaining the internal temperature below -15 °C. Stir the reaction mixture at this temperature for a specified time, monitoring the reaction by TLC.[5]
-
Workup: Quench the reaction by the slow addition of water. Acidify the mixture to pH ~3 with an aqueous solution of KHSO₄. Extract the product with an organic solvent such as chloroform (B151607) (CHCl₃). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield this compound.[7]
Key Synthetic Applications and Comparative Advantages
The choice between these two intermediates is ultimately dictated by the desired final product.
Caption: Synthetic pathways from this compound and N-Boc-4-oxo-L-proline.
This compound: The Gateway to trans-4-Substituted Prolines
The hydroxyl group at the C4 position is an excellent handle for nucleophilic substitution, most notably through the Mitsunobu reaction . This reaction proceeds with a clean inversion of stereochemistry, making this compound the ideal starting material for accessing a wide array of trans-4-substituted proline derivatives.
Table 3: Mitsunobu Reaction with this compound
| Nucleophile | Product | Yield | Reference |
| p-Nitrobenzoic acid | trans-4-(p-Nitrobenzoyloxy)proline derivative | 43% | [8] |
| N-Boc-p-toluenesulfonamide | trans-4-(N-Boc-p-toluenesulfonamido)proline derivative | 75% | [9] |
Experimental Protocol: Mitsunobu Reaction
-
Preparation: To a solution of this compound (1.0 eq), triphenylphosphine (B44618) (PPh₃) (1.5 eq), and the desired nucleophile (e.g., a carboxylic acid or sulfonamide) (1.5 eq) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.[8][9]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Concentrate the reaction mixture and purify the residue by column chromatography to isolate the desired trans-4-substituted proline derivative.
N-Boc-4-oxo-L-proline: A Hub for C3 and C4 Functionalization
The ketone functionality of N-Boc-4-oxo-L-proline opens up a different set of synthetic possibilities. It is an excellent substrate for nucleophilic additions to the carbonyl and for generating an enolate at the C3 position, allowing for the introduction of substituents at this site.
Table 4: Reactions of N-Boc-4-oxo-L-proline
| Reaction | Reagents | Product | Yield | Reference |
| Alkylation | KN(SiMe₃)₂, MeI | 3,3-Dimethyl-4-oxo-proline derivative | Excellent | [10] |
Experimental Protocol: Alkylation of N-Boc-4-oxo-L-proline Derivative
-
Enolate Formation: To a solution of an N-protected-4-oxo-L-proline ester (1.0 eq) in an anhydrous solvent like THF at -78 °C, add a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) (4.0 eq).[10]
-
Alkylation: After stirring for a designated time, add the alkylating agent (e.g., methyl iodide).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extract the product with an organic solvent. Purify the crude product by column chromatography.
Conclusion
Both this compound and N-Boc-4-oxo-L-proline are invaluable intermediates in modern organic synthesis. The choice between them is not a matter of one being superior to the other, but rather a strategic decision based on the desired target structure and the intended synthetic transformations.
-
Choose this compound when your synthesis requires the introduction of a substituent at the C4 position with a trans stereochemistry, primarily via the Mitsunobu reaction. It is also the direct precursor to N-Boc-4-oxo-L-proline through oxidation.
-
Choose N-Boc-4-oxo-L-proline when your synthetic route involves nucleophilic addition to the C4 carbonyl or when you need to introduce substituents at the C3 position via enolate chemistry. It also provides access to both cis and trans 4-hydroxyproline (B1632879) derivatives through stereoselective reduction.
By understanding the distinct reactivity profiles and leveraging the well-established protocols for their interconversion and subsequent reactions, researchers can efficiently navigate the synthesis of complex proline-containing molecules for a wide range of applications in medicinal chemistry and drug discovery.
References
- 1. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. pubs.acs.org [pubs.acs.org]
Evaluating the Influence of cis-4-Hydroxyproline on Peptide Bioavailability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oral delivery of therapeutic peptides presents a significant challenge in drug development due to their inherent susceptibility to enzymatic degradation and poor membrane permeability. Chemical modification of the peptide backbone is a key strategy to overcome these hurdles. The incorporation of proline analogs, such as hydroxyprolines, has been explored to enhance peptide stability and influence conformation, both of which are critical determinants of bioavailability. This guide provides a comparative analysis of the influence of cis-4-hydroxyproline on peptide bioavailability relative to other proline derivatives, supported by experimental data and detailed methodologies.
The Role of Proline Isomers in Peptide Conformation and Stability
The stereochemistry of proline and its derivatives significantly impacts the local conformation of a peptide chain. The pyrrolidine (B122466) ring of proline can adopt two primary "puckered" conformations, Cγ-endo and Cγ-exo. This puckering, along with the cis/trans isomerization of the peptide bond preceding the proline residue, dictates the peptide's three-dimensional structure.
-
trans-4-hydroxy-L-proline (Hyp): This is the most common post-translational modification in collagen. The hydroxyl group in the trans position favors a Cγ-exo ring pucker, which pre-organizes the peptide backbone into a conformation that stabilizes helical structures. This conformational rigidity can also contribute to increased resistance against proteolytic enzymes.
-
cis-4-hydroxy-L-proline (CHP): In contrast, the cis isomer generally favors a Cγ-endo ring pucker. This alteration in local geometry can disrupt or induce different secondary structures compared to its trans counterpart. While less common in nature, its synthetic incorporation into peptides is explored for modulating bioactivity and pharmacokinetic properties.
The distinct conformational preferences of cis- and trans-4-hydroxyproline are expected to influence a peptide's interaction with both metabolic enzymes and transport proteins, thereby affecting its overall bioavailability.
Comparative Analysis of Peptide Bioavailability
While direct, head-to-head quantitative data comparing the oral bioavailability of a given peptide containing cis-4-hydroxyproline versus trans-4-hydroxyproline or other proline analogs is limited in publicly available literature, we can infer the likely effects based on foundational principles of peptide absorption and metabolism. The following table summarizes the expected impact of these proline analogs on key parameters influencing bioavailability.
| Parameter | Proline | trans-4-Hydroxyproline | cis-4-Hydroxyproline | Other Proline Analogs (e.g., fluorinated prolines) |
| Conformational Rigidity | Moderate | High (favors Cγ-exo pucker) | High (favors Cγ-endo pucker) | Very High (strong inductive effects) |
| Metabolic Stability | Moderate | Generally increased due to conformational constraints. | Potentially increased due to altered conformation, but specific peptidase susceptibility may vary. | Often significantly increased due to steric hindrance and electronic effects. |
| Membrane Permeability | Low | May be altered due to changes in hydrogen bonding potential and conformation. | May be altered; the impact on passive diffusion is not well-documented. | Can be increased or decreased depending on the specific modification and its effect on lipophilicity and conformation. |
| Interaction with Transporters (e.g., PEPT1) | Substrate for some transporters. | May influence binding affinity and transport efficiency. | The effect of the cis conformation on transporter interaction is not well-characterized. | Can significantly alter transporter recognition. |
Experimental Protocols for Evaluating Peptide Bioavailability
To empirically determine the influence of cis-4-hydroxyproline on peptide bioavailability, the following experimental protocols are commonly employed.
In Vitro Cell-Based Permeability Assay: Caco-2 Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to predict the intestinal permeability of compounds.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay:
-
The peptide solution (containing the proline analog) is added to the apical (AP) side of the Transwell insert, representing the intestinal lumen.
-
Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.
-
To assess active transport or efflux, the experiment is also performed in the reverse direction (BL to AP).
-
-
Sample Analysis: The concentration of the peptide in the collected samples is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the peptide across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the peptide in the donor chamber.
-
In Vivo Pharmacokinetic Studies in Rodents
In vivo studies in animal models, such as rats or mice, provide a more comprehensive assessment of bioavailability by accounting for all physiological factors, including absorption, distribution, metabolism, and excretion (ADME).
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are fasted overnight before dosing.
-
Drug Administration:
-
Oral (PO) Administration: The peptide is administered via oral gavage.
-
Intravenous (IV) Administration: The peptide is administered as a bolus injection into a tail vein to determine the 100% bioavailability reference.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) via a cannulated vein or by retro-orbital bleeding.
-
Plasma Preparation and Analysis: Blood samples are centrifuged to obtain plasma. The concentration of the peptide in the plasma is quantified by LC-MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
Oral Bioavailability (%F): Calculated as (%F) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for Caco-2 Permeability Assay.
Caption: Workflow for In Vivo Pharmacokinetic Study.
Caption: Pathways of Peptide Intestinal Absorption.
Conclusion
The incorporation of cis-4-hydroxyproline into a peptide sequence is a rational strategy to modulate its conformational properties, which in turn can influence its bioavailability. By altering the local peptide structure, this modification has the potential to enhance metabolic stability and modify interactions with intestinal transporters. However, the precise impact on oral bioavailability is peptide-dependent and requires empirical evaluation. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the effects of cis-4-hydroxyproline and other proline analogs on peptide permeability and pharmacokinetics. Further research with direct comparative studies will be invaluable in establishing clear structure-activity relationships to guide the design of orally bioavailable peptide therapeutics.
A Comparative Analysis of Coupling Reagents for N-Boc-cis-4-hydroxy-L-proline in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Coupling Reagent for N-Boc-cis-4-hydroxy-L-proline.
The strategic incorporation of this compound into peptide structures is a critical step in the development of novel therapeutics and bioactive molecules. The choice of coupling reagent for the formation of the amide bond is paramount to the success of the synthesis, directly impacting reaction efficiency, yield, purity, and the preservation of stereochemical integrity. This guide provides a comparative analysis of commonly employed coupling reagents for this specific proline derivative, supported by available experimental data and detailed protocols to inform your selection process.
Performance Comparison of Coupling Reagents
| Coupling Reagent/System | Typical Reaction Conditions | Reported Yield | Reported Purity | Key Considerations & Remarks |
| HATU | Base (e.g., DIPEA), DMF, Room Temp. | Moderate to High | High | Generally considered a highly efficient reagent, especially for sterically hindered amino acids. The use with proline derivatives can sometimes result in moderate yields.[1] |
| HBTU | Base (e.g., DIPEA), DMF, Room Temp. | Moderate to High | High | A widely used and effective coupling reagent, often used as a benchmark. Similar to HATU, its performance with cis-proline derivatives can be substrate-dependent. |
| EDC/HOBt | Base (e.g., DIPEA), CH₂Cl₂, Room Temp. | Good to Excellent | Good | A cost-effective and widely used combination. A study on the coupling of Boc-proline reported a yield of 75%.[1] The water-soluble urea (B33335) byproduct simplifies purification. |
| DCC/DMAP | CH₂Cl₂, Room Temp. | High | High | A classic and potent coupling reagent. A patent reported a yield of 82.0% and a purity of 98.8% for the synthesis of N-Boc-cis-4-hydroxyproline methyl ester.[2] The dicyclohexylurea (DCU) byproduct is insoluble and can be challenging to remove completely.[1] |
Experimental Protocols
The following are generalized protocols for the coupling of this compound with a primary amine (e.g., benzylamine) using common coupling reagents. It is crucial to note that these are starting points, and optimization of reaction parameters such as stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Coupling using HATU
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Coupling using EDC/HOBt
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add the amine (1.1 eq) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Coupling using DCC/DMAP
-
Preparation: Dissolve this compound (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Amine: Add the amine (1.1 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of DCC: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in CH₂Cl₂ dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash the filter cake with cold CH₂Cl₂. Wash the filtrate sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a typical amide coupling reaction.
Caption: General workflow of an amide coupling reaction.
Conclusion
The choice of an optimal coupling reagent for this compound is a critical decision in the synthetic workflow. While highly efficient reagents like HATU and HBTU are excellent choices for challenging couplings, the more economical EDC/HOBt system can also provide good to excellent yields. For reactions where the removal of byproducts is a concern, EDC is advantageous over DCC. The provided protocols offer a solid foundation for initiating these coupling reactions. However, empirical optimization of the reaction conditions for each specific substrate is strongly recommended to achieve the desired outcome with high efficiency and purity. Researchers should carefully consider the factors of cost, scale, and the specific nature of the amine component when selecting the most appropriate coupling strategy.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of N-Boc-cis-4-hydroxy-L-proline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Boc-cis-4-hydroxy-L-proline. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory safety protocols.
This compound requires careful handling due to its potential health effects and significant environmental hazards. The following instructions provide a clear operational plan for waste management from the point of generation to final disposal.
Hazard and Safety Information
Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile, as outlined in its Safety Data Sheet (SDS). Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, should be worn at all times. All handling of the solid powder should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2][3] |
| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life.[1][2][3] |
| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. |
Proper Disposal Procedures
The primary environmental hazard of this compound is its high toxicity to aquatic organisms.[2] Therefore, under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer. All waste streams containing this compound must be treated as hazardous chemical waste and collected for disposal by a licensed environmental waste management service.
Experimental Protocol: Waste Segregation and Collection
This protocol outlines the steps for preparing various forms of this compound waste for disposal.
Materials:
-
This compound waste (solid, aqueous, or organic solutions)
-
Contaminated labware (e.g., pipette tips, gloves, weigh boats, centrifuge tubes)
-
Appropriate, compatible, and clearly labeled hazardous waste containers
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure for Solid this compound Waste:
-
Don PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Containment: Carefully transfer the solid waste into a designated, sealable, and properly labeled hazardous waste container for solid chemical waste. Avoid generating dust.
-
Labeling: Ensure the container is labeled with "Hazardous Waste" and clearly identifies the contents, including "this compound."
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
Procedure for Liquid Waste (Aqueous or Organic Solutions):
-
Don PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Collection: Pour the liquid waste into a designated, sealed, and compatible hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams. Aqueous solutions containing this compound must be collected as hazardous waste and should not be disposed of down the drain.
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical components by percentage, including "this compound."
-
Storage: Store the sealed container in secondary containment within a designated satellite accumulation area. Follow all institutional guidelines for the storage of liquid hazardous waste.
Procedure for Contaminated Labware and Debris:
-
Segregation: Collect all disposable items that have come into direct contact with this compound (e.g., gloves, weigh paper, pipette tips, contaminated paper towels).
-
Containment: Place these items into a dedicated, sealed plastic bag or a lined container designated for solid hazardous waste.
-
Labeling: Label the bag or container as "Hazardous Waste" with a description of the contents (e.g., "Solid debris contaminated with this compound").
-
Disposal: Place the sealed bag into the main solid hazardous waste container for your laboratory.
Procedure for Empty Containers:
-
Decontamination: If institutional policy allows, triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Rinsate Collection: Crucially, collect all rinsate as liquid hazardous waste. Do not pour the rinsate down the drain.
-
Container Disposal: Once the container is decontaminated, deface or remove the original label and dispose of it according to your institution's guidelines for clean lab glass or plastic.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
